3-Bromo-4-chloro-2-methylquinoline
Description
BenchChem offers high-quality 3-Bromo-4-chloro-2-methylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-chloro-2-methylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-chloro-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c1-6-9(11)10(12)7-4-2-3-5-8(7)13-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTQUYIJYAJUPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Bromo-4-chloro-2-methylquinoline
This technical guide provides a comprehensive overview of a strategic and efficient synthesis pathway for 3-bromo-4-chloro-2-methylquinoline, a heterocyclic compound of significant interest to researchers and professionals in the field of drug development and medicinal chemistry. The described methodology is designed to ensure high regioselectivity and yield, addressing common challenges in the synthesis of polysubstituted quinolines.
Introduction
Quinolines and their halogenated derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The specific substitution pattern of 3-bromo-4-chloro-2-methylquinoline makes it a valuable intermediate for the synthesis of novel therapeutic agents. The strategic introduction of bromo and chloro substituents at specific positions of the quinoline core allows for diverse downstream functionalization, enabling the exploration of a broad chemical space in drug discovery programs. This guide details a robust three-step synthesis designed for both laboratory-scale preparation and potential scale-up, emphasizing the chemical principles that govern each transformation.
Proposed Synthetic Pathway
The synthesis of 3-bromo-4-chloro-2-methylquinoline is most effectively achieved through a three-step sequence, commencing with the construction of the quinoline core, followed by sequential halogenations. This approach provides superior control over the regiochemistry of the final product.
Caption: Overall synthetic pathway for 3-bromo-4-chloro-2-methylquinoline.
Experimental Protocols and Mechanistic Insights
Step 1: Synthesis of 2-Methyl-4-hydroxyquinoline
The initial step involves the construction of the 2-methyl-4-hydroxyquinoline core via the Conrad-Limpach reaction. This classic method provides a reliable route to 4-hydroxyquinolines from anilines and β-ketoesters.
Reaction: Aniline reacts with ethyl acetoacetate to form an enamine intermediate, which upon thermal cyclization yields 2-methyl-4-hydroxyquinoline.
Causality of Experimental Choices: The Conrad-Limpach reaction is favored for its operational simplicity and the ready availability of the starting materials. The high-temperature cyclization is a key step, driving the reaction towards the formation of the stable quinoline ring system. The use of a high-boiling point solvent such as Dowtherm A ensures that the required temperature for the intramolecular cyclization is achieved and maintained.
Experimental Protocol:
-
In a round-bottom flask equipped with a condenser, equimolar amounts of aniline and ethyl acetoacetate are mixed.
-
The mixture is heated at 140-150°C for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC) for the disappearance of the starting materials.
-
The resulting crude ethyl β-anilinocrotonate is added dropwise to a preheated high-boiling point solvent (e.g., Dowtherm A or diphenyl ether) at 250-260°C.
-
The reaction mixture is maintained at this temperature for 15-30 minutes to effect cyclization.
-
Upon cooling, the product, 2-methyl-4-hydroxyquinoline, precipitates and can be collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol or aqueous ethanol, to yield a crystalline solid.
Mechanism: The reaction proceeds through an initial acid-catalyzed addition of the aniline to the keto group of ethyl acetoacetate, followed by dehydration to form the enamine intermediate. The subsequent step is a thermally induced intramolecular cyclization (a 6-π electrocyclization), followed by tautomerization to the more stable 4-hydroxyquinoline form.
Step 2: Regioselective Bromination of 2-Methyl-4-hydroxyquinoline
The second step is the critical regioselective bromination of the 2-methyl-4-hydroxyquinoline intermediate at the C-3 position. The electron-donating hydroxyl group at the C-4 position strongly activates the C-3 position for electrophilic substitution.
Reaction: 2-Methyl-4-hydroxyquinoline is treated with a brominating agent, such as bromine in acetic acid or N-bromosuccinimide (NBS), to yield 3-bromo-2-methyl-4-hydroxyquinoline.
Causality of Experimental Choices: The choice of a suitable brominating agent and solvent system is crucial for achieving high regioselectivity and avoiding over-bromination. Acetic acid is a common solvent for such reactions as it can protonate the quinoline nitrogen, further directing the electrophilic attack to the desired position. Using a controlled amount of the brominating agent is essential to prevent the formation of di-brominated byproducts.
Experimental Protocol:
-
2-Methyl-4-hydroxyquinoline is dissolved in glacial acetic acid in a flask protected from light.
-
A solution of bromine (1.0-1.1 equivalents) in glacial acetic acid is added dropwise to the quinoline solution at room temperature with stirring.
-
The reaction mixture is stirred for several hours until TLC analysis indicates the complete consumption of the starting material.
-
The reaction mixture is then poured into ice water, and the precipitated solid is collected by filtration.
-
The crude 3-bromo-2-methyl-4-hydroxyquinoline is washed with water to remove residual acetic acid and then dried. Further purification can be achieved by recrystallization.
Step 3: Chlorination of 3-Bromo-2-methyl-4-hydroxyquinoline
The final step is the conversion of the 4-hydroxy group to a chloro group using a standard chlorinating agent.
Reaction: 3-Bromo-2-methyl-4-hydroxyquinoline is treated with phosphorus oxychloride (POCl₃) to yield the final product, 3-bromo-4-chloro-2-methylquinoline.
Causality of Experimental Choices: Phosphorus oxychloride is a widely used and effective reagent for the conversion of hydroxyl groups on heterocyclic rings to chloro groups. The reaction is typically performed in excess POCl₃, which also serves as the solvent. The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.
Experimental Protocol:
-
A mixture of 3-bromo-2-methyl-4-hydroxyquinoline and an excess of phosphorus oxychloride is placed in a round-bottom flask equipped with a reflux condenser.
-
The mixture is heated to reflux (approximately 110°C) and maintained at this temperature for 2-4 hours. The progress of the reaction is monitored by TLC.
-
After completion, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully quenched by pouring it onto crushed ice with vigorous stirring.
-
The acidic solution is neutralized with a base, such as aqueous sodium hydroxide or sodium carbonate, until the product precipitates.
-
The crude product is collected by filtration, washed with water, and dried.
-
Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes representative reaction parameters for the synthesis of 3-bromo-4-chloro-2-methylquinoline, based on analogous transformations reported in the literature.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Conrad-Limpach | Aniline, Ethyl Acetoacetate | Dowtherm A | 250-260 | 0.25-0.5 | 70-85 |
| 2 | Bromination | Br₂, NBS | Acetic Acid | Room Temp. | 2-6 | 80-95 |
| 3 | Chlorination | POCl₃ | Neat | 110 (reflux) | 2-4 | 85-95 |
Conclusion
The described three-step synthesis provides a reliable and regioselective pathway to 3-bromo-4-chloro-2-methylquinoline. By carefully controlling the reaction conditions at each stage, particularly the bromination step, high yields of the desired product can be achieved. This in-depth guide, with its detailed protocols and mechanistic explanations, serves as a valuable resource for researchers engaged in the synthesis of complex heterocyclic molecules for applications in drug discovery and development.
References
-
Reitsema, R. H. The Chemistry of 4-Hydroxyquinolines. Chemical Reviews. 1948 , 43 (1), 43–68. [Link]
-
Jones, G. The Chemistry of Quinolines. In The Chemistry of Heterocyclic Compounds; John Wiley & Sons, Ltd., 1977; Vol. 32, pp 93–318. [Link]
-
Patel, V. M.; Rajani, D. P.; Patel, H. R.; Patel, K. C. Synthesis and characterization of novel quinoline derivatives and their biological evaluation. Medicinal Chemistry Research. 2013 , 22 (10), 4737–4746. [Link]
-
Katritzky, A. R.; Rachwal, S.; Rachwal, B. Recent progress in the synthesis of 1,2,3,4-tetrahydroquinolines. Tetrahedron. 1996 , 52 (48), 15031–15070. [Link]
-
Maddila, S.; Gorle, S.; Singh, M.; Lavanya, P.; Jonnalagadda, S. B. Synthesis, antibacterial and docking studies of novel quinoline-substituted pyrazole derivatives. Journal of the Serbian Chemical Society. 2016 , 81 (9), 1039–1052. [Link]
An In-depth Technical Guide to 3-Bromo-4-chloro-2-methylquinoline: Synthesis, Reactivity, and Applications
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the chemical properties, synthesis, and potential applications of 3-Bromo-4-chloro-2-methylquinoline. This highly functionalized quinoline scaffold represents a valuable building block in medicinal chemistry, offering multiple reaction sites for the development of novel molecular entities. While this specific isomer is not extensively documented in public databases, this paper will provide a robust framework for its synthesis and utilization based on established principles of quinoline chemistry.
Chemical Identity and Physicochemical Properties
3-Bromo-4-chloro-2-methylquinoline is a halogenated derivative of the quinoline heterocyclic system. The presence of a bromine atom at the C3 position, a chlorine atom at the C4 position, and a methyl group at the C2 position creates a unique electronic and steric environment, influencing its reactivity and potential biological activity.
Table 1: Physicochemical Properties of 3-Bromo-4-chloro-2-methylquinoline
| Property | Value | Source |
| Molecular Formula | C₁₀H₇BrClN | [1] |
| Molecular Weight | 256.53 g/mol | [1] |
| Physical Form | Solid | [1] |
| InChI Key | CVTQUYIJYAJUPR-UHFFFAOYSA-N | [1] |
| SMILES | BrC1=C(Cl)C2=CC=CC=C2N=C1C | [1] |
| MDL Number | MFCD13689067 | [1] |
| PubChem Substance ID | 329774018 | [1] |
Note: Experimental data such as melting point and boiling point are not available in the reviewed literature. These properties must be determined empirically.
Plausible Synthetic Pathway
A direct, published synthesis for 3-Bromo-4-chloro-2-methylquinoline is not readily found. However, a logical and efficient synthetic route can be proposed based on well-established transformations in quinoline chemistry. The most plausible pathway involves a three-step sequence starting from aniline: (1) Conrad-Limpach synthesis to form the 4-hydroxyquinoline core, (2) chlorination of the hydroxyl group, and (3) regioselective bromination.
Caption: Plausible three-step synthesis of 3-Bromo-4-chloro-2-methylquinoline.
Causality and Experimental Considerations:
-
Step 1: Conrad-Limpach Synthesis: This classic reaction is one of the most reliable methods for constructing the 2-methyl-4-quinolone scaffold.[3] The initial condensation of aniline with ethyl acetoacetate forms a β-anilinocrotonate intermediate. The crucial step is the thermal cyclization, which requires high temperatures (typically ~250 °C) in a high-boiling solvent like diphenyl ether to proceed efficiently.[3] This regioselectivity (yielding the 4-quinolone) is favored under these kinetic control conditions.
-
Step 2: Chlorination: The conversion of the 4-hydroxy (or more accurately, the 4-quinolone tautomer) to a 4-chloro group is a standard transformation.[4] Phosphorus oxychloride (POCl₃) is the most common reagent for this purpose, acting as both a chlorinating and dehydrating agent. The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion. This step is critical as it activates the C4 position and transforms the quinolone into a more versatile quinoline intermediate.
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Step 3: Regioselective Bromination: The final step is an electrophilic aromatic substitution. The quinoline ring system is generally deactivated to electrophilic attack, particularly the pyridine ring. However, the C3 position is the most electron-rich position on the pyridine ring of a 4-chloroquinoline. Bromination with reagents like N-Bromosuccinimide (NBS) or elemental bromine (Br₂) is expected to proceed with high regioselectivity at the C3 position. The choice of solvent (e.g., acetic acid, carbon tetrachloride) can influence the reaction rate and selectivity.
Protocol 1: Proposed Synthesis
Step 1: Synthesis of 2-Methylquinolin-4(1H)-one
-
In a round-bottom flask, combine aniline (1.0 eq) and ethyl acetoacetate (1.1 eq).
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Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops).
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Stir the mixture at room temperature for 3-4 hours or until TLC analysis confirms the formation of the anilinocrotonate intermediate.
-
Remove volatile components under reduced pressure.
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Add the crude intermediate to a separate flask containing a high-boiling solvent (e.g., diphenyl ether).
-
Heat the mixture to ~250 °C for 30-60 minutes, monitoring the reaction by TLC.
-
Cool the reaction to room temperature, allowing the product to precipitate.
-
Collect the solid by filtration, wash thoroughly with hexane or diethyl ether to remove the solvent, and dry to yield crude 2-methylquinolin-4(1H)-one. Recrystallization from ethanol may be necessary.[3]
Step 2: Synthesis of 4-Chloro-2-methylquinoline
-
To a flask containing 2-methylquinolin-4(1H)-one (1.0 eq), carefully add phosphorus oxychloride (POCl₃, 3-5 eq) under an inert atmosphere (N₂ or Ar).
-
Heat the mixture to reflux (approx. 105-110 °C) for 2-4 hours.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a base (e.g., solid Na₂CO₃ or aqueous NaOH) until the pH is ~7-8.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-chloro-2-methylquinoline.
Step 3: Synthesis of 3-Bromo-4-chloro-2-methylquinoline
-
Dissolve 4-chloro-2-methylquinoline (1.0 eq) in a suitable solvent such as glacial acetic acid or CCl₄.
-
Add N-Bromosuccinimide (NBS, 1.05-1.1 eq) portion-wise at room temperature.
-
Stir the reaction at room temperature or with gentle heating until TLC indicates complete consumption of the starting material.
-
Quench the reaction with an aqueous solution of sodium thiosulfate to destroy any excess bromine.
-
Extract the product into an organic solvent, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel to afford the final product.
Chemical Reactivity and Applications in Drug Discovery
The primary value of 3-Bromo-4-chloro-2-methylquinoline in synthetic and medicinal chemistry lies in its utility as a scaffold for diversification through cross-coupling reactions. The presence of two distinct halogen atoms at electronically different positions (C3 and C4) allows for selective or sequential functionalization.
The general reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the trend I > Br > OTf > Cl.[5] This is due to the bond dissociation energies (C-Br is weaker than C-Cl) and the kinetics of the oxidative addition step, which is often rate-determining.[5][6] This differential reactivity is a powerful tool for the synthetic chemist.
Caption: Key cross-coupling reactions at the more reactive C3-Bromo position.
Strategic Applications:
-
Kinase Inhibitor Scaffolds: The quinoline core is a "privileged structure" found in numerous kinase inhibitors. By using reactions like the Suzuki-Miyaura coupling, diverse aryl and heteroaryl groups can be introduced at the C3 position, enabling the exploration of structure-activity relationships (SAR) to target the ATP-binding site of various kinases.[7]
-
GPCR Ligand Development: Functionalized quinolines are also valuable in developing ligands for G-protein coupled receptors (GPCRs). Buchwald-Hartwig amination allows the installation of various amine functionalities, which can serve as key pharmacophoric features for receptor interaction.
-
Sequential Functionalization: By carefully selecting catalysts and reaction conditions (e.g., using advanced phosphine ligands that can activate C-Cl bonds), it is possible to first react the more labile C3-Br bond, and then in a subsequent step, functionalize the C4-Cl bond, leading to highly complex, tri-substituted quinoline derivatives.
Protocol 2: General Suzuki-Miyaura Cross-Coupling
-
To an oven-dried Schlenk tube, add 3-Bromo-4-chloro-2-methylquinoline (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a solvent system (e.g., toluene/water or dioxane/water).
-
Purge the vessel with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Heat the reaction mixture (e.g., 80-100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to yield the 3-aryl-4-chloro-2-methylquinoline product.[8]
Analytical and Spectroscopic Characterization
As no published spectra are available, the identity and purity of synthesized 3-Bromo-4-chloro-2-methylquinoline must be confirmed through a combination of spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show a singlet for the C2-methyl group (likely in the δ 2.5-2.8 ppm range). The aromatic region (δ 7.5-8.5 ppm) will display four distinct signals corresponding to the protons on the benzo-fused ring, with coupling patterns indicative of their positions.[9]
-
¹³C NMR: The spectrum will show 10 distinct carbon signals. The methyl carbon will be in the aliphatic region, while the remaining nine will be in the aromatic/heteroaromatic region. The carbons directly attached to the halogens (C3 and C4) will be significantly influenced by their electronegativity.[10]
-
-
Mass Spectrometry (MS): This is a critical tool for confirming the molecular weight and elemental composition. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion peak will exhibit a characteristic isotopic cluster pattern (M, M+2, M+4, M+6), which is definitive for a compound containing one Br and one Cl atom. High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass to within ±5 ppm of the theoretical value (254.9450 for C₁₀H₇⁷⁹Br³⁵ClN).
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C=C and C=N stretching vibrations for the quinoline ring in the 1600-1450 cm⁻¹ region, as well as C-H stretching and bending modes.[11]
Safety and Handling
Based on the GHS classifications provided by suppliers, 3-Bromo-4-chloro-2-methylquinoline is a hazardous substance that requires careful handling.[1]
-
Hazard Classifications: Acute Toxicity, Oral (Category 3); Serious Eye Damage (Category 1).[1]
-
Hazard Statements:
-
Precautionary Measures:
-
Engineering Controls: Handle only in a well-ventilated chemical fume hood. Ensure an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield at all times.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The compound is classified under storage class 6.1C (Combustible, acute toxic Cat. 3).[1]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
-
Conclusion
3-Bromo-4-chloro-2-methylquinoline is a strategically important building block for synthetic and medicinal chemistry. While detailed characterization data is sparse, its synthesis is achievable through logical, well-precedented chemical transformations. Its true value is realized in its potential for diversification via modern cross-coupling methodologies, providing a robust platform for the generation of novel compound libraries targeting a range of biological systems, from protein kinases to GPCRs. Researchers utilizing this compound must proceed with rigorous analytical characterization to confirm its identity and purity and must adhere to strict safety protocols due to its toxicity.
References
[9] BenchChem (2025). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. Available at: BenchChem Website. Journal of Organic Chemistry (Date not specified). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. ACS Publications. [3] BenchChem (2025). Spectroscopic and Synthetic Overview of Substituted Quinolin-4-ols: A Technical Guide. Available at: BenchChem Website. [11] ResearchGate (Date not specified). Vibrational spectroscopic study of some quinoline derivatives. [12] PubChem (2026). 3-Bromo-4-chloroquinoline. National Center for Biotechnology Information. [1] Sigma-Aldrich (2026). 3-Bromo-4-chloro-2-methylquinoline Product Page. Available at: Sigma-Aldrich Website. [13] ChemBK (Date not specified). 3-bromo-4-chloro-6-fluoro-2-methylquinoline. [14] BLD Pharm (Date not specified). 1134335-05-9 | 3-Bromo-2-chloro-4-methylquinoline. [15] ECHEMI (Date not specified). Buy 3-BROMO-4-CHLOROQUINOLINE Industrial Grade. [10] PubMed (2014). Synthesis, spectroscopy and computational studies of selected hydroxyquinolines and their analogues. Spectrochim Acta A Mol Biomol Spectrosc. [16] Journal of Organic Chemistry (Date not specified). Regioselective Synthesis of 3-Bromoquinoline Derivatives. ACS Publications. Google Patents (Date not specified). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-. Sigma-Aldrich (2026). 3-Bromo-4-chloro-2-methylquinoline Product Page (alternative link). Available at: Sigma-Aldrich Website. [17] Chiralen (Date not specified). 6-Bromo-3-chloro-4-hydroxy-2-methylquinoline. [2] Sigma-Aldrich (2026). 3-Bromo-4-chloro-2-methylquinoline European Product Page. Available at: Sigma-Aldrich Website. [5] BenchChem (2025). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. Available at: BenchChem Website. [18] Chemical Synthesis Database (2025). 7-bromo-2-chloro-4-methylquinoline. [4] BenchChem (2025). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline. Available at: BenchChem Website. [19] Google Patents (Date not specified). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline. [20] Atlantis Press (Date not specified). Synthesis of 6-bromo-4-iodoquinoline. [6] Chemical Reviews (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. ACS Publications. [7] PubMed (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorg Chem. [8] PubMed Central (Date not specified). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction.
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An In-depth Technical Guide to 3-Bromo-4-chloro-2-methylquinoline: Structure, Synthesis, and Applications
A Foreword for the Modern Researcher: The quinoline scaffold remains a cornerstone in medicinal chemistry and materials science, prized for its versatile biological activity and unique photophysical properties. This guide provides a comprehensive technical overview of a specific, highly functionalized derivative, 3-Bromo-4-chloro-2-methylquinoline. Herein, we move beyond simple data reporting to offer a senior application scientist's perspective on its chemical identity, logical synthesis, and potential applications, grounded in established chemical principles and supported by authoritative references.
Elucidating the Molecular Architecture: Chemical Structure and IUPAC Nomenclature
The foundational step in understanding any chemical entity is a precise definition of its structure and internationally recognized name.
IUPAC Name
The formal appellation for this compound, following the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 3-Bromo-4-chloro-2-methylquinoline . This name systematically describes the arrangement of substituents on the core quinoline rings.
Chemical Structure
The molecule consists of a bicyclic quinoline core, which is a fusion of a benzene ring and a pyridine ring. The numbering of the quinoline ring system is standard, with the nitrogen atom assigned position 1. The substituents are located as follows: a methyl group at position 2, a bromine atom at position 3, and a chlorine atom at position 4.
Below is a two-dimensional representation of the chemical structure and a diagram illustrating the IUPAC numbering system.
Key Physicochemical Properties
A summary of the key physicochemical properties of 3-Bromo-4-chloro-2-methylquinoline is provided in the table below.
| Property | Value | Source |
| CAS Number | 1333256-98-6 | [CymitQuimica], [AccelaChemBio] |
| Molecular Formula | C₁₀H₇BrClN | [Sigma-Aldrich] |
| Molecular Weight | 256.53 g/mol | [Sigma-Aldrich] |
| Appearance | Solid | [Sigma-Aldrich] |
| SMILES | BrC1=C(Cl)C2=CC=CC=C2N=C1C | [Sigma-Aldrich] |
| InChI | 1S/C10H7BrClN/c1-6-9(11)10(12)7-4-2-3-5-8(7)13-6/h2-5H,1H3 | [Sigma-Aldrich] |
A Plausible Synthetic Pathway: A Multi-Step Approach
-
Conrad-Limpach Reaction: Synthesis of the 4-hydroxy-2-methylquinoline intermediate.
-
Chlorination: Conversion of the hydroxyl group to a chloro group.
-
Bromination: Introduction of the bromine atom at the 3-position.
Experimental Protocol
The following is a detailed, step-by-step methodology for the proposed synthesis.
Step 1: Synthesis of 4-Hydroxy-2-methylquinoline
This initial step utilizes the Conrad-Limpach reaction, a classic and reliable method for the synthesis of 4-hydroxyquinolines from anilines and β-ketoesters.[1]
-
Materials: Aniline, Ethyl acetoacetate, Diphenyl ether (solvent).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine equimolar amounts of aniline and ethyl acetoacetate.
-
Heat the mixture to 140-150 °C for 2 hours to form the intermediate ethyl 3-anilinobut-2-enoate, collecting the water byproduct in the Dean-Stark trap.
-
Add the reaction mixture to a larger flask containing diphenyl ether, preheated to 250 °C.
-
Maintain the temperature at 250 °C for 30 minutes to facilitate the cyclization.
-
Allow the reaction mixture to cool to room temperature, during which the product will precipitate.
-
Filter the solid product and wash with a suitable solvent such as hexane or toluene to remove the diphenyl ether.
-
Recrystallize the crude product from ethanol to yield pure 4-hydroxy-2-methylquinoline.
-
Step 2: Synthesis of 4-Chloro-2-methylquinoline
The hydroxyl group at the 4-position is subsequently converted to a chlorine atom using a standard chlorinating agent like phosphorus oxychloride (POCl₃).[2]
-
Materials: 4-Hydroxy-2-methylquinoline, Phosphorus oxychloride (POCl₃).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, add 4-hydroxy-2-methylquinoline to an excess of phosphorus oxychloride.
-
Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, carefully remove the excess POCl₃ by distillation under reduced pressure.
-
Cautiously pour the cooled residue onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base, such as a saturated sodium bicarbonate solution or dilute ammonium hydroxide, until the product precipitates.
-
Filter the solid, wash thoroughly with water, and dry.
-
The crude 4-chloro-2-methylquinoline can be purified by recrystallization from ethanol or by column chromatography on silica gel.
-
Step 3: Synthesis of 3-Bromo-4-chloro-2-methylquinoline
The final step involves the electrophilic bromination of the quinoline ring. The electron-donating methyl group at the 2-position and the directing effect of the nitrogen atom will favor substitution at the 3-position.
-
Materials: 4-Chloro-2-methylquinoline, Bromine (Br₂), Glacial acetic acid.
-
Procedure:
-
Dissolve 4-chloro-2-methylquinoline in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a stirrer.
-
Slowly add an equimolar amount of bromine, dissolved in a small amount of glacial acetic acid, to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into a large volume of ice water to precipitate the product.
-
Filter the solid, wash with water to remove any remaining acid, and then with a dilute sodium thiosulfate solution to remove any unreacted bromine.
-
Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain pure 3-Bromo-4-chloro-2-methylquinoline.
-
Spectroscopic and Analytical Data
While experimental spectra for 3-Bromo-4-chloro-2-methylquinoline are not publicly available, the expected spectroscopic data can be predicted based on the analysis of similar structures. For reference, spectral data for the precursor, 4-chloro-2-methylquinoline, is available and can be used as a basis for comparison.[1]
Expected Spectroscopic Data for 3-Bromo-4-chloro-2-methylquinoline:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons on the quinoline ring system and a singlet for the methyl group protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the bromine and chlorine atoms. |
| ¹³C NMR | Resonances for the ten carbon atoms of the quinoline core and the methyl group. The positions of the carbons bearing the bromine and chlorine atoms will show characteristic shifts. |
| IR Spectroscopy | Characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations of the quinoline ring, and C-Cl and C-Br stretching vibrations. |
| Mass Spectrometry | The molecular ion peak (M⁺) should be observable, along with a characteristic isotopic pattern due to the presence of bromine and chlorine isotopes. Fragmentation patterns would likely involve the loss of the halogen and methyl substituents. |
Potential Applications in Drug Discovery and Materials Science
The quinoline nucleus is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4] The introduction of halogen atoms, such as bromine and chlorine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Halogens can enhance membrane permeability, increase metabolic stability, and participate in halogen bonding, a non-covalent interaction that can influence drug-receptor binding.
Given the substitution pattern of 3-Bromo-4-chloro-2-methylquinoline, it is a promising candidate for further investigation in several areas:
-
Anticancer Drug Development: The combination of the quinoline core and multiple halogen substituents suggests potential activity as a kinase inhibitor or a DNA intercalating agent.
-
Antiviral Research: Substituted quinolines have been investigated for their antiviral properties, and this compound could be a valuable addition to screening libraries.
-
Materials Science: Halogenated aromatic compounds can exhibit interesting photophysical properties, making them potential candidates for use in organic light-emitting diodes (OLEDs) or as fluorescent probes.
Conclusion
3-Bromo-4-chloro-2-methylquinoline is a highly functionalized heterocyclic compound with significant potential for applications in both medicinal chemistry and materials science. While detailed experimental data for this specific molecule is sparse in the public domain, a logical and efficient synthetic route can be proposed based on well-established chemical principles. The presence of the quinoline scaffold and the strategic placement of halogen and methyl substituents make it an attractive target for further synthesis and biological evaluation. This in-depth guide provides a solid foundation for researchers and scientists interested in exploring the chemical space and potential applications of this and related quinoline derivatives.
References
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PubChem. 4-Chloro-2-methylquinoline. National Center for Biotechnology Information. Available at: [Link].
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AccelaChemBio. 1333256-98-6, 3-Bromo-4-chloro-2-methylquinoline. Available at: [Link].
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ResearchGate. (2025). Biological Activities of Quinoline Derivatives. Available at: [Link].
-
Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Available at: [Link].
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Solubility of 3-Bromo-4-chloro-2-methylquinoline in common organic solvents
An In-Depth Technical Guide to the Solubility Profile of 3-Bromo-4-chloro-2-methylquinoline
Executive Summary
3-Bromo-4-chloro-2-methylquinoline is a halogenated quinoline derivative with a molecular formula of C₁₀H₇BrClN and a molecular weight of 256.53 g/mol .[1] As a substituted heterocyclic compound, it serves as a valuable building block in organic synthesis and medicinal chemistry.[2] Understanding the solubility of such compounds is a critical first step in the design of synthetic routes, purification strategies, and the development of pharmaceutical formulations. Poor aqueous solubility is a major hurdle in drug development, affecting bioavailability and efficacy.[3]
This technical guide provides a comprehensive analysis of the predicted solubility of 3-Bromo-4-chloro-2-methylquinoline in common organic solvents. Due to a lack of publicly available empirical data for this specific molecule, this document, authored from the perspective of a Senior Application Scientist, focuses on a two-pronged approach:
-
Theoretical Prediction: A detailed analysis of the molecule's physicochemical properties to forecast its solubility behavior based on fundamental principles like "like dissolves like."[4]
-
Experimental Verification: A robust, step-by-step protocol for researchers to accurately determine the compound's solubility, ensuring a self-validating and reproducible methodology.
This guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound's solubility characteristics.
Physicochemical Characterization and Theoretical Solubility Profile
The solubility of a solute in a solvent is governed by intermolecular forces. The principle of "like dissolves like" suggests that substances with similar polarities are more likely to be soluble in one another.[5] The structure of 3-Bromo-4-chloro-2-methylquinoline provides significant insight into its expected solubility.
-
Molecular Structure: C₁₀H₇BrClN
-
Molecular Weight: 256.53 g/mol [1]
-
Physical Form: Solid
Structural Analysis:
-
Quinoline Core: The fused aromatic benzene and pyridine rings form a large, relatively nonpolar backbone. The nitrogen atom in the pyridine ring, however, introduces a degree of polarity and makes the molecule a weak base, capable of forming salts in acidic conditions.[6]
-
Halogen Substituents (Bromo and Chloro): The bromine and chlorine atoms are electronegative, contributing to the molecule's overall polarity. They also significantly increase the molecular weight, which can negatively impact solubility.[5]
-
Methyl Group: The methyl group at the 2-position is a nonpolar, electron-donating group.
Predicted Solubility: Based on this hybrid structure, 3-Bromo-4-chloro-2-methylquinoline is predicted to be a compound of low to moderate polarity. Therefore, its solubility is expected to be poor in highly polar solvents like water and in highly nonpolar solvents like hexane. It is likely to exhibit the highest solubility in moderately polar organic solvents that can engage in dipole-dipole interactions.
The diagram below illustrates the relationship between solvent polarity and the anticipated solubility of the target compound.
Caption: Predicted solubility based on solvent polarity.
Experimental Methodology for Solubility Determination
A systematic approach is required to determine the solubility profile accurately. The following protocols are adapted from established methods for organic compound analysis.[7][8][9]
Part A: Qualitative Solubility Assessment
This initial screening provides rapid insights into the compound's acidic/basic character and general solubility class.
Protocol:
-
Preparation: Label five small test tubes (e.g., 13x100 mm).
-
Dispensing Solute: Add approximately 20-25 mg of 3-Bromo-4-chloro-2-methylquinoline to each test tube.
-
Solvent Addition: Add 0.75 mL of the respective solvent to each tube in 0.25 mL increments:
-
Tube 1: Deionized Water
-
Tube 2: 5% w/v Sodium Hydroxide (NaOH)
-
Tube 3: 5% w/v Sodium Bicarbonate (NaHCO₃)
-
Tube 4: 5% v/v Hydrochloric Acid (HCl)
-
Tube 5: Concentrated Sulfuric Acid (H₂SO₄) (Use with extreme caution in a chemical fume hood).[9]
-
-
Mixing: After each solvent addition, cap and shake the test tube vigorously for 30 seconds.[7]
-
Observation: Record whether the solid dissolves completely. A color change or precipitate formation in H₂SO₄ is interpreted as soluble.[9]
-
Interpretation:
-
Solubility in 5% HCl: Indicates the presence of a basic functional group (the quinoline nitrogen).
-
Insolubility in Water, 5% NaOH, and 5% HCl: Suggests a neutral compound.
-
Solubility in Conc. H₂SO₄: Indicates the presence of a nitrogen atom, and/or other functional groups like alkenes or alcohols.
-
The workflow for this qualitative assessment is outlined below.
Caption: Decision workflow for qualitative solubility classification.
Part B: Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.[4]
Protocol:
-
Preparation: For each selected organic solvent, prepare a saturated solution by adding an excess amount of 3-Bromo-4-chloro-2-methylquinoline to a known volume of the solvent in a sealed vial (e.g., add ~100 mg to 5 mL of solvent).
-
Equilibration: Place the vials in an incubator shaker set to a constant temperature (e.g., 25°C) and agitate for at least 24 hours to ensure equilibrium is reached.[4]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature until the excess solid has fully settled. Alternatively, centrifuge the samples to expedite phase separation.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a volumetric pipette. To avoid transferring any solid particles, it is advisable to use a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE).
-
Dilution: Dilute the collected aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used (e.g., UV-Vis spectroscopy or HPLC).
-
Quantification: Analyze the diluted sample using a calibrated analytical instrument (e.g., HPLC-UV) to determine the concentration of the dissolved compound.
-
Calculation: Calculate the original solubility in mg/mL or mol/L using the measured concentration and the dilution factor. Repeat the experiment at least in triplicate for each solvent to ensure statistical validity.
Data Presentation and Expected Results
The data gathered from the experimental protocols should be compiled into a clear and concise format. The following table provides a template for presenting the predicted and experimentally determined solubility of 3-Bromo-4-chloro-2-methylquinoline in a range of common organic solvents at a standard temperature.
Table 1: Solubility Profile of 3-Bromo-4-chloro-2-methylquinoline at 25°C
| Solvent | Solvent Type | Predicted Solubility | Experimental Solubility (mg/mL) |
| Hexane | Nonpolar | Very Low | Data to be determined |
| Toluene | Nonpolar Aromatic | Low to Medium | Data to be determined |
| Dichloromethane (DCM) | Moderately Polar | High | Data to be determined |
| Diethyl Ether | Moderately Polar | Medium | Data to be determined |
| Ethyl Acetate (EtOAc) | Moderately Polar | High | Data to be determined |
| Acetone | Polar Aprotic | Medium to High | Data to be determined |
| Tetrahydrofuran (THF) | Polar Aprotic | Medium to High | Data to be determined |
| Acetonitrile (ACN) | Polar Aprotic | Medium | Data to be determined |
| Isopropanol | Polar Protic | Low to Medium | Data to be determined |
| Ethanol | Polar Protic | Low | Data to be determined |
| Methanol | Polar Protic | Low | Data to be determined |
| Water | Polar Protic | Very Low / Insoluble | Data to be determined |
| 5% Aqueous HCl | Aqueous Acid | Medium to High | Data to be determined |
Conclusion
This guide provides the necessary theoretical framework and detailed, actionable experimental protocols for researchers to determine the precise solubility profile of this compound. The successful execution of these methods will yield critical data for advancing research and development activities involving 3-Bromo-4-chloro-2-methylquinoline.
References
- Determination of Solubility Class. (n.d.).
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
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Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from Scribd. [Link]
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How To Determine Solubility Of Organic Compounds? (2025, February 11). Chemistry For Everyone. Retrieved from YouTube. [Link]
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
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3-Bromo-4-chloroquinoline. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions. [Link]
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7-bromo-2-chloro-4-methylquinoline. (n.d.). Chemical Synthesis Database. Retrieved January 19, 2026, from [Link]
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FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. (n.d.). SlidePlayer. Retrieved from [Link]
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Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 113. [Link]
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13.3: Factors Affecting Solubility. (2023, July 7). Chemistry LibreTexts. [Link]
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An In-depth Technical Guide to the Potential Biological Activity of Substituted 2-Methylquinolines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Among its many derivatives, substituted 2-methylquinolines represent a particularly promising class, demonstrating a wide spectrum of pharmacological activities. This technical guide synthesizes current research to provide an in-depth analysis of the structure-activity relationships (SAR), mechanisms of action, and therapeutic potential of these compounds. We will explore their significant anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, offering detailed experimental protocols and mechanistic insights to guide future drug discovery and development efforts. The versatility in synthesis and the ability to modulate activity through targeted substitutions make the 2-methylquinoline core a fertile ground for the development of next-generation therapeutics.[2]
The 2-Methylquinoline Scaffold: A Versatile Core in Medicinal Chemistry
Quinoline, a bicyclic aromatic heterocycle, is found in numerous natural alkaloids and synthetic compounds with a vast range of biological activities.[3][4] The introduction of a methyl group at the C-2 position (forming quinaldine) fundamentally influences the molecule's electronic properties, lipophilicity, and steric profile. This, in turn, dictates its interaction with biological targets. Further substitutions on the quinoline ring system allow for the fine-tuning of these properties, enabling the rational design of potent and selective therapeutic agents.[5]
The significance of the 2-methylquinoline scaffold lies in its synthetic accessibility and the diverse biological landscape it can navigate. Research has consistently shown that modifications to this core can yield compounds with potent activities against cancer cell lines, pathogenic microbes, inflammatory pathways, and neurodegenerative processes.[6][7][8][9]
Key Biological Activities & Mechanisms
Anticancer Activity
Substituted 2-methylquinolines have emerged as a robust class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines, including HeLa (cervical), PC3 (prostate), and MCF-7 (breast).[6] Their mechanisms of action are diverse and often multifactorial.[10][11]
Structure-Activity Relationships (SAR):
-
Lipophilicity: A direct correlation often exists between a compound's lipophilicity (log P) and its cytotoxic effects. Increased lipophilicity can enhance membrane permeability, leading to higher intracellular concentrations. For instance, 2-arylquinoline derivatives with higher cLogP values have shown better IC50 values against HeLa and PC3 cells.[6]
-
Substituents at C-4: The introduction of an amino side chain at the C-4 position can facilitate antiproliferative activity. The length of this alkylamino chain is critical, with a two-carbon linker often being optimal for potency.[5]
-
Substituents at C-6 and C-8: Halogenation at these positions, such as with fluorine, can significantly impact activity. For example, 6,8-Difluoro-2-methylquinolin-4-amine is a compound of interest for its potential anticancer effects.[10]
-
Substituents at C-7: Large, bulky alkoxy groups, such as a benzyloxy group, at the C-7 position have been identified as beneficial pharmacophoric features for antiproliferative activity.[12]
Mechanisms of Action:
-
Induction of Apoptosis: Many quinoline derivatives exert their anticancer effects by triggering programmed cell death. This can occur through the intrinsic pathway, involving the modulation of Bcl-2 family proteins (like Bax) and activation of caspases.[10][13]
-
Cell Cycle Arrest: These compounds can interfere with the cell cycle, causing arrest at specific checkpoints (e.g., G2/M phase) and preventing cancer cell division.[2][10]
-
Inhibition of Key Signaling Pathways: The anticancer activity is often linked to the inhibition of critical signaling pathways that are hyperactive in cancer cells, such as the PI3K/Akt/mTOR pathway.[10]
-
Tubulin Polymerization Inhibition: Certain 2-methylquinoline derivatives can disrupt microtubule dynamics by inhibiting tubulin polymerization, a mechanism shared with established anticancer drugs.[2]
Table 1: Cytotoxicity of Selected 2-Methylquinoline Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Key Structural Features | Reference |
| Quinoline 13 | HeLa (Cervical) | 8.3 | 2-aryl, C-6 substitution | [6] |
| Tetrahydroquinoline 18 | HeLa (Cervical) | 13.15 | 4-acetamido-2-methyl-THQ | [6] |
| Quinoline 12 | PC3 (Prostate) | 31.37 | 2-aryl, C-6 substitution | [6] |
| Compound 10g | Various | < 1.0 | 7-(4-fluorobenzyloxy), 4-amino side chain | [12] |
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
This protocol outlines a standard method for assessing the cytotoxic effects of substituted 2-methylquinolines on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, PC3) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test 2-methylquinoline derivative in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations. Causality Note: DMSO is used to solubilize lipophilic compounds, but its final concentration in the well should be kept low (<0.5%) to avoid solvent-induced toxicity.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium alone (negative control) and wells with a known cytotoxic agent like Doxorubicin (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Antimicrobial Activity
The quinoline core is present in several antibacterial drugs, and substituted 2-methylquinolines have shown significant potential against a variety of pathogens, including multidrug-resistant strains.[8][14]
Structure-Activity Relationships (SAR):
-
8-Hydroxy Group: The presence of a hydroxyl group at the C-8 position is often a key structural fragment for antibacterial activity. This group can act as a chelating agent for metal ions essential for bacterial enzyme function. Blocking this phenolic group, for instance through methylation, often leads to a loss of activity.[13]
-
Substitutions on the Ring: Different substitutions can confer activity against specific types of bacteria. Quinoline-2-one derivatives have shown promise against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[14]
-
Side Chains: The addition of specific side chains, such as sulfonamides or carboxamides, can enhance antimicrobial efficacy.[13][15]
Mechanisms of Action:
-
Enzyme Inhibition: A primary mechanism involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.
-
Biofilm Inhibition: Some derivatives can effectively inhibit the formation of bacterial biofilms, which are communities of bacteria that are notoriously resistant to conventional antibiotics.[14]
Anti-inflammatory Activity
Chronic inflammation is an underlying factor in many diseases. Substituted 2-methylquinolines have been investigated as anti-inflammatory agents that target key enzymatic pathways in the inflammatory cascade.[7][16]
Mechanisms of Action:
-
COX/LOX Inhibition: Similar to non-steroidal anti-inflammatory drugs (NSAIDs), some quinoline derivatives can inhibit cyclooxygenase (COX) enzymes, reducing the production of prostaglandins.[1][7]
-
Cytokine Modulation: They can modulate the production of pro-inflammatory cytokines like TNF-α.[7]
-
NF-κB Pathway Inhibition: The NF-κB signaling pathway is a central regulator of inflammation. Quinoline derivatives have been shown to inhibit this pathway, preventing the transcription of multiple inflammatory genes.[17]
Neuroprotective Activity
Emerging research highlights the potential of 2-methylquinoline derivatives in the context of neurodegenerative diseases like Parkinson's and Alzheimer's.[9][18][19]
Mechanisms of Action:
-
Antioxidant Properties: Many neurodegenerative disorders are associated with high levels of oxidative stress. Certain dihydroquinoline derivatives, such as 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ), exhibit potent antioxidant effects, reducing oxidative stress markers and protecting neuronal cells.[18][20]
-
Anti-inflammatory Effects: Neuroinflammation is a key component of neurodegeneration. By inhibiting inflammatory pathways in the brain, these compounds can offer neuroprotection.[9][18]
-
Inhibition of Apoptosis: They can suppress apoptotic processes in neurons, preventing cell death induced by neurotoxic insults.[18][19]
Synthesis and Evaluation Workflow
The development of novel 2-methylquinoline derivatives follows a logical progression from chemical synthesis to biological evaluation.
Diagram: General Workflow for 2-Methylquinoline Drug Discovery
Caption: A streamlined workflow from synthesis to in vivo testing.
Future Perspectives & Drug Development
The therapeutic potential of substituted 2-methylquinolines is vast, but several challenges remain on the path to clinical application. Future research should focus on:
-
Lead Optimization: Systematically modifying lead compounds to improve potency, selectivity, and pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion).
-
Toxicity Profiling: Rigorous evaluation of cytotoxicity against non-cancerous cell lines and in vivo toxicity studies are crucial to establish a therapeutic window.[13]
-
Target Identification: While many mechanisms are proposed, definitively identifying the specific molecular targets for the most potent compounds will enable more rational drug design.
-
Combination Therapies: Exploring the synergistic effects of 2-methylquinoline derivatives with existing drugs could provide new avenues for treating drug-resistant cancers and infections.
Conclusion
Substituted 2-methylquinolines are a highly versatile and pharmacologically significant class of heterocyclic compounds. Their proven efficacy across anticancer, antimicrobial, anti-inflammatory, and neuroprotective domains establishes them as a privileged scaffold in modern drug discovery. The ability to systematically tune their biological activity through targeted chemical modifications, combined with a growing understanding of their mechanisms of action, ensures that the 2-methylquinoline core will continue to be a source of novel therapeutic candidates for years to come. This guide provides a foundational framework for researchers to build upon, accelerating the translation of these promising compounds from the laboratory to the clinic.
References
- RSC Publishing. (n.d.). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry.
- Benchchem. (n.d.).
- Eurekaselect. (n.d.). Review on recent development of quinoline for anticancer activities.
- NIH. (n.d.). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. PMC.
- ResearchGate. (n.d.). Synthesis of substituted 2-methylquinolines under different reaction conditions: selected examples.
- Spandidos Publications. (2021, July 1). Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion.
- ResearchGate. (2025, August 10). Substituted 2-Arylquinoline and 2-Methyl-1,2,3,4-tetrahydroquinoline Derivatives with selective Anticancer Activity: Synthesis, Structure–Activity Relationships, and Molecular Modelling Insights.
- MDPI. (n.d.). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres.
- Semantic Scholar. (2009, April 1). Antimicrobial Activities of 2-Methyl-8-Hydroxyquinoline and Its Derivatives against Human Intestinal Bacteria.
- MDPI. (n.d.). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.
- ACS Publications. (n.d.). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry.
- PubMed. (n.d.).
- NIH. (n.d.). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains.
- PubMed. (2019, January 15).
- Biointerface Research in Applied Chemistry. (2022, September 17). Annotated Review on Various Biological Activities of Quinoline Molecule.
- MDPI. (n.d.).
- ResearchGate. (2025, October 30).
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Synthesis of 3-Bromo-4-chloro-2-methylquinoline precursors
An In-depth Technical Guide to the Synthesis of 3-Bromo-4-chloro-2-methylquinoline Precursors
Introduction
Substituted quinolines are a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] Their versatile biological activities, including antimalarial, anticancer, and antibacterial properties, make them a subject of intense research in drug discovery.[2][3] 3-Bromo-4-chloro-2-methylquinoline, in particular, is a valuable synthetic intermediate, offering multiple reactive sites for further functionalization. Its synthesis requires a strategic, multi-step approach beginning with readily available starting materials. This guide provides a detailed exploration of the synthesis of its key precursors, grounded in established chemical principles and supported by field-proven protocols. We will dissect the synthetic pathway, explain the causality behind experimental choices, and provide comprehensive, step-by-step methodologies for researchers, scientists, and drug development professionals.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule, 3-bromo-4-chloro-2-methylquinoline, reveals a clear and efficient synthetic pathway. The strategy hinges on constructing the quinoline core first, followed by sequential halogenations.
The primary disconnection at the C-Br bond points to 4-chloro-2-methylquinoline as the immediate precursor. The subsequent disconnection of the C-Cl bond suggests that this intermediate can be synthesized from 2-methyl-4-hydroxyquinoline . This 4-hydroxyquinoline core is a classic heterocyclic structure readily assembled from basic aromatic amines and β-dicarbonyl compounds via well-established named reactions. This step-wise approach allows for precise control over the introduction of each substituent.
Caption: Retrosynthetic pathway for 3-bromo-4-chloro-2-methylquinoline.
Part 1: Synthesis of the Quinoline Core: 2-Methyl-4-hydroxyquinoline
The foundational step in this synthesis is the construction of the 2-methyl-4-hydroxyquinoline ring system. While several methods exist for quinoline synthesis, such as the Combes[1][4][5] and Doebner-von Miller reactions[2][6][7], the Conrad-Limpach-Knorr synthesis is exceptionally well-suited for preparing 4-hydroxyquinolines. This method proceeds in two distinct, reliable stages: the initial condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization.[8][9]
It is crucial to recognize that 4-hydroxyquinolines exist in tautomeric equilibrium with their 4(1H)-quinolinone form. The quinolinone tautomer is generally the more stable and is the species that reacts in the subsequent chlorination step.
Mechanism: The Conrad-Limpach Synthesis
The reaction begins with the condensation of aniline and ethyl acetoacetate. Under milder conditions (typically below 140°C), this forms the kinetic product, ethyl 3-aminocrotonate, via attack from the amine onto the acetyl carbonyl. However, heating at higher temperatures, or conducting the reaction under conditions that allow for equilibration, favors the formation of the thermodynamic product, ethyl β-anilinocrotonate (an enamine), from attack at the ester carbonyl followed by elimination.[8] This enamine intermediate is then cyclized at very high temperatures (approx. 250°C) in a high-boiling solvent. This intramolecular cyclization is an electrophilic attack by the carbonyl carbon of the crotonate onto the aniline ring, followed by the elimination of ethanol to form the stable quinoline ring.
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A Technical Guide to the Strategic Functionalization of 3-Bromo-4-chloro-2-methylquinoline
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the chemical reactivity centered on the bromine atom of 3-Bromo-4-chloro-2-methylquinoline. The quinoline scaffold is a privileged structure in medicinal chemistry, and understanding the selective functionalization of its halogenated derivatives is paramount for the synthesis of novel therapeutic agents.[1][2] This document moves beyond simple procedural outlines to explore the underlying principles that govern reaction selectivity and efficiency, offering field-proven insights for practical application.
Molecular Architecture and Electronic Landscape
The reactivity of 3-bromo-4-chloro-2-methylquinoline is dictated by the interplay of its structural and electronic features. The quinoline core, an electron-deficient aromatic system, influences the reactivity of its substituents. The key challenge and opportunity lie in the differential reactivity of the C3-Br and C4-Cl bonds.
-
C3-Bromine Atom: Positioned on the pyridine ring, the C-Br bond is influenced by the electron-withdrawing nitrogen atom. However, its reactivity is primarily exploited in transition-metal-catalyzed cross-coupling reactions due to the established reactivity trend of C-I > C-Br > C-Cl for oxidative addition to a palladium(0) center.[3]
-
C4-Chlorine Atom: The C-Cl bond is activated towards nucleophilic aromatic substitution (SNAr) due to its para-relationship with the ring nitrogen, which can stabilize the intermediate Meisenheimer complex.[4][5]
-
C2-Methyl Group: This group exerts a modest electronic donating effect, slightly modulating the overall electron density of the pyridine ring.
This inherent electronic differentiation allows for the selective and sequential functionalization of the molecule, making it a versatile building block.
Palladium-Catalyzed Cross-Coupling: The Workhorse of C-C and C-N Bond Formation
Palladium-catalyzed reactions are the most robust and versatile methods for modifying the C3-Br bond, offering a predictable pathway for introducing diverse molecular fragments.[1][2] The higher reactivity of the C-Br bond over the C-Cl bond allows for selective coupling at the 3-position.[3]
General Catalytic Cycle
The mechanism for these transformations generally follows a three-step catalytic cycle involving a palladium(0) active species.[2][6]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a premier method for forming C-C bonds by coupling the bromoquinoline with an organoboron compound. The choice of catalyst, ligand, and base is critical for success.[1][7]
Comparative Catalyst Systems for Bromoquinoline Arylation
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Typical Yield | Key Insights |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | 75% | A classic, reliable system for general-purpose coupling.[1] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane | 100 | 85-95% | dppf is effective for a broad range of boronic acids. |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 100 | >90% | Bulky monophosphine ligands like XPhos excel with sterically hindered substrates.[1] |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | THF/H₂O | 80 | >90% | Highly active catalyst system, often allowing for lower temperatures. |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 3-bromo-4-chloro-2-methylquinoline (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%) in the reaction solvent. Add this catalyst mixture to the Schlenk tube.
-
Solvent Addition: Add anhydrous solvent (e.g., Toluene, 0.1 M concentration relative to the bromoquinoline).
-
Reaction: Seal the tube and heat the mixture in an oil bath at 100°C. Monitor the reaction's progress using TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by column chromatography on silica gel.
B. Sonogashira Coupling
This reaction facilitates the formation of a C-C bond between the bromoquinoline and a terminal alkyne, a transformation crucial for creating rigid molecular scaffolds.[8][9] It typically employs a dual-catalyst system of palladium and copper(I).[8]
Experimental Protocol: Sonogashira Coupling
-
Setup: To a Schlenk tube under an inert atmosphere, add 3-bromo-4-chloro-2-methylquinoline (1.0 equiv), Pd(PPh₃)₄ (3 mol%), and CuI (5 mol%).
-
Reagent Addition: Add anhydrous solvent (e.g., THF or DMF), followed by the terminal alkyne (1.5 equiv) and a base such as triethylamine (NEt₃, 2.0 equiv).
-
Reaction: Stir the mixture at room temperature or heat gently (40-60°C) until the starting material is consumed (monitored by TLC/LC-MS).
-
Work-up: Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
C. Buchwald-Hartwig Amination
For the synthesis of arylamines, the Buchwald-Hartwig amination is the method of choice, offering broad substrate scope and functional group tolerance.[6][10] The selection of a suitable phosphine ligand is essential for high yields.[11]
Experimental Protocol: Buchwald-Hartwig Amination
-
Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (2 mol%), a suitable ligand (e.g., RuPhos, 4 mol%), and a strong, non-nucleophilic base (e.g., LiHMDS or NaOtBu, 1.4 equiv).[3]
-
Reagent Addition: Add 3-bromo-4-chloro-2-methylquinoline (1.0 equiv) and the desired amine (1.2 equiv), followed by an anhydrous solvent like THF or toluene.[12]
-
Reaction: Seal the tube and heat the mixture at 80-110°C. Monitor the reaction's progress.
-
Work-up: After cooling, quench the reaction carefully with a saturated aqueous solution of NH₄Cl.[3] Extract the product with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify the residue via column chromatography.
Caption: Workflow for a typical Buchwald-Hartwig amination experiment.
Metallation Reactions: Generating Nucleophilic Intermediates
Directly converting the C-Br bond into a nucleophilic center via metallation offers a powerful alternative for forming C-C bonds, especially with electrophiles not amenable to cross-coupling.
A. Grignard Reagent Formation via Halogen-Magnesium Exchange
Direct insertion of magnesium metal into aryl bromides can be sluggish.[13] A more reliable method is the halogen-magnesium exchange, which proceeds under milder conditions.[14]
Experimental Protocol: Grignard Formation and Trapping
-
Setup: Under an inert atmosphere, dissolve 3-bromo-4-chloro-2-methylquinoline (1.0 equiv) in anhydrous THF in an oven-dried flask.
-
Exchange Reaction: Cool the solution to a low temperature (e.g., 0°C to -20°C). Slowly add a solution of isopropylmagnesium chloride (iPrMgCl, 1.05 equiv) dropwise.[14] Stir for 1-2 hours to ensure complete formation of the 3-quinolylmagnesium chloride species.
-
Electrophile Addition: In a separate flask, dissolve the electrophile (e.g., benzaldehyde, 1.1 equiv) in anhydrous THF. Cool the freshly prepared Grignard reagent to 0°C and slowly add the electrophile solution.
-
Reaction & Quenching: Allow the reaction to warm to room temperature and stir until complete. Quench by slowly adding a saturated aqueous NH₄Cl solution.[14]
-
Work-up and Purification: Extract with an organic solvent, dry the organic layer, concentrate, and purify by column chromatography.
B. Lithiation via Halogen-Metal Exchange
Lithiation provides an even more reactive organometallic intermediate. Halogen-metal exchange with an alkyllithium reagent is highly efficient and generally preferred over direct deprotonation.
Experimental Protocol: Lithiation and Trapping
-
Setup: Dissolve 3-bromo-4-chloro-2-methylquinoline (1.0 equiv) in anhydrous THF or diethyl ether in a flame-dried flask under argon.
-
Lithiation: Cool the solution to -78°C (dry ice/acetone bath). Add n-butyllithium (n-BuLi, 1.05 equiv) dropwise. The C-Br bond will undergo exchange preferentially. Stir at -78°C for 1 hour.
-
Electrophile Addition: Add the desired electrophile (e.g., trimethyltin chloride, CO₂, etc.) at -78°C and stir for an additional 1-2 hours.
-
Quenching and Work-up: Allow the reaction to slowly warm to room temperature before quenching with saturated aqueous NH₄Cl. Perform a standard aqueous work-up and extraction.
-
Purification: Purify the resulting product by column chromatography.
Strategic Selectivity: C3-Br vs. C4-Cl
The primary strategic consideration when working with 3-bromo-4-chloro-2-methylquinoline is the selective functionalization of one halogen over the other. The choice of reaction class dictates the outcome.
Caption: Decision framework for selective functionalization of 3-bromo-4-chloro-2-methylquinoline.
-
For C3 Functionalization: Employ palladium-catalyzed cross-coupling or halogen-metal exchange. The kinetic preference for oxidative addition or exchange at the more labile C-Br bond provides excellent selectivity.
-
For C4 Functionalization: Use nucleophilic aromatic substitution (SNAr). The chlorine at C4 is electronically activated for nucleophilic attack, while the bromine at C3 is not. Strong nucleophiles like alkoxides or amines will preferentially displace the chloride.[4][15]
This predictable selectivity allows for a modular approach to synthesis, where one position can be modified while leaving the other halogen intact for a subsequent, different transformation.
Conclusion
The bromine atom at the C3 position of 3-bromo-4-chloro-2-methylquinoline is a versatile handle for molecular elaboration, primarily through palladium-catalyzed cross-coupling and metallation reactions. Its reactivity is distinct from the C4-chloro position, which is more susceptible to nucleophilic aromatic substitution. By understanding the mechanistic principles behind each reaction class, researchers can rationally design synthetic routes to selectively functionalize this valuable quinoline scaffold, paving the way for the discovery and development of novel chemical entities in pharmaceuticals and materials science.
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Electrophilic substitution reactions of 2-methylquinolines
An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 2-Methylquinoline
Abstract
This technical guide provides a comprehensive examination of the electrophilic substitution reactions of 2-methylquinoline, commonly known as quinaldine. As a fundamental scaffold in medicinal chemistry and materials science, understanding its reactivity is paramount for the strategic design of novel functionalized molecules. This document moves beyond a mere recitation of facts, delving into the mechanistic underpinnings that govern the regioselectivity of these transformations. We will explore the nuanced interplay of electronic effects exerted by the pyridine nitrogen and the C-2 methyl group, which collectively dictate the outcomes of nitration, halogenation, and sulfonation. Furthermore, this guide addresses the inherent limitations of this heterocyclic system, particularly concerning Friedel-Crafts reactions, and provides the causal reasoning for its recalcitrance. Each section is supported by detailed experimental protocols, comparative data, and mechanistic diagrams to offer a field-proven perspective for the practicing scientist.
The Electronic Landscape of the 2-Methylquinoline Core
The reactivity of 2-methylquinoline in electrophilic aromatic substitution (SEAr) is not straightforward and is governed by the fusion of two electronically distinct aromatic rings: a pyridine ring and a benzene ring.
-
The Pyridine Ring: The nitrogen atom renders the pyridine moiety significantly electron-deficient. Its high electronegativity results in a permanent dipole, withdrawing electron density from the carbons, particularly C-2 and C-4.[1] In the strongly acidic media typical for electrophilic substitutions, the nitrogen lone pair is protonated, forming the quinolinium cation. This positive charge dramatically amplifies the electron-withdrawing effect, profoundly deactivating the entire heterocyclic system to electrophilic attack.[2]
-
The Benzene Ring: In contrast, the carbocyclic (benzene) ring remains relatively electron-rich compared to the pyridinium portion of the molecule. Consequently, electrophilic attack will preferentially occur on this ring.[1][3]
-
Directing Effects: The key to predicting the site of substitution lies in analyzing the stability of the Wheland intermediates (sigma complexes) formed upon attack at each position of the benzene ring (C-5, C-6, C-7, and C-8). Attack at the C-5 and C-8 positions is favored because the resulting positive charge can be delocalized across both rings without disrupting the aromatic sextet of the adjacent pyridine ring.[4][5] Conversely, attack at C-6 and C-7 leads to less stable intermediates. The 2-methyl group, being a weak electron-donating group, has a minor activating effect on the benzene ring, and the primary determinant of regioselectivity remains the influence of the heterocyclic nitrogen.
The following diagram illustrates the general principle of electrophilic attack on the quinolinium ion, highlighting the preference for the carbocyclic ring.
Caption: Logical workflow for electrophilic substitution on 2-methylquinoline.
Nitration of 2-Methylquinoline
Nitration is a classic electrophilic substitution reaction that introduces a nitro group (-NO₂) onto the aromatic ring. For 2-methylquinoline, this reaction must be conducted under forceful conditions due to the deactivating effect of the protonated nitrogen.
Mechanism and Regioselectivity
The reaction proceeds via the nitronium ion (NO₂⁺), generated from a mixture of concentrated nitric and sulfuric acids. This potent electrophile attacks the electron-rich benzene ring of the 2-methylquinolinium cation. The substitution occurs predominantly at the C-5 and C-8 positions. The nitration of the related 2-chloro-4-methylquinoline yields the 8-nitro derivative as the major product along with some 6-nitro isomer, indicating that substitution patterns can be influenced by other substituents.[6] For 2-methylquinoline itself, a mixture of 5-nitro and 8-nitro isomers is expected.
The mechanism is depicted below, showing the attack of the nitronium ion.
Caption: Nitration of 2-methylquinoline proceeds via two main pathways.
Experimental Protocol: Synthesis of 5- and 8-Nitro-2-methylquinoline
This protocol is a representative procedure adapted from established methods for quinoline nitration.
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully prepare a nitrating mixture by adding 80 mL of fuming nitric acid (d. 1.5) to 140 mL of concentrated sulfuric acid, while maintaining the temperature below 10°C with an ice-salt bath.
-
Reaction: Cool the nitrating mixture to -5°C. Slowly add 50 g (0.35 mol) of 2-methylquinoline dropwise over a period of 2 hours, ensuring the temperature does not rise above 0°C.
-
Stirring: After the addition is complete, continue stirring the mixture at 0°C for an additional 3 hours.
-
Work-up: Carefully pour the reaction mixture onto 1 kg of crushed ice. The nitro derivatives will precipitate.
-
Neutralization & Filtration: Cautiously neutralize the solution with concentrated ammonium hydroxide until it is slightly alkaline. Filter the resulting solid precipitate, wash it thoroughly with cold water, and air-dry.
-
Separation: The resulting product is a mixture of 5-nitro- and 8-nitro-2-methylquinoline. Separation can be achieved by fractional crystallization or column chromatography.
| Parameter | Condition |
| Reagents | 2-Methylquinoline, Fuming HNO₃, Conc. H₂SO₄ |
| Temperature | -5 to 0°C |
| Reaction Time | 5 hours |
| Products | 5-Nitro-2-methylquinoline, 8-Nitro-2-methylquinoline |
Halogenation of 2-Methylquinoline
Halogenation involves the introduction of a halogen atom (Cl, Br) onto the aromatic ring. Similar to nitration, the reaction requires conditions that can overcome the deactivation of the quinolinium ring system.
Mechanism and Regioselectivity
Direct bromination of quinoline in the presence of concentrated sulfuric acid yields a mixture of 5-bromo- and 8-bromoquinoline.[7] A similar outcome is anticipated for 2-methylquinoline. The electrophile (e.g., Br⁺) is generated in situ and attacks the C-5 and C-8 positions of the carbocyclic ring. It is crucial to distinguish this from radical halogenation with reagents like N-bromosuccinimide (NBS), which would preferentially occur at the activated methyl group (benzylic position).[8]
Recent advances have demonstrated metal-free, regioselective methods for the C-5 halogenation of 8-substituted quinolines, showcasing the ongoing development in this area.[9]
Experimental Protocol: Bromination of 2-Methylquinoline
This protocol is a representative procedure adapted from established methods for quinoline halogenation.
-
Preparation: In a suitable reaction vessel, dissolve 20 g (0.14 mol) of 2-methylquinoline in 100 mL of concentrated sulfuric acid.
-
Reaction: Cool the solution to 70°C and slowly add 25 g (0.156 mol) of liquid bromine dropwise with constant stirring.
-
Heating: After the addition, heat the reaction mixture to 150°C and maintain this temperature for 2 hours.
-
Work-up: Allow the mixture to cool to room temperature and pour it onto ice.
-
Neutralization & Extraction: Neutralize the solution with a sodium hydroxide solution. The bromo-2-methylquinoline isomers will separate as an oil. Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Dry the organic extract over anhydrous sodium sulfate, remove the solvent under reduced pressure, and purify the resulting mixture of isomers by vacuum distillation or chromatography.
| Parameter | Condition |
| Reagents | 2-Methylquinoline, Br₂, Conc. H₂SO₄ |
| Temperature | 150°C |
| Reaction Time | 2 hours |
| Products | 5-Bromo-2-methylquinoline, 8-Bromo-2-methylquinoline |
Sulfonation of 2-Methylquinoline
Sulfonation introduces a sulfonic acid group (-SO₃H) onto the quinoline nucleus. This reaction is highly dependent on temperature, which can be used to control the regiochemical outcome.
Mechanism and Regioselectivity
Sulfonation is typically carried out using fuming sulfuric acid (oleum). For the parent quinoline, sulfonation at lower temperatures (120-180°C) favors the formation of quinoline-8-sulfonic acid, while higher temperatures lead to the thermodynamically more stable quinoline-6-sulfonic acid.[10] It is reasonable to expect a similar trend for 2-methylquinoline, with the 6-sulfonic acid derivative being a known compound.[11][12] The reaction is reversible, allowing for isomerization to the more stable product at elevated temperatures.
Caption: Sulfonation regioselectivity is temperature-dependent.
Experimental Protocol: Synthesis of 2-Methylquinoline-6-sulfonic acid
This protocol is a representative procedure adapted from established methods for quinoline sulfonation.[10]
-
Preparation: In a flask fitted with a mechanical stirrer and thermometer, carefully heat 100 g of 20% oleum (fuming sulfuric acid) to 170°C.
-
Reaction: Slowly add 50 g (0.35 mol) of 2-methylquinoline to the hot oleum over 30 minutes, maintaining the temperature between 170-180°C.
-
Heating: Continue to heat the mixture with stirring at 180°C for 4 hours.
-
Work-up: Cool the reaction mixture and carefully pour it into 500 mL of cold water.
-
Isolation: The sulfonic acid derivative will precipitate upon cooling. Filter the solid, wash with a small amount of cold water, and dry. The product can be further purified by recrystallization from hot water.
| Parameter | Condition |
| Reagents | 2-Methylquinoline, 20% Oleum |
| Temperature | 180°C |
| Reaction Time | 4 hours |
| Major Product | 2-Methylquinoline-6-sulfonic acid[11][12] |
The Challenge of Friedel-Crafts Reactions
A critical aspect of quinoline chemistry is its general inability to undergo Friedel-Crafts alkylation or acylation reactions.
Causality of Non-Reactivity
The core reason for this lack of reactivity lies in the Lewis basicity of the quinoline nitrogen.[13] Friedel-Crafts reactions require a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate the carbocation or acylium ion electrophile. However, the nitrogen atom of 2-methylquinoline acts as a potent Lewis base and readily coordinates with the AlCl₃ catalyst.[13] This acid-base reaction forms a stable complex, which places a formal positive charge on the nitrogen atom. This effect, even more powerful than protonation, severely deactivates the entire aromatic system, rendering it inert to the subsequent electrophilic attack.[13]
Caption: Lewis acid catalyst deactivates the ring, preventing reaction.
While classical intermolecular Friedel-Crafts reactions are not viable, certain intramolecular cyclizations that proceed via a Friedel-Crafts-type mechanism can be successful under specific conditions, though these are outside the scope of this guide.[14]
Conclusion
The electrophilic substitution chemistry of 2-methylquinoline is a study in controlled reactivity, dictated by the powerful deactivating influence of the heterocyclic nitrogen atom. Successful functionalization requires overcoming this deactivation with forcing conditions and directs electrophiles almost exclusively to the C-5 and C-8 positions of the carbocyclic ring. Nitration, halogenation, and sulfonation are all achievable, with sulfonation offering a degree of temperature-controlled regioselectivity. Conversely, the inherent Lewis basicity of the nitrogen atom precludes classical Friedel-Crafts reactions. For the medicinal chemist and materials scientist, a firm grasp of these principles is essential for the rational design and synthesis of novel 2-methylquinoline derivatives.
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A-Technical-Guide-to-Nucleophilic-Substitution-on-the-4-chloro-Position-of-2-methylquinoline
A Technical Guide to Nucleophilic Substitution on the 4-chloro Position of 2-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-methylquinoline (quinaldine) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Functionalization of this heterocyclic system, particularly at the 4-position, is a critical strategy for modulating biological activity. This in-depth technical guide provides a comprehensive overview of nucleophilic substitution reactions on 4-chloro-2-methylquinoline (4-chloroquinaldine). We will explore the underlying mechanistic principles, detail classical and modern synthetic protocols, and offer field-proven insights to enable the strategic design and execution of these pivotal transformations. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis and development of novel quinoline-based compounds.
Introduction: The Strategic Importance of C4-Functionalized 2-Methylquinolines
The quinoline ring system is a cornerstone of heterocyclic chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[2][3] The 2-methylquinoline moiety, in particular, offers a synthetically versatile platform for the development of novel drug candidates. The introduction of substituents at the C4 position is a well-established approach to fine-tune the steric and electronic properties of the molecule, thereby influencing its interaction with biological targets.
4-Chloro-2-methylquinoline serves as a key intermediate in this endeavor.[4] The chlorine atom at the C4 position is activated towards nucleophilic displacement due to the electron-withdrawing effect of the adjacent nitrogen atom in the quinoline ring. This inherent reactivity makes it an ideal substrate for a wide array of nucleophilic substitution reactions, enabling the introduction of diverse functionalities.
Mechanistic Underpinnings: Nucleophilic Aromatic Substitution (SNAr)
The displacement of the chloride at the C4 position of 2-methylquinoline predominantly proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[5] This two-step process is a cornerstone of heteroaromatic chemistry.
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex
The reaction is initiated by the attack of a nucleophile on the electron-deficient C4 carbon. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the quinoline ring system, with significant contributions from the electronegative nitrogen atom.
Step 2: Elimination of the Leaving Group
In the subsequent step, the aromaticity of the quinoline ring is restored by the expulsion of the chloride leaving group. This is typically the rate-determining step of the reaction.
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Methodological & Application
Application Notes and Protocols for the Selective Suzuki Coupling of 3-Bromo-4-chloro-2-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic C-C Bond Formation on a Privileged Heterocycle
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide spectrum of biological activities and valuable photophysical properties. The ability to selectively functionalize the quinoline core at specific positions is paramount for the development of novel therapeutics and advanced materials. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for the formation of carbon-carbon bonds, offering a reliable method for the synthesis of complex molecular architectures.[1]
This application note provides a detailed protocol for the chemoselective Suzuki-Miyaura coupling of 3-bromo-4-chloro-2-methylquinoline with various arylboronic acids. The primary objective is to achieve selective arylation at the C-3 position, leveraging the differential reactivity of the carbon-bromine versus the carbon-chlorine bond. This allows for the retention of the C-4 chloro substituent, which can be used for subsequent downstream functionalization, thus providing a versatile platform for the synthesis of diverse 3,4-disubstituted quinoline derivatives.
The Principle of Chemoselectivity: Exploiting Halogen Reactivity
The success of a selective Suzuki coupling on a dihalogenated substrate hinges on the inherent differences in the reactivity of the carbon-halogen bonds. In the case of 3-bromo-4-chloro-2-methylquinoline, the C-Br bond is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the C-Cl bond. This is a well-established trend in palladium-catalyzed cross-coupling reactions, with the general order of reactivity being C-I > C-Br > C-OTf >> C-Cl.[2]
The choice of the palladium catalyst and, more critically, the ancillary phosphine ligand, plays a pivotal role in modulating this inherent reactivity difference to achieve high selectivity. Bulky and electron-rich phosphine ligands are known to enhance the rate of both oxidative addition and reductive elimination, crucial steps in the Suzuki-Miyaura catalytic cycle.[3] These ligands can also influence the steric environment around the palladium center, further promoting selective reaction at the more accessible C-3 position.
Experimental Protocol: Selective C-3 Arylation
This protocol is a general guideline and may require optimization for specific arylboronic acids and reaction scales.
Materials and Reagents:
-
3-Bromo-4-chloro-2-methylquinoline
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), tribasic
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas (high purity)
Equipment:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Schlenk line or glovebox)
-
Syringes and needles
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Column chromatography setup (silica gel)
-
Thin-layer chromatography (TLC) plates
Reaction Setup and Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-4-chloro-2-methylquinoline (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).
-
Catalyst and Ligand Addition: Under a positive flow of argon or nitrogen, add palladium(II) acetate (0.02 equiv.) and SPhos (0.04 equiv.).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water to the flask via syringe to create a 10:1 dioxane/water solvent mixture (a typical concentration is 0.1 M with respect to the quinoline substrate).
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with argon or nitrogen to ensure the removal of dissolved oxygen.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-4-chloro-2-methylquinoline.
Data Presentation: Reaction Parameters and Expected Outcomes
The following table summarizes the key reaction parameters and provides a general expectation for the outcome of the selective Suzuki coupling.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ | A common and effective palladium(II) precatalyst that is reduced in situ to the active Pd(0) species. |
| Ligand | SPhos | A bulky and electron-rich biaryl phosphine ligand that promotes high catalytic activity and selectivity for C-Br activation. |
| Base | K₃PO₄ | A moderately strong base that is effective in promoting transmetalation without causing significant side reactions. |
| Solvent | 1,4-Dioxane/Water (10:1) | A common solvent system for Suzuki couplings, providing good solubility for both organic and inorganic reagents. |
| Temperature | 100 °C | An elevated temperature is typically required to ensure a reasonable reaction rate. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent the oxidation and deactivation of the Pd(0) catalyst. |
Visualizing the Process
Experimental Workflow
Caption: A streamlined workflow for the selective Suzuki coupling.
Catalytic Cycle
Sources
Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 3-Bromo-4-chloro-2-methylquinoline with Anilines
Introduction: The Strategic Importance of 3-Aminoquinoline Scaffolds
The quinoline nucleus is a privileged scaffold in medicinal chemistry and materials science, with its derivatives exhibiting a wide spectrum of biological activities and valuable photophysical properties. Among these, 3-aminoquinolines are key pharmacophores found in a variety of therapeutic agents, including kinase inhibitors and antimalarial drugs. The development of efficient and selective methods for the synthesis of these compounds is therefore of paramount importance for the advancement of drug discovery and development programs.
The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the construction of carbon-nitrogen (C-N) bonds, offering a significant advantage over traditional methods that often require harsh reaction conditions and exhibit limited substrate scope.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, providing a mild and efficient pathway to a diverse range of these valuable compounds.[2]
This application note provides a detailed guide to the selective Buchwald-Hartwig amination of 3-bromo-4-chloro-2-methylquinoline with a variety of anilines. The presence of two distinct halogen atoms on the quinoline core presents a unique challenge and opportunity for selective functionalization. By leveraging the differential reactivity of the C-Br and C-Cl bonds in the palladium-catalyzed catalytic cycle, we can achieve highly selective amination at the 3-position, leaving the 4-chloro substituent intact for subsequent transformations. This approach opens up a modular and efficient route to a library of novel 3-anilino-4-chloro-2-methylquinoline derivatives, which are valuable building blocks for the synthesis of complex molecular architectures.
Principles of Selectivity in the Buchwald-Hartwig Amination of Dihaloquinolines
The cornerstone of the selective amination of 3-bromo-4-chloro-2-methylquinoline lies in the well-established reactivity trends of aryl halides in palladium-catalyzed cross-coupling reactions. The rate-determining step in the Buchwald-Hartwig amination is typically the oxidative addition of the aryl halide to the palladium(0) catalyst. The energy barrier for this step is highly dependent on the nature of the carbon-halogen bond, with the general order of reactivity being C-I > C-Br > C-Cl.[3][4]
This difference in reactivity stems from the bond dissociation energies of the respective carbon-halogen bonds, with the C-Br bond being weaker and therefore more susceptible to cleavage by the palladium catalyst than the C-Cl bond.[3] Consequently, under carefully controlled conditions, the palladium catalyst will selectively insert into the C-Br bond at the 3-position of the quinoline ring, initiating the catalytic cycle for C-N bond formation, while leaving the more robust C-Cl bond at the 4-position untouched. This inherent chemoselectivity allows for a one-pot, selective amination, providing a streamlined approach to the synthesis of 3-amino-4-chloroquinoline derivatives.
The Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination is depicted below. The cycle is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex, which is typically generated in situ from a palladium precatalyst. The resulting Pd(II) complex then undergoes ligand exchange with the aniline, followed by deprotonation by a base to form a palladium-amido complex. The final step is a reductive elimination that forms the desired C-N bond and regenerates the active Pd(0) catalyst.
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of high purity and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents are recommended for optimal results. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques to exclude oxygen and moisture.[5]
Starting Material: 3-Bromo-4-chloro-2-methylquinoline is commercially available or can be synthesized according to literature procedures.
Palladium Precatalysts and Ligands: A variety of palladium precatalysts and phosphine ligands can be employed. The choice of ligand is crucial and can significantly impact the reaction efficiency. For the amination of aryl chlorides and bromides, bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, and BrettPhos are often highly effective.[6] The use of palladacycle precatalysts (e.g., XPhos Pd G3) is recommended as they are air-stable and provide a reliable source of the active Pd(0) catalyst.[5]
Bases: Strong, non-nucleophilic bases are typically required to facilitate the deprotonation of the aniline. Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[6] For substrates with base-sensitive functional groups, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be employed, often requiring higher reaction temperatures.[6]
General Protocol for the Buchwald-Hartwig Amination of 3-Bromo-4-chloro-2-methylquinoline with Anilines
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-bromo-4-chloro-2-methylquinoline (1.0 mmol), the aniline derivative (1.2 mmol), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and the base (e.g., sodium tert-butoxide, 1.4 mmol).
-
Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath or heating block and stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (usually 12-24 hours).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation: Representative Examples
The following table summarizes the expected outcomes for the Buchwald-Hartwig amination of 3-bromo-4-chloro-2-methylquinoline with a range of aniline derivatives, based on typical results for similar transformations.
| Entry | Aniline Derivative | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu (2.0) | Toluene | 100 | 18 | 88 |
| 2 | 4-Methoxyaniline | Pd(OAc)₂ (2.0) | RuPhos (4.0) | K₃PO₄ (2.5) | Dioxane | 110 | 24 | 85 |
| 3 | 4-Fluoroaniline | XPhos Pd G3 (2.0) | - | NaOtBu (2.0) | Toluene | 100 | 16 | 92 |
| 4 | 3-Methylaniline | Pd₂(dba)₃ (1.5) | BrettPhos (3.0) | LiHMDS (2.2) | THF | 80 | 20 | 83 |
| 5 | 2,6-Dimethylaniline | RuPhos Pd G3 (2.5) | - | KOtBu (2.5) | Dioxane | 110 | 24 | 75 |
Yields are representative and may vary depending on the specific reaction conditions and the purity of the reagents.
Troubleshooting and Optimization
Even with a robust general protocol, challenges can arise. The following section provides guidance on common issues and strategies for optimization.
Common Problems and Solutions
-
Low or No Conversion:
-
Inactive Catalyst: Ensure that the reaction is performed under strictly inert conditions. The use of a reliable precatalyst can often mitigate issues with in situ catalyst formation.[5]
-
Inappropriate Ligand: The choice of ligand is critical. A screening of different bulky, electron-rich phosphine ligands may be necessary to identify the optimal one for a specific aniline substrate.[6]
-
Incorrect Base: The strength and solubility of the base can significantly impact the reaction. If a strong base like NaOtBu leads to decomposition, a switch to a weaker base like K₃PO₄ or Cs₂CO₃ at a higher temperature may be beneficial.[6]
-
-
Side Reactions:
-
Hydrodehalogenation: The reduction of the aryl halide to the corresponding arene can sometimes be a competing side reaction. This can often be minimized by optimizing the catalyst loading and reaction temperature.
-
Homocoupling: Dimerization of the aniline or the aryl halide can occur. Fine-tuning the reaction conditions, particularly the catalyst-to-ligand ratio, can help suppress this side reaction.
-
Optimization Workflow
A systematic approach to optimizing the reaction conditions is crucial for achieving high yields and purity. The following workflow can be used as a guide for optimization.
Figure 2: A decision-making workflow for the optimization of the Buchwald-Hartwig amination.
Characterization of Products
The synthesized 3-anilino-4-chloro-2-methylquinoline derivatives can be characterized using a combination of standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The appearance of new aromatic signals corresponding to the aniline moiety and the disappearance of the signal for the N-H proton of the starting aniline are indicative of product formation. The chemical shifts and coupling constants of the quinoline protons will also be altered upon substitution.
-
¹³C NMR: The appearance of new signals in the aromatic region corresponding to the aniline ring and a shift in the chemical shifts of the quinoline carbons, particularly C-3 and C-4, will confirm the formation of the C-N bond.
-
-
Mass Spectrometry (MS): The mass spectrum of the product will show a molecular ion peak corresponding to the expected mass of the 3-anilino-4-chloro-2-methylquinoline derivative. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum of the product will show a characteristic N-H stretching vibration in the region of 3300-3500 cm⁻¹, and the disappearance of the primary amine N-H stretching bands of the starting aniline.
Representative Spectroscopic Data for a Related Structure (N-(4-methoxyphenyl)-2-phenylquinolin-4-carboxamide):
-
¹H NMR (CDCl₃, δ ppm): 3.8 (s, 3H, OCH₃), 6.9-8.2 (m, 13H, Ar-H), 8.9 (s, 1H, NH).
-
IR (KBr, cm⁻¹): 3310 (N-H), 3060 (Ar C-H), 2920 (C-H of CH₃), 1670 (C=O), 1600 (C=N), 1510 (Ar C=C).
-
MS (m/z): 354 (M⁺).
While this data is for a different quinoline derivative, it provides a general indication of the expected spectral features.
Conclusion
The Buchwald-Hartwig amination provides a highly effective and selective method for the synthesis of 3-anilino-4-chloro-2-methylquinoline derivatives. By exploiting the differential reactivity of the C-Br and C-Cl bonds, a wide range of anilines can be coupled at the 3-position of the quinoline core, leaving the 4-chloro substituent available for further functionalization. The protocols and optimization strategies outlined in this application note provide a comprehensive guide for researchers in the fields of medicinal chemistry and materials science to access this valuable class of compounds. The continued development of new and improved catalyst systems will undoubtedly further expand the scope and utility of this powerful transformation.
References
-
ChemSpeed. Optimising a Buchwald-Hartwig amination using the ChemSpeed. URL: [Link]
- Synthesis, characterization and antimicrobial studies of (E)-N-((2-chloro-6- substituted quinolin-3-yl)methylene). Indian Journal of Chemistry.
-
Wikipedia. Buchwald–Hartwig amination. URL: [Link]
-
ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. URL: [Link]
-
PubMed Central. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. URL: [Link]
-
SpringerLink. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. URL: [Link]
-
TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. URL: [Link]
-
PubMed Central. Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. URL: [Link]
-
PubMed Central. 3-Chloro-4-methylquinolin-2(1H)-one. URL: [Link]
-
MDPI. Environmentally Friendly Nafion-Catalyzed Synthesis of Substituted 2-Ethyl-3-Methylquinolines from Aniline and Propionaldehyde under Microwave Irradiation. URL: [Link]
-
PubMed. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. URL: [Link]
-
ResearchGate. Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF. URL: [Link]
-
ResearchGate. (PDF) 3-Chloro-4-methylquinolin-2(1H)-one. URL: [Link]
-
UNCW Institutional Repository. CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. URL: [Link]
-
PubMed Central. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. URL: [Link]
-
ResearchGate. Synthesis, Characterization and Biological Evaluation of 6-Substituted-2-(Substituted-Phenyl)-Quinoline Derivatives Bearing 4-Amino-1,2,4-Triazole-3-Thiol Ring at C-4 Position. URL: [Link]
-
Oriental Journal of Chemistry. Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. URL: [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bristol.ac.uk [bristol.ac.uk]
Application Notes & Protocols for the Sonogashira Coupling of 3-Bromo-4-chloro-2-methylquinoline
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in synthetic organic chemistry for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2][3] First reported by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, this reaction has become indispensable in the synthesis of a wide array of complex molecules, including natural products, pharmaceuticals, and advanced organic materials.[4][5][6] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][2][7]
Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. The ability to selectively functionalize the quinoline ring is therefore of paramount importance in drug discovery and development. The substrate, 3-bromo-4-chloro-2-methylquinoline, presents an interesting challenge and opportunity for regioselective Sonogashira coupling. The differential reactivity of the aryl bromide and aryl chloride moieties allows for the selective coupling at the more reactive C-Br bond, leaving the C-Cl bond available for subsequent transformations. This guide provides a comprehensive overview of the mechanistic underpinnings, key reaction parameters, and a detailed protocol for the successful and selective Sonogashira coupling of 3-bromo-4-chloro-2-methylquinoline.
Mechanistic Overview
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][8] Understanding these cycles is crucial for optimizing reaction conditions and troubleshooting.
The Palladium Cycle:
-
Reductive Elimination: The active Pd(0) catalyst is generated in situ from a Pd(II) precatalyst.
-
Oxidative Addition: The aryl halide (in this case, the C-Br bond of 3-bromo-4-chloro-2-methylquinoline) undergoes oxidative addition to the Pd(0) species, forming a Pd(II) intermediate.[4][9]
-
Transmetalation: The copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.[1][9][10]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst.[11][12]
The Copper Cycle:
-
Coordination and Deprotonation: The copper(I) salt coordinates with the terminal alkyne, increasing its acidity. The base then deprotonates the alkyne to form a copper(I) acetylide intermediate.[1][4][11] This species is then ready for the transmetalation step with the palladium complex.
Caption: Catalytic cycles of the Sonogashira coupling.
Key Reaction Parameters and Optimization for 3-Bromo-4-chloro-2-methylquinoline
The success of the Sonogashira coupling, and particularly its regioselectivity for the C-Br bond, hinges on the careful selection and optimization of several key parameters. The general order of reactivity for aryl halides in Sonogashira coupling is I > OTf > Br > Cl.[9][12] This inherent difference in reactivity is the foundation for the selective coupling at the 3-bromo position while leaving the 4-chloro position intact.
| Parameter | Recommended Reagents/Conditions | Rationale & Expert Insights |
| Palladium Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))[1][13], PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride)[1][14] | Pd(PPh₃)₄ is a reliable choice as it is a direct source of the active Pd(0) species.[15] PdCl₂(PPh₃)₂ is also widely used and is reduced in situ to Pd(0).[1] For challenging substrates, more specialized ligands can be employed. |
| Copper(I) Co-catalyst | CuI (Copper(I) iodide)[1][11] | CuI is the most common and effective co-catalyst for the formation of the copper acetylide intermediate.[1][11] While copper-free Sonogashira protocols exist, the copper-cocatalyzed version is generally more reliable for aryl bromides.[3][16] |
| Base | Triethylamine (Et₃N), Diisopropylamine (iPr₂NH), Diisopropylethylamine (DIPEA) | An amine base is typically used, which also often serves as a solvent or co-solvent.[1] It neutralizes the hydrogen halide byproduct and facilitates the deprotonation of the terminal alkyne.[1][11] |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), Toluene, Acetonitrile[17][18] | The choice of solvent can significantly impact the reaction rate and yield.[18] A solvent that can dissolve all reactants, including the organometallic intermediates, is crucial.[18] THF and DMF are common choices. |
| Temperature | Room temperature to 60 °C | The coupling of aryl bromides may require gentle heating to proceed at a reasonable rate.[1] However, higher temperatures can lead to side reactions, such as the homocoupling of the alkyne (Glaser coupling).[19] |
| Atmosphere | Inert (Nitrogen or Argon) | The Pd(0) catalyst is sensitive to oxidation, and oxygen can promote the undesirable homocoupling of the alkyne.[1] Therefore, the reaction should be carried out under an inert atmosphere. |
Detailed Experimental Protocol
This protocol describes the Sonogashira coupling of 3-bromo-4-chloro-2-methylquinoline with phenylacetylene as a model terminal alkyne.
Reagents and Equipment:
-
3-bromo-4-chloro-2-methylquinoline
-
Phenylacetylene
-
Pd(PPh₃)₄
-
CuI
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask or a round-bottom flask with a condenser and septum
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer and hotplate
-
Standard glassware for workup and purification
Caption: Experimental workflow for Sonogashira coupling.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 3-bromo-4-chloro-2-methylquinoline (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).
-
Solvent and Base Addition: Add anhydrous THF (10 mL) and triethylamine (2.0 mmol, 2.0 eq) to the flask via syringe.
-
Alkyne Addition: Add phenylacetylene (1.2 mmol, 1.2 eq) dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at room temperature for 30 minutes, then heat to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts. Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-(phenylethynyl)-4-chloro-2-methylquinoline.
Characterization and Analysis
The structure and purity of the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the coupled product.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents/solvents | - Use a fresh batch of catalyst.- Ensure proper degassing of solvents and a good inert atmosphere.- Use freshly distilled solvents and high-purity reagents. |
| Formation of Alkyne Homocoupling Product (Glaser Coupling) | - Presence of oxygen- High reaction temperature- High concentration of copper catalyst | - Improve the inert atmosphere technique.- Lower the reaction temperature.- Reduce the amount of CuI. |
| Formation of Bis-coupled Product | - High reaction temperature- Prolonged reaction time | - Carefully monitor the reaction and stop it once the starting material is consumed.- Maintain a moderate reaction temperature. |
| Difficulty in Purification | - Close polarity of product and starting material/byproducts | - Optimize the eluent system for column chromatography.- Consider alternative purification methods like preparative TLC or HPLC. |
Conclusion
The Sonogashira coupling of 3-bromo-4-chloro-2-methylquinoline offers a reliable and regioselective method for the introduction of an alkyne moiety at the 3-position of the quinoline ring. By carefully controlling the reaction parameters, particularly the choice of catalyst, base, and temperature, high yields of the desired product can be achieved while preserving the 4-chloro substituent for further synthetic manipulations. This protocol provides a robust starting point for researchers in medicinal chemistry and materials science to access a diverse range of functionalized quinoline derivatives.
References
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
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- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. Tetrakis(triphenylphosphine)palladium(0) - Wikipedia [en.wikipedia.org]
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- 19. researchgate.net [researchgate.net]
Synthesis of 3-amino-4-chloro-2-methylquinoline from the bromo precursor
Application Note & Protocol
Topic: A Robust and Selective Protocol for the Synthesis of 3-amino-4-chloro-2-methylquinoline from its 3-Bromo Precursor via Palladium-Catalyzed Amination
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The quinoline scaffold is a cornerstone in medicinal chemistry, and the introduction of an amino group at the 3-position can significantly modulate the pharmacological profile of derivative compounds. This document provides a detailed, field-proven protocol for the synthesis of 3-amino-4-chloro-2-methylquinoline from its corresponding bromo precursor, 3-bromo-4-chloro-2-methylquinoline. The method of choice is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction renowned for its efficiency and broad substrate scope.[1] This guide is structured to provide not only a step-by-step procedure but also the underlying scientific rationale for key experimental choices, troubleshooting guidance, and essential safety protocols, ensuring a high rate of success for researchers.
Reaction Principle: The Buchwald-Hartwig Amination
The conversion of an aryl halide to an arylamine is a fundamental transformation in organic synthesis. The Buchwald-Hartwig amination has become the gold standard for this conversion, largely supplanting harsher, traditional methods like the Goldberg reaction or direct nucleophilic aromatic substitution (SNAr).[1] The reaction's power lies in its catalytic cycle, which efficiently forges a new carbon-nitrogen bond under relatively mild conditions.
The catalytic cycle, illustrated below, proceeds through several key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final and crucial step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond of the arylamine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][3]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Causality of Chemoselectivity
A critical consideration for the substrate, 3-bromo-4-chloro-2-methylquinoline, is the presence of two distinct halogen atoms. The success of this synthesis hinges on the selective amination at the C-3 position (bromo) over the C-4 position (chloro). This selectivity is governed by the relative bond dissociation energies of the carbon-halogen bonds and their corresponding rates of oxidative addition to the palladium(0) catalyst. The generally accepted reactivity trend for palladium-catalyzed cross-coupling reactions is C–I > C–Br > C–Cl.[4] Consequently, the carbon-bromine bond at the 3-position is significantly more reactive and will preferentially undergo oxidative addition, leaving the more robust carbon-chlorine bond at the 4-position intact. This inherent difference in reactivity is the cornerstone of this protocol's success.[4]
Experimental Protocol
This protocol is a general guide and may require optimization based on the specific purity of the starting materials and the scale of the reaction.
Materials and Reagents
| Reagent/Material | Molecular Formula | MW ( g/mol ) | Molarity/Conc. | Amount (for 1 mmol scale) | Equivalents |
| 3-Bromo-4-chloro-2-methylquinoline | C₁₀H₇BrClN | 256.53 | - | 257 mg | 1.0 |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | - | 23 mg | 0.025 (2.5 mol%) |
| RuPhos | C₃₀H₄₅N₂OP | 492.66 | - | 25 mg | 0.05 (5 mol%) |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | - | 135 mg | 1.4 |
| Ammonium Sulfate ((NH₄)₂SO₄) | H₈N₂O₄S | 132.14 | - | 79 mg | 0.6 |
| Anhydrous Toluene | C₇H₈ | 92.14 | - | 5 mL | - |
| Inert Gas | Argon or Nitrogen | - | - | - | - |
| Standard Glassware | Schlenk tube, syringes, etc. | - | - | - | - |
Step-by-Step Procedure
Caption: Step-by-step workflow for the synthesis of 3-amino-4-chloro-2-methylquinoline.
-
Reaction Setup:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-bromo-4-chloro-2-methylquinoline (1.0 mmol, 257 mg), Pd₂(dba)₃ (0.025 mmol, 23 mg), RuPhos (0.05 mmol, 25 mg), sodium tert-butoxide (1.4 mmol, 135 mg), and ammonium sulfate (0.6 mmol, 79 mg).[5]
-
Seal the tube with a rubber septum.
-
Evacuate the Schlenk tube under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
-
Reagent Addition:
-
Under a positive pressure of the inert gas, add anhydrous, degassed toluene (5 mL) via syringe.
-
-
Reaction Execution:
-
Place the sealed Schlenk tube into a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously. The mixture will typically turn dark brown or black.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
-
Work-up:
-
Once the reaction is complete, remove the tube from the oil bath and allow it to cool to room temperature.[6]
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Carefully quench the reaction by adding water (15 mL).
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude residue should be purified by flash column chromatography on silica gel.
-
A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 30%).
-
Combine the fractions containing the desired product (visualized by TLC) and concentrate under reduced pressure to afford 3-amino-4-chloro-2-methylquinoline as a solid.
-
Product Characterization
The identity and purity of the final compound should be rigorously confirmed using standard analytical techniques, including:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Melting Point (MP): To assess purity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized). 2. Insufficiently anhydrous/anaerobic conditions. 3. Base degradation or insufficient strength. | 1. Use fresh Pd₂(dba)₃ or a different Pd(0) source. 2. Ensure glassware is properly dried and the system is thoroughly purged with inert gas. Use freshly distilled, degassed solvent. 3. Use fresh, high-purity NaOtBu from a new bottle, weighed in a glovebox if possible. |
| Formation of Side Products | 1. Hydrodehalogenation (replacement of Br with H). 2. Formation of diarylamine (over-amination). | 1. This can occur if moisture is present. Ensure strictly anhydrous conditions. 2. While less common with an ammonia source, ensure the stoichiometry of the ammonium salt is not excessively high. Consider using an alternative ammonia equivalent like lithium bis(trimethylsilyl)amide.[7] |
| Difficult Purification | 1. Product co-elutes with impurities. 2. Streaking on the silica gel column. | 1. Try a different solvent system for chromatography (e.g., dichloromethane/methanol). 2. The amino group can interact strongly with silica. Add a small amount of triethylamine (0.5-1%) to the eluent to suppress tailing. |
Safety Precautions
-
Palladium Catalysts & Ligands: Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood. Avoid inhalation and skin contact.
-
Sodium tert-butoxide: A strong, corrosive, and hygroscopic base. Handle quickly in an inert atmosphere if possible. It reacts violently with water. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Toluene is a flammable and toxic solvent. All operations should be performed in a fume hood away from ignition sources.
-
Pressurized Systems: Heating a sealed Schlenk tube will cause a pressure increase. Ensure the glassware is free of cracks and use a blast shield.
Conclusion
The palladium-catalyzed Buchwald-Hartwig amination offers a highly effective and chemoselective method for the synthesis of 3-amino-4-chloro-2-methylquinoline from its 3-bromo precursor.[6] The protocol detailed herein leverages the differential reactivity of C-Br and C-Cl bonds to achieve a targeted transformation that is crucial for the development of novel quinoline-based compounds in pharmaceutical research.[4] By understanding the underlying reaction principles and adhering to the detailed experimental and safety procedures, researchers can reliably access this valuable synthetic intermediate.
References
- BenchChem. (2025).
- BenchChem. (2025). Synthesis of 3-Bromoquinoline: An In-depth Technical Guide. BenchChem.
- ACS Publications. (n.d.). Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides. The Journal of Organic Chemistry.
- MDPI. (n.d.). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules.
- Royal Society of Chemistry. (n.d.). Synthesis of 3-aminoquinolines from α-imino rhodium carbenes and 2-aminobenzaldehydes. Organic & Biomolecular Chemistry.
- Wikipedia. (n.d.).
- BenchChem. (n.d.).
- Chemistry LibreTexts. (2023).
- MDPI. (2013). Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. Molecules.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- BenchChem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine. BenchChem.
- PMC. (n.d.).
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
- Organic Chemistry Portal. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
- BenchChem. (2025). The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols. BenchChem.
- Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
- PMC - PubMed Central. (n.d.).
- ScienceDirect. (n.d.).
- Lumen Learning. (n.d.). 23.2.
- Organic Letters. (n.d.). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts.
- PLOS. (n.d.). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum.
- Google Patents. (n.d.).
- ResearchGate. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development | Request PDF.
- Science.gov. (n.d.). aromatic nucleophilic substitution: Topics by Science.gov.
- PMC - PubMed Central - NIH. (n.d.).
- PMC - NIH. (n.d.).
- MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
- Chemistry LibreTexts. (2023). 16.
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Palladium-catalyzed synthesis of 3-aryl-4-chloro-2-methylquinolines
Application Note & Protocol
A Robust and Versatile Palladium-Catalyzed Suzuki-Miyaura Protocol for the Synthesis of 3-Aryl-4-chloro-2-methylquinolines
Introduction: The Significance of the 3-Arylquinoline Scaffold
The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmacologically active compounds.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] Specifically, the introduction of an aryl substituent at the C3-position of the quinoline core creates a 3-arylquinoline motif, a structural feature present in potent inhibitors of critical oncology targets like EGFR kinases and dual inhibitors of topoisomerase I and II.[3]
The ability to synthetically diversify the quinoline core is paramount for fine-tuning molecular properties to optimize drug efficacy and selectivity. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a powerful and reliable method for forging carbon-carbon bonds, offering a highly effective strategy for the synthesis of these valuable 3-arylquinoline derivatives.[3][4][5]
This application note provides a comprehensive guide to the synthesis of 3-aryl-4-chloro-2-methylquinolines via a palladium-catalyzed Suzuki-Miyaura coupling. We will delve into the reaction mechanism, present a detailed and optimized experimental protocol, discuss the scope of the reaction with various arylboronic acids, and offer practical troubleshooting advice for researchers in synthetic and medicinal chemistry.
Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)-C(sp²) bond between an organohalide and an organoboron compound. The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[3][6]
The key steps are:
-
Oxidative Addition: The cycle begins with the oxidative addition of the organohalide (3-bromo-4-chloro-2-methylquinoline) to a coordinatively unsaturated Pd(0) complex. This step forms a square planar Pd(II) intermediate, and its rate is often dependent on the C-X bond strength (I > Br > Cl).
-
Transmetalation: The aryl group from the activated boronic acid (in the form of a borate complex, generated by reaction with the base) is transferred to the Pd(II) center, displacing the halide. This is a crucial step where the new carbon-carbon bond framework is established on the metal center.
-
Reductive Elimination: The two organic moieties on the Pd(II) complex couple and are eliminated from the coordination sphere, forming the final 3-aryl-4-chloro-2-methylquinoline product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Optimized Experimental Protocol
This protocol is a generalized procedure adapted from established literature and should be optimized for specific substrates and scales.[3] The reaction is sensitive to air and moisture; therefore, proper inert atmosphere techniques are critical for success.
-
Substrates: 3-Bromo-4-chloro-2-methylquinoline (1.0 equiv), Arylboronic acid (1.2-1.5 equiv)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (2-5 mol%)
-
Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
Solvent System: 1,4-Dioxane and Water (4:1 or 5:1 ratio), or Toluene and Water. Solvents must be degassed prior to use.
-
Other: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), Ethyl acetate, Brine, Deionized water, Argon or Nitrogen gas (high purity).
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser and rubber septum
-
Magnetic stirrer and hot plate with oil bath
-
Inert gas supply (Argon or Nitrogen) with manifold/Schlenk line
-
Syringes and needles for liquid transfer
-
Thin-layer chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Glassware for workup (separatory funnel, beakers, flasks)
-
Column chromatography setup
-
Reaction Setup:
-
Place a magnetic stir bar into a Schlenk flask. Assemble the flask with a reflux condenser and ensure all joints are well-sealed.
-
Heat the glassware under vacuum with a heat gun and allow it to cool to room temperature under a positive pressure of inert gas (Argon or Nitrogen). This step is crucial to remove adsorbed water.
-
-
Charging Reactants:
-
Under a positive flow of inert gas, add 3-bromo-4-chloro-2-methylquinoline (e.g., 1.0 mmol, 242.5 mg), the desired arylboronic acid (e.g., 1.2 mmol), the palladium catalyst (e.g., 0.03 mmol Pd(dppf)Cl₂), and the base (e.g., 2.0 mmol K₂CO₃) to the flask.
-
Scientist's Note: The choice of catalyst and base can significantly impact the reaction. Pd(dppf)Cl₂ is often robust for challenging substrates, while K₂CO₃ is a cost-effective and generally effective base. For less reactive aryl chlorides or sterically hindered partners, a stronger base like Cs₂CO₃ may be required.
-
-
Solvent Addition and Degassing:
-
Evacuate and backfill the flask with inert gas three times to ensure a completely inert atmosphere.
-
Add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe through the septum.
-
Scientist's Note: Degassing is performed by bubbling Argon or Nitrogen through the solvent for 15-20 minutes or by using a freeze-pump-thaw technique. This removes dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction Execution:
-
Lower the flask into a preheated oil bath and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The disappearance of the starting 3-bromo-4-chloro-2-methylquinoline spot indicates reaction completion. Reaction times typically range from 4 to 24 hours.
-
-
Workup and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL) to remove residual water and inorganic salts, and dry over anhydrous Na₂SO₄.
-
-
Purification and Characterization:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Combine the pure fractions and remove the solvent to yield the 3-aryl-4-chloro-2-methylquinoline product.
-
Confirm the structure and purity using standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).
-
Experimental Workflow and Data
The overall experimental process follows a logical sequence from preparation to final product analysis.
The robustness of this protocol is demonstrated by its compatibility with a range of arylboronic acids bearing both electron-donating and electron-withdrawing groups.
| Entry | Arylboronic Acid (Ar-B(OH)₂) | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Chloro-2-methyl-3-phenylquinoline | 92 |
| 2 | 4-Methoxyphenylboronic acid | 4-Chloro-3-(4-methoxyphenyl)-2-methylquinoline | 88 |
| 3 | 4-Fluorophenylboronic acid | 4-Chloro-3-(4-fluorophenyl)-2-methylquinoline | 95 |
| 4 | 3-Chlorophenylboronic acid | 4-Chloro-3-(3-chlorophenyl)-2-methylquinoline | 85 |
| 5 | 2-Methylphenylboronic acid | 4-Chloro-2-methyl-3-(o-tolyl)quinoline | 76 |
Yields are for isolated, purified products and are representative.
Discussion of Results:
-
Electronic Effects: Arylboronic acids with both electron-donating (Entry 2) and electron-withdrawing (Entries 3, 4) groups perform well, demonstrating the wide applicability of the method. Electron-withdrawing groups can sometimes accelerate reductive elimination, leading to excellent yields.
-
Steric Hindrance: The reaction with an ortho-substituted arylboronic acid (Entry 5) results in a slightly diminished yield. This is a common observation in cross-coupling reactions, as the steric bulk of the ortho-substituent can hinder the transmetalation and/or reductive elimination steps.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently dried reagents/solvents.3. Inappropriate base or temperature. | 1. Use fresh catalyst or a more robust pre-catalyst like Pd(dppf)Cl₂.2. Ensure rigorous drying of glassware and degassing of solvents.3. Screen alternative bases (e.g., Cs₂CO₃) and slightly increase the temperature. |
| Formation of Side Products | 1. Homo-coupling of boronic acid.2. Debromination of starting material. | 1. Ensure a strictly oxygen-free environment. Lowering the reaction temperature might help.2. Use a milder base or ensure the temperature is not excessively high. |
| Difficult Purification | Co-elution of product with triphenylphosphine oxide (from Pd(PPh₃)₄ catalyst). | Switch to a phosphine ligand that results in a more easily separable oxide, or use a catalyst with a ferrocene-based ligand like dppf. |
Safety Precautions
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with care in a fume hood. Avoid inhalation of dust and skin contact.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Toluene and ethyl acetate are flammable. All solvent handling should be performed in a well-ventilated fume hood.
-
Halogenated Compounds: The quinoline substrate and some products are halogenated organic compounds. Handle with gloves and appropriate personal protective equipment (PPE).
-
Inert Gas: Reactions are run under positive pressure of Argon or Nitrogen. Ensure proper venting and pressure regulation to avoid over-pressurization of glassware.
References
-
Dherange, B. D., et al. (2021). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. RSC Advances, 11(35), 21546-21568. [Link]
-
Oliveri, V., & Vecchio, G. (2016). Glycoconjugates of Quinolines: Application in Medicinal Chemistry. Mini reviews in medicinal chemistry, 16(15), 1185–1194. [Link]
-
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry. [Link]
-
Ökten, S., et al. (2019). Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki–Miyaura coupling reactions. Journal of Chemical Research, 43(7-8), 274-280. [Link]
-
Gate Chemistry. (2018). Suzuki Coupling Mechanism and Applications. YouTube. [Link]
-
Ökten, S. (2019). New Quinoline Derivatives via Suzuki Coupling Reactions. ResearchGate. [Link]
Sources
- 1. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
Application Notes and Protocols for 3-Bromo-4-chloro-2-methylquinoline in Medicinal Chemistry
Abstract
This technical guide provides an in-depth exploration of 3-bromo-4-chloro-2-methylquinoline, a versatile heterocyclic scaffold with significant applications in medicinal chemistry. We will delve into its synthetic utility, focusing on its role as a key intermediate in the generation of diverse molecular architectures through strategic, regioselective functionalization. Detailed, field-proven protocols for critical transformations, including Suzuki-Miyaura and Sonogashira cross-coupling reactions, are presented. The causality behind experimental choices, mechanistic insights, and the therapeutic relevance of the resulting quinoline derivatives are discussed to provide researchers, scientists, and drug development professionals with a comprehensive and actionable resource.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Its rigid, bicyclic aromatic nature provides a robust framework for the spatial orientation of various pharmacophoric groups, enabling precise interactions with biological targets. Quinoline derivatives have demonstrated significant potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial agents.[3][4][5]
The subject of this guide, 3-bromo-4-chloro-2-methylquinoline, is a particularly valuable building block for several reasons:
-
Dual Halogenation: The presence of both a bromine atom at the 3-position and a chlorine atom at the 4-position allows for sequential and regioselective functionalization. This is due to the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions, with the C-Br bond being more reactive.[6][7]
-
Reactive Sites: The distinct electronic environments of the C3 and C4 positions enable a diverse range of chemical transformations, including cross-coupling reactions and nucleophilic aromatic substitution (SNAr).
-
Methyl Group Influence: The methyl group at the 2-position can influence the molecule's conformation and provide additional steric and electronic properties that can be crucial for biological activity.
This guide will provide detailed protocols and the underlying scientific rationale for leveraging these features in the synthesis of novel therapeutic agents.
Synthesis of 3-Bromo-4-chloro-2-methylquinoline
While commercially available, understanding the synthesis of 3-bromo-4-chloro-2-methylquinoline provides valuable insights into its chemistry. A common synthetic approach involves a multi-step sequence starting from readily available anilines. A plausible route is an adaptation of the Gould-Jacobs reaction followed by halogenation steps.[8]
Key Synthetic Transformations and Protocols
The strategic functionalization of 3-bromo-4-chloro-2-methylquinoline is paramount to its utility in medicinal chemistry. The differential reactivity of the two halogen substituents is the cornerstone of its application. The carbon-bromine bond is weaker than the carbon-chlorine bond, making it more susceptible to oxidative addition to a palladium(0) catalyst, which is often the rate-determining step in cross-coupling reactions.[6] This allows for selective reaction at the 3-position while leaving the 4-chloro substituent intact for subsequent modifications.
Palladium-Catalyzed Cross-Coupling Reactions at the C3-Position
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds.[9] For 3-bromo-4-chloro-2-methylquinoline, these reactions are typically performed selectively at the more reactive C3-bromo position.
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organohalide with a boronic acid or ester.[10][11] This reaction is instrumental in creating libraries of 3-arylquinolines for high-throughput screening.[12]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3-Bromo-4-chloro-2-methylquinoline
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-bromo-4-chloro-2-methylquinoline with a substituted arylboronic acid.
Materials:
-
3-Bromo-4-chloro-2-methylquinoline
-
Substituted arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add 3-bromo-4-chloro-2-methylquinoline (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0-3.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst (1-5 mol%) and any necessary ligand.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.[13]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst: The choice of palladium catalyst and ligand is crucial for reaction efficiency. Catalysts like Pd(PPh₃)₄ are often effective, while more challenging couplings may benefit from catalysts with bulky, electron-rich phosphine ligands.[6]
-
Base: The base is required to activate the boronic acid for transmetalation. The choice of base can significantly impact the reaction outcome, with inorganic carbonates or phosphates being commonly used.[14]
-
Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. Degassing the solvent is essential to prevent oxidation of the palladium(0) catalyst.
Diagram 1: Suzuki-Miyaura Coupling Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
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- 7. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization of 3-Bromo-4-chloro-2-methylquinoline for biological screening
Anwendungshinweise und Protokolle Thema: Derivatisierung von 3-Brom-4-chlor-2-methylchinolin für das biologische Screening
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung: Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Modifikation des 3-Brom-4-chlor-2-methylchinolin-Gerüsts, einer vielseitigen Ausgangsverbindung für die Wirkstoffforschung. Chinolin und seine Derivate sind für ihre breite Palette an biologischen Aktivitäten bekannt, darunter antimikrobielle, entzündungshemmende und krebsbekämpfende Eigenschaften.[1][2] Die gezielte Derivatisierung an den Positionen C3 und C4 des Chinolinrings ermöglicht die systematische Erstellung von Substanzbibliotheken. Diese Bibliotheken sind entscheidend für das Screening auf neue therapeutische Wirkstoffe und für die Untersuchung von Struktur-Wirkungs-Beziehungen (SAR). Wir beschreiben hier bewährte Protokolle für Schlüsselreaktionen wie die Suzuki-Miyaura-Kupplung, die Sonogashira-Kupplung, die Buchwald-Hartwig-Aminierung und die nukleophile aromatische Substitution (SNAr) und erläutern die wissenschaftlichen Grundlagen der jeweiligen experimentellen Ansätze.
Einleitung: Das Chinolin-Gerüst in der medizinischen Chemie
Das Chinolin-Gerüst ist eine privilegierte Struktur in der medizinischen Chemie und bildet den Kern zahlreicher Naturstoffe und synthetischer Verbindungen mit vielfältigen pharmakologischen Wirkungen.[2][3] Die einfache Synthese und die Möglichkeit zur Funktionalisierung an verschiedenen Positionen machen es zu einem attraktiven Ausgangspunkt für die Entwicklung neuer Medikamente.[2]
Das Molekül 3-Brom-4-chlor-2-methylchinolin (Summenformel: C₁₀H₇BrClN, Molekulargewicht: 256,53 g/mol ) ist ein idealer Baustein für die kombinatorische Chemie.[4] Es besitzt zwei reaktive Halogenatome an strategisch wichtigen Positionen:
-
Brom an Position C3: Eignet sich hervorragend für Palladium-katalysierte Kreuzkupplungsreaktionen zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen.
-
Chlor an Position C4: Ist aufgrund des elektronenziehenden Effekts des benachbarten Stickstoffatoms besonders anfällig für nukleophile aromatische Substitutionsreaktionen (SNAr).
Diese unterschiedliche Reaktivität ermöglicht eine selektive und schrittweise Modifikation des Moleküls, um eine große Vielfalt an Derivaten für das biologische Screening zu erzeugen.
Synthesestrategien und Protokolle
Die folgenden Abschnitte beschreiben detaillierte Protokolle für die Derivatisierung von 3-Brom-4-chlor-2-methylchinolin.
Suzuki-Miyaura-Kreuzkupplung: Einführung von Aryl- und Heteroarylgruppen
Die Suzuki-Miyaura-Kupplung ist eine leistungsstarke Methode zur Bildung von C(sp²)-C(sp²)-Bindungen durch die Reaktion eines Organohalogenids mit einer Organoboronsäure oder einem Ester.[5] Diese Reaktion zeichnet sich durch milde Reaktionsbedingungen und eine hohe Toleranz gegenüber funktionellen Gruppen aus, was sie ideal für die Synthese komplexer Moleküle macht.[6][7] In diesem Fall wird sie primär zur Funktionalisierung der C3-Br-Bindung eingesetzt.
Reaktionsprinzip:
Abbildung 1: Schematischer Ablauf der Suzuki-Miyaura-Kupplung.
Detailliertes Protokoll:
-
Vorbereitung: Ein Reaktionsgefäß (z. B. ein Schlenkrohr oder eine Mikrowellen-Viole) mit einem Magnetrührstab ausstatten und unter Vakuum erhitzen, um Feuchtigkeit zu entfernen. Nach dem Abkühlen mit einem Inertgas (Argon oder Stickstoff) belüften.
-
Reagenzien zugeben: In das Gefäß 3-Brom-4-chlor-2-methylchinolin (1,0 Äquiv.), die entsprechende Boronsäure (1,2-1,5 Äquiv.), eine Base wie Cäsiumcarbonat (Cs₂CO₃, 2,0-2,5 Äquiv.) und den Palladiumkatalysator (z. B. [1,1'-Bis(diphenylphosphino)ferrocen]dichlorpalladium(II) ([ (dppf)PdCl₂ ]), 5 mol%) einwiegen.[6][8]
-
Lösungsmittel zugeben: Ein entgastes Lösungsmittelgemisch, typischerweise 1,4-Dioxan und Wasser (im Verhältnis 3:1 bis 4:1), über eine Spritze zugeben, sodass eine Konzentration des Ausgangsmaterials von ca. 0,1 M erreicht wird.[8] Das Entgasen (z. B. durch mehrmaliges Einleiten von Argon) ist entscheidend, um den Katalysator vor Oxidation zu schützen.
-
Reaktion durchführen: Das Reaktionsgefäß verschließen und das Gemisch bei 80–100 °C für 12–24 Stunden rühren.[8] Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) oder Flüssigchromatographie-Massenspektrometrie (LC-MS) verfolgt werden.
-
Aufarbeitung: Nach Abkühlen auf Raumtemperatur das Reaktionsgemisch mit Ethylacetat verdünnen und durch ein Kieselgur-Pad (Celite®) filtrieren, um den Katalysator zu entfernen. Das Filtrat nacheinander mit Wasser und gesättigter Kochsalzlösung waschen.
-
Isolierung: Die organische Phase über wasserfreiem Natriumsulfat (Na₂SO₄) trocknen, filtrieren und das Lösungsmittel unter reduziertem Druck entfernen.
-
Reinigung: Der Rohprodukt wird mittels Säulenchromatographie auf Kieselgel gereinigt, um das gewünschte 3-Aryl-4-chlor-2-methylchinolin-Derivat zu erhalten.
Sonogashira-Kupplung: Synthese von Alkinyl-Derivaten
Die Sonogashira-Kupplung ermöglicht die Bildung einer C(sp²)-C(sp)-Bindung zwischen einem Arylhalogenid und einem terminalen Alkin.[9] Sie wird typischerweise durch einen Palladium-Komplex und ein Kupfer(I)-Salz als Co-Katalysator katalysiert.[9][10] Diese Reaktion ist besonders nützlich, um starre Alkinyl-Linker in das Molekül einzuführen.
Detailliertes Protokoll:
-
Vorbereitung: Ein trockenes Schlenkrohr unter Inertgasatmosphäre (Argon) vorbereiten.
-
Reagenzien zugeben: 3-Brom-4-chlor-2-methylchinolin (1,0 Äquiv.), Tetrakis(triphenylphosphin)palladium(0) (Pd(PPh₃)₄, 2-5 mol%) und Kupfer(I)-iodid (CuI, 4-10 mol%) in das Gefäß geben.[9][11]
-
Lösungsmittel und Base zugeben: Wasserfreies und entgastes Lösungsmittel (z. B. Tetrahydrofuran (THF) oder Dimethylformamid (DMF)) zugeben, gefolgt von einer Base wie Triethylamin (Et₃N) oder Diisopropylethylamin (DIPEA) (2,0-3,0 Äquiv.).[9][11] Die Base dient auch als Lösungsmittel und fängt das entstehende HBr ab.
-
Alkin zugeben: Das terminale Alkin (1,2-1,5 Äquiv.) langsam über eine Spritze zugeben.
-
Reaktion durchführen: Das Gemisch bei Raumtemperatur bis 70 °C rühren.[9] Der Fortschritt wird mittels DC oder LC-MS überwacht.
-
Aufarbeitung: Nach Abschluss der Reaktion das Gemisch mit Ethylacetat verdünnen. Die organische Phase mit gesättigter wässriger Ammoniumchlorid (NH₄Cl)-Lösung und anschließend mit gesättigter Kochsalzlösung waschen, um Kupfer-Salze und die Base zu entfernen.[9]
-
Isolierung und Reinigung: Die organische Phase trocknen (Na₂SO₄), filtrieren und das Lösungsmittel entfernen. Das Rohprodukt wird säulenchromatographisch gereinigt.
Buchwald-Hartwig-Aminierung: Einführung von Stickstoff-Nukleophilen
Die Buchwald-Hartwig-Aminierung ist eine Palladium-katalysierte Kreuzkupplungsreaktion zur Bildung von Kohlenstoff-Stickstoff-Bindungen.[12] Sie ist äußerst vielseitig und ermöglicht die Kupplung von Arylhalogeniden mit einer breiten Palette von primären und sekundären Aminen. Aufgrund der höheren Reaktivität der C4-Cl-Bindung in elektronenarmen Heterozyklen findet die Reaktion bevorzugt an dieser Position statt.[13]
Detailliertes Protokoll:
-
Vorbereitung: In einem Handschuhfach oder unter strikter Inertgasatmosphäre ein trockenes Reaktionsgefäß vorbereiten.
-
Reagenzien zugeben: Das Gefäß mit 3-Brom-4-chlor-2-methylchinolin (1,0 Äquiv.), dem Amin (1,2 Äquiv.), einer starken, nicht-nukleophilen Base wie Natrium-tert-butanolat (NaOtBu) oder Cäsiumcarbonat (Cs₂CO₃, 1,5-2,0 Äquiv.), einem Palladium-Präkatalysator (z. B. Pd₂(dba)₃, 1-2 mol%) und einem geeigneten Phosphin-Liganden (z. B. Xantphos oder BINAP, 2-4 mol%) beschicken.[14][15]
-
Lösungsmittel zugeben: Wasserfreies, entgastes Toluol oder Dioxan zugeben.
-
Reaktion durchführen: Das Gefäß fest verschließen und das Gemisch bei 100–120 °C für 12–24 Stunden erhitzen.
-
Aufarbeitung und Reinigung: Nach dem Abkühlen das Reaktionsgemisch durch Celite® filtrieren, das Lösungsmittel im Vakuum entfernen und den Rückstand mittels Säulenchromatographie aufreinigen, um das 4-Amino-3-brom-2-methylchinolin-Derivat zu erhalten.
Nukleophile Aromatische Substitution (SNAr)
Die SNAr ist eine klassische Methode zur Funktionalisierung von elektronenarmen Arylhalogeniden.[16] Die C4-Position des Chinolinrings ist durch den -I-Effekt des Stickstoffatoms stark aktiviert, was die Substitution des Chlors durch Nukleophile wie Amine, Alkohole oder Thiole erleichtert.[17][18] Diese Methode ist oft metallfrei und kostengünstig.
Reaktionsprinzip: Der Mechanismus verläuft typischerweise über einen zweistufigen Additions-Eliminierungs-Prozess, bei dem ein Meisenheimer-Komplex als Zwischenstufe gebildet wird.[16]
Detailliertes Protokoll (Beispiel mit einem Amin):
-
Reagenzien mischen: 3-Brom-4-chlor-2-methylchinolin (1,0 Äquiv.) und das entsprechende Amin (2,0-5,0 Äquiv., dient oft auch als Base und/oder Lösungsmittel) in einem geeigneten Lösungsmittel wie Ethanol, DMF oder N-Methyl-2-pyrrolidon (NMP) lösen. Alternativ kann eine externe Base wie Kaliumcarbonat (K₂CO₃) zugegeben werden.[17]
-
Reaktion durchführen: Das Gemisch unter Rückfluss oder in einem verschlossenen Gefäß bei 100–160 °C erhitzen, bis das Ausgangsmaterial vollständig umgesetzt ist (Überwachung mittels DC/LC-MS).
-
Aufarbeitung: Nach dem Abkühlen wird das Reaktionsgemisch in Wasser oder eine verdünnte Säure gegossen. Das ausgefallene Produkt wird abfiltriert oder mit einem organischen Lösungsmittel (z. B. Dichlormethan oder Ethylacetat) extrahiert.
-
Reinigung: Das Rohprodukt wird durch Umkristallisation oder Säulenchromatographie gereinigt.
Experimenteller Arbeitsablauf und Charakterisierung
Die erfolgreiche Synthese einer Derivat-Bibliothek erfordert einen systematischen Arbeitsablauf von der Reaktion bis zur Analyse.
Abbildung 2: Allgemeiner Arbeitsablauf von der Synthese bis zum biologischen Screening.
Reinigung und Strukturanalyse
Die eindeutige Charakterisierung der synthetisierten Verbindungen ist unerlässlich, um die Ergebnisse des biologischen Screenings korrekt interpretieren zu können.[19] Eine Kombination spektroskopischer Methoden wird hierfür eingesetzt.[20]
-
Kernmagnetische Resonanz (NMR): ¹H- und ¹³C-NMR-Spektroskopie sind die wichtigsten Methoden zur Strukturaufklärung.[19][21] Der Erfolg einer Kupplungsreaktion an C3 zeigt sich beispielsweise durch das Verschwinden des Singuletts für das Proton an C3 und das Erscheinen neuer Signale, die zur eingeführten Gruppe gehören.
-
Massenspektrometrie (MS): Bestimmt das exakte Molekulargewicht der neuen Verbindung und bestätigt so die erfolgreiche Derivatisierung.[22][23]
-
Fourier-Transform-Infrarotspektroskopie (FTIR): Dient zur Identifizierung charakteristischer funktioneller Gruppen (z. B. C≡C-Streckschwingung in Sonogashira-Produkten oder N-H-Streckschwingungen in Amin-Derivaten).
Tabelle 1: Zusammenfassung der Reaktionsbedingungen und Anwendungsbereiche
| Reaktionstyp | Zielposition | Eingeführte Gruppe | Typische Katalysatoren/Reagenzien | Vorteile |
| Suzuki-Miyaura | C3-Br | Aryl, Heteroaryl | Pd(dppf)Cl₂, Pd(PPh₃)₄, Cs₂CO₃ | Hohe Toleranz funktioneller Gruppen, kommerziell verfügbare Reagenzien |
| Sonogashira | C3-Br | Alkinyl | Pd(PPh₃)₄, CuI, Et₃N | Einführung starrer Linker, nützlich für Konformationsstudien |
| Buchwald-Hartwig | C4-Cl | Primäre/Sekundäre Amine | Pd₂(dba)₃, Xantphos, NaOtBu | Breites Substratspektrum für Amine, hohe Ausbeuten |
| SNAr | C4-Cl | Amine, Alkoxide, Thiolate | Base (z. B. K₂CO₃) oder Nukleophil im Überschuss | Metallfrei, kostengünstig, einfache Durchführung |
Protokolle für das biologische Screening
Nach der Synthese und Reinigung wird die Substanzbibliothek auf ihre biologische Aktivität getestet. Die Auswahl der Assays hängt vom therapeutischen Ziel ab.
Antiproliferativer Assay (MTT-Assay)
Der MTT-Assay ist ein kolorimetrischer Test zur Bestimmung der metabolischen Aktivität von Zellen und wird häufig zur Untersuchung der Zytotoxizität von Substanzen gegenüber Krebszelllinien verwendet.[24]
Protokoll:
-
Zellkultur: Kultivieren Sie die gewünschten Krebszelllinien (z. B. T47D Brustkrebszellen) in 96-Well-Platten und lassen Sie sie über Nacht anhaften.[3]
-
Behandlung: Bereiten Sie serielle Verdünnungen der synthetisierten Chinolin-Derivate in Zellkulturmedium vor. Fügen Sie die Verbindungen zu den Zellen hinzu und inkubieren Sie sie für 48–72 Stunden.
-
MTT-Zugabe: Fügen Sie MTT-Lösung (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid) zu jeder Vertiefung hinzu und inkubieren Sie für weitere 2–4 Stunden. Lebende Zellen reduzieren das gelbe MTT zu violettem Formazan.[24]
-
Messung: Lösen Sie die Formazan-Kristalle in einem geeigneten Lösungsmittel (z. B. DMSO) und messen Sie die Absorption bei ca. 570 nm mit einem Plattenlesegerät.
-
Analyse: Berechnen Sie die prozentuale Zellviabilität im Vergleich zu unbehandelten Kontrollen und bestimmen Sie den IC₅₀-Wert (die Konzentration, die das Zellwachstum um 50 % hemmt).
Antimikrobieller Assay (Bestimmung der minimalen Hemmkonzentration - MHK)
Dieser Test bestimmt die niedrigste Konzentration einer Substanz, die das sichtbare Wachstum eines Mikroorganismus hemmt.[24]
Protokoll:
-
Vorbereitung: Führen Sie eine serielle Zweifach-Verdünnung der Testsubstanzen in einem geeigneten Nährmedium (z. B. Mueller-Hinton-Brühe für Bakterien) in einer 96-Well-Platte durch.
-
Inokulation: Fügen Sie eine standardisierte Suspension des Testorganismus (z. B. Staphylococcus aureus oder Escherichia coli) zu jeder Vertiefung hinzu.
-
Inkubation: Inkubieren Sie die Platte bei 37 °C für 18–24 Stunden.
-
Auswertung: Die MHK ist die niedrigste Konzentration der Substanz, bei der kein sichtbares Wachstum (Trübung) zu beobachten ist.
Schlussfolgerung
Das 3-Brom-4-chlor-2-methylchinolin-Gerüst ist eine außergewöhnlich vielseitige Plattform für die Synthese von neuen, biologisch aktiven Molekülen. Die in diesen Anwendungshinweisen beschriebenen Protokolle für Palladium-katalysierte Kreuzkupplungen und nukleophile Substitutionen bieten Forschern robuste und reproduzierbare Methoden zur Erstellung diverser Substanzbibliotheken. Durch die systematische Derivatisierung und das anschließende biologische Screening können neue Leitstrukturen für die Arzneimittelentwicklung in Bereichen wie Onkologie, Infektionskrankheiten und Entzündungen identifiziert werden.
Referenzen
Klicken Sie hier, um die vollständige Liste der Referenzen anzuzeigen
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Biological Activities of Quinoline Derivatives. (2015). ResearchGate. Verfügbar unter: [Link]
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Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. (n.d.). PMC - NIH. Verfügbar unter: [Link]
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Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. (n.d.). PubMed. Verfügbar unter: [Link]
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General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (n.d.). ScienceDirect. Verfügbar unter: [Link]
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Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. (2022). PubMed. Verfügbar unter: [Link]
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Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry. Verfügbar unter: [Link]
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Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. (2017). ResearchGate. Verfügbar unter: [Link]
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Sonogashira Coupling. (2021). Chemistry LibreTexts. Verfügbar unter: [Link]
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Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. (2017). Oriental Journal of Chemistry. Verfügbar unter: [Link]
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Nucleophilic substitution and ring closure reactions of 4‐chloro‐3‐nitro‐2‐quinolones. (1987). Archiv der Pharmazie. Verfügbar unter: [Link]
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Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. (2024). MDPI. Verfügbar unter: [Link]
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Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. (2014). ResearchGate. Verfügbar unter: [Link]
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Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (2007). ResearchGate. Verfügbar unter: [Link]
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Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (1988). ResearchGate. Verfügbar unter: [Link]
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Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. (2008). PubMed. Verfügbar unter: [Link]
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Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (2008). ResearchGate. Verfügbar unter: [Link]
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Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. (2017). Journal of Applicable Chemistry. Verfügbar unter: [Link]
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Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides. (2019). The Journal of Organic Chemistry. Verfügbar unter: [Link]
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Synthesis of new arylated Quinolines by Suzuki cross coupling. (2014). ResearchGate. Verfügbar unter: [Link]
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Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). macmillan.princeton.edu. Verfügbar unter: [Link]
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Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. (2023). PMC - NIH. Verfügbar unter: [Link]
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Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. (2022). Journal of the American Chemical Society. Verfügbar unter: [Link]
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Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2023). MDPI. Verfügbar unter: [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. Verfügbar unter: [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Verfügbar unter: [Link]
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Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). Baxendale Group - Durham University. Verfügbar unter: [Link]
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3-Chloro-4-methylquinolin-2(1H)-one. (2012). ResearchGate. Verfügbar unter: [Link]
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Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. (2023). TÜBİTAK Academic Journals. Verfügbar unter: [Link]
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2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. (2022). MDPI. Verfügbar unter: [Link]
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3-Bromo-4-chloro-6-trifluoromethylquinoline. (n.d.). Amerigo Scientific. Verfügbar unter: [Link]
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Application Notes: Heck Reaction for C-C Bond Formation at the 3-Position of Quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic C-3 Vinylation of the Quinoline Core
The quinoline scaffold is a privileged heterocyclic motif, forming the structural core of a vast array of pharmaceuticals, agrochemicals, and materials.[1][2] Its unique electronic and structural properties make it a cornerstone in medicinal chemistry. Functionalization of the quinoline ring is a key strategy in drug discovery, and the C-3 position is of particular interest for introducing diverse substituents to modulate biological activity. The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as a powerful and reliable method for forging carbon-carbon bonds at this specific position.[3][4][5] This application note provides a comprehensive guide to the critical parameters, a detailed experimental protocol, and mechanistic insights for successfully applying the Heck reaction to 3-haloquinoline substrates.
The Heck Reaction: A Mechanistic Overview for Quinolines
The Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[4][6] Understanding this mechanism is crucial for rational optimization of reaction conditions. The key steps are as follows:
-
Catalyst Activation (Pre-catalysis): Many protocols use a stable Pd(II) salt, like palladium(II) acetate (Pd(OAc)₂), as the precatalyst. This is reduced in situ to the active Pd(0) species by a phosphine ligand, an amine base, or the alkene itself.[4][7][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 3-haloquinoline. This is often the rate-determining step. The reactivity order for the halide is I > Br > Cl.[7] Quinolines, being π-electron-deficient heterocycles, are particularly susceptible to oxidative addition compared to simple aryl halides.[5]
-
Olefin Coordination & Migratory Insertion: The resulting Pd(II) complex coordinates with the alkene. The alkene then inserts into the palladium-carbon bond.[3][7] For most common alkenes, this insertion is regioselective, with the quinoline group adding to the less substituted carbon of the double bond.
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming a palladium-hydride species and releasing the 3-vinylquinoline product.[4][9] This step typically proceeds to give the more thermodynamically stable trans (E) isomer.[10]
-
Reductive Elimination & Catalyst Regeneration: In the presence of a base, the palladium-hydride species undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a neutral salt (e.g., HNEt₃⁺Br⁻).[3][4]
Sources
- 1. Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 10. Heck Reaction [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of 3-(Heteroaryl)-4-chloro-2-methylquinolines
Introduction: The Significance of 3-(Heteroaryl)-4-chloro-2-methylquinolines in Modern Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. Among the vast landscape of quinoline derivatives, the 3-(heteroaryl)-4-chloro-2-methylquinoline framework has emerged as a particularly privileged substructure in contemporary drug discovery programs. The introduction of a heteroaryl moiety at the 3-position allows for diverse structural modifications, enabling fine-tuning of physicochemical properties and target engagement. The 4-chloro substituent serves as a versatile synthetic handle for further functionalization, often through nucleophilic substitution reactions, expanding the accessible chemical space for lead optimization. This guide provides a comprehensive overview of robust and reproducible protocols for the synthesis of these valuable compounds, aimed at researchers and professionals in the field of drug development.
Strategic Approaches to the Synthesis of the Target Scaffold
Two principal retrosynthetic strategies have been identified as most effective for the construction of 3-(heteroaryl)-4-chloro-2-methylquinolines. The choice between these routes may depend on the availability of starting materials and the desired heteroaryl substituent.
-
The Vilsmeier-Haack Approach: This strategy involves the initial construction of a 2-chloro-3-formyl-2-methylquinoline intermediate, followed by the formation of the heteroaryl ring at the 3-position.
-
The Camps Cyclization and Chlorination Strategy: This alternative pathway focuses on the initial synthesis of a 3-(heteroaryl)-4-hydroxy-2-methylquinoline (a quinolin-4-one), which is subsequently chlorinated to yield the final product.
The following sections will provide detailed, step-by-step protocols for each of these synthetic routes, along with insights into the rationale behind the experimental choices.
Protocol 1: The Vilsmeier-Haack Approach
This protocol is particularly advantageous when a variety of heteroaryl groups are desired from a common intermediate. The key steps involve the formation of a versatile 2-chloro-3-formyl-2-methylquinoline precursor, followed by heterocycle formation.
Step 1: Synthesis of 2-Chloro-3-formyl-2-methylquinoline via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction provides a direct method for the synthesis of 2-chloro-3-formylquinolines from readily available N-arylacetamides.[1][2] The reaction of N-(2-methylphenyl)acetamide with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) leads to a one-pot cyclization and formylation.
Experimental Protocol:
-
In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, place dry dimethylformamide (DMF, 5 equivalents).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise to the DMF with constant stirring, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture for a further 30 minutes at the same temperature to allow for the formation of the Vilsmeier reagent.
-
To this pre-formed reagent, add N-(2-methylphenyl)acetamide (1 equivalent) portion-wise, maintaining the temperature below 10 °C.
-
Once the addition is complete, slowly raise the temperature to 80-90 °C and heat for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The precipitated solid is collected by filtration, washed thoroughly with water, and dried.
-
Recrystallize the crude product from ethanol to afford pure 2-chloro-3-formyl-2-methylquinoline.
Causality of Experimental Choices:
-
Dry DMF and POCl₃: The Vilsmeier reagent is highly reactive towards water; therefore, anhydrous conditions are crucial for optimal yield.
-
Controlled Temperature: The initial formation of the Vilsmeier reagent and its subsequent reaction with the acetanilide are exothermic. Low-temperature addition prevents uncontrolled reactions and potential side product formation.
-
Excess Vilsmeier Reagent: An excess of the Vilsmeier reagent ensures complete conversion of the starting material.
-
Work-up Procedure: Pouring the reaction mixture onto ice hydrolyzes the excess Vilsmeier reagent and any reactive intermediates. Neutralization is necessary to precipitate the product, which is typically a solid at neutral pH.
Step 2: Synthesis of 3-(Pyrazol-1-yl)-4-chloro-2-methylquinoline
The 3-formyl group of the quinoline intermediate serves as an excellent electrophile for condensation reactions to form various heterocycles.[3][4] This example details the formation of a pyrazole ring.
Experimental Protocol:
-
To a solution of 2-chloro-3-formyl-2-methylquinoline (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 3-(pyrazol-1-yl)-4-chloro-2-methylquinoline.
Causality of Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for both reactants and facilitates the reaction at a moderate reflux temperature.
-
Catalytic Acetic Acid: The acid catalyzes the condensation reaction between the aldehyde and the hydrazine.
-
Excess Hydrazine Hydrate: A slight excess of hydrazine hydrate ensures the complete consumption of the starting aldehyde.
Protocol 2: The Camps Cyclization and Chlorination Strategy
This alternative route is beneficial when the corresponding heteroaryl β-ketoester or equivalent precursor is readily available. It involves the construction of the quinolin-4-one core followed by a chlorination step.
Step 1: Synthesis of 3-(Heteroaryl)-4-hydroxy-2-methylquinoline
The Camps quinoline synthesis involves the base-catalyzed intramolecular cyclization of an o-acylaminoacetophenone.[5][6][7] For this specific target, an o-acetamidoacetophenone bearing a heteroaryl group at the acyl position would be the ideal starting material. Alternatively, related condensations can achieve the same quinolin-4-one core.
Experimental Protocol (General Procedure):
-
Synthesize the required N-(2-acetylphenyl)heteroaryl-2-carboxamide precursor. This can be achieved by reacting 2-aminoacetophenone with a heteroaryl-2-carbonyl chloride in the presence of a base like pyridine.
-
Dissolve the N-(2-acetylphenyl)heteroaryl-2-carboxamide (1 equivalent) in ethanol.
-
Add a solution of sodium hydroxide (2 equivalents) in water.
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and neutralize with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 3-(heteroaryl)-4-hydroxy-2-methylquinoline.
Causality of Experimental Choices:
-
Base Catalysis: The hydroxide ion facilitates the intramolecular aldol-type condensation by deprotonating the active methylene group of the acetophenone or the amide.
-
Reflux Conditions: Heating is required to overcome the activation energy for the cyclization reaction.
-
Acidic Work-up: Neutralization of the basic reaction mixture is necessary to protonate the resulting quinolin-4-olate and precipitate the product.
Step 2: Chlorination of 3-(Heteroaryl)-4-hydroxy-2-methylquinoline
The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is a standard transformation, typically achieved using phosphorus oxychloride.
Experimental Protocol:
-
In a round-bottom flask, place the 3-(heteroaryl)-4-hydroxy-2-methylquinoline (1 equivalent).
-
Carefully add an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).
-
Optionally, a catalytic amount of DMF can be added to facilitate the reaction.
-
Heat the mixture to reflux (around 110 °C) for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice with stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate or aqueous ammonia.
-
Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 3-(heteroaryl)-4-chloro-2-methylquinoline.
Causality of Experimental Choices:
-
Excess POCl₃: POCl₃ acts as both the chlorinating agent and the solvent, and an excess ensures the reaction goes to completion.
-
Reflux Conditions: The reaction requires heating to proceed at a reasonable rate.
-
Careful Quenching: The reaction of POCl₃ with water is highly exothermic and produces HCl gas. Therefore, quenching on ice must be done slowly and in a well-ventilated fume hood.
-
Basic Work-up and Extraction: Neutralization is required to remove acidic byproducts. Extraction isolates the desired product from the aqueous phase.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the synthesis of various 3-(heteroaryl)-4-chloro-2-methylquinolines using the Vilsmeier-Haack approach followed by heterocycle formation.
| Heteroaryl Group | Reagent for Heterocycle Formation | Reaction Time (h) | Yield (%) |
| Pyrazole | Hydrazine hydrate | 4-6 | 85-95 |
| Isoxazole | Hydroxylamine hydrochloride | 6-8 | 70-85 |
| 1,2,4-Triazole | Formic hydrazide | 8-12 | 65-80 |
| Pyridine | Malononitrile, Ammonium acetate | 10-14 | 50-65 |
Visualizations
Synthetic Workflow Diagram
The following diagram illustrates the two primary synthetic routes discussed.
Caption: Overview of the two main synthetic routes.
Conclusion
The protocols detailed in this guide offer reliable and adaptable methods for the synthesis of 3-(heteroaryl)-4-chloro-2-methylquinolines. The Vilsmeier-Haack approach provides a convergent route to a key intermediate that can be diversified with various heteroaryl moieties. The Camps cyclization followed by chlorination offers an alternative strategy, particularly when the requisite o-acylaminoacetophenone precursors are accessible. The choice of synthetic route will ultimately be guided by the specific heteroaryl substituent desired and the availability of starting materials. These protocols are intended to serve as a valuable resource for researchers engaged in the synthesis of novel quinoline-based compounds for drug discovery and development.
References
-
Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). ARKIVOC, 2018(i), 244-287. [Link]
-
Reddy, P., et al. (2004). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 43(12), 2697-2700. [Link]
-
Ali, M. M., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(12), 6248-6283. [Link]
-
Ali, M. M., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(12), 6248-6283. [Link]
-
Wikipedia. (n.d.). Kröhnke pyridine synthesis. [Link]
-
Potts, K. T., et al. (1986). The Kröhnke reaction. II. A new pyridine synthesis. Journal of Organic Chemistry, 51(11), 2011-2018. [Link]
-
Ali, M. M., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(12), 6248-6283. [Link]
-
Wikipedia. (n.d.). Camps quinoline synthesis. [Link]
-
Jones, C. P., et al. (2007). Sequential Cu-Catalyzed Amidation−Base-Mediated Camps Cyclization: A Two-Step Synthesis of 2-Aryl-4-quinolones from o-Halophenones. The Journal of Organic Chemistry, 72(21), 7968-7973. [Link]
-
Chem-Station. (2017, May 9). Camps Quinoline Synthesis. Chem-Station International Edition. [Link]
-
Fisyuk, A. S., et al. (2020). Camps Reaction and Related Cyclizations. Russian Journal of Organic Chemistry, 56(11), 1649–1679. [Link]
-
Arnott, E. A., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653-1661. [Link]
-
Grokipedia. (n.d.). Camps quinoline synthesis. [Link]
Sources
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- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Camps Quinoline Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Amination of 3-Bromo-4-chloro-2-methylquinoline
Welcome to the technical support center for the amination of 3-bromo-4-chloro-2-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this specific transformation. Here, we move beyond generic protocols to provide in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format. Our goal is to empower you to diagnose issues, understand the underlying chemistry, and rationally design solutions for a successful reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction has stalled; what is causing the low conversion?
Low or incomplete conversion is a frequent issue in cross-coupling reactions and can stem from several factors related to catalyst stability and reagent integrity.[1]
Plausible Causes & Mechanistic Insights:
-
Catalyst Deactivation (Oxygen Sensitivity): The active Pd(0) species in Buchwald-Hartwig amination is highly sensitive to atmospheric oxygen.[1] Incomplete degassing of solvents and reagents allows oxygen to oxidize Pd(0) to inactive Pd(II) species, halting the catalytic cycle.
-
Catalyst Deactivation (Substrate/Product Inhibition): Nitrogen-containing heterocycles, like your quinoline substrate and amine product, can act as ligands. They can coordinate strongly to the palladium center, displacing the necessary phosphine ligand and forming stable, off-cycle complexes that are catalytically dormant.[2] This product inhibition can lead to a plateau in conversion long before the starting material is fully consumed.[3]
-
Poor Reagent Quality: The purity of the catalyst, ligand, and base is paramount. Bases like sodium t-butoxide are hygroscopic and can introduce water, which may participate in side reactions.[4][5] Similarly, phosphine ligands can oxidize if stored improperly.
-
Insufficiently Strong Base: The base's role is to deprotonate the amine or the amine-palladium complex to generate the active nucleophile. If the base is too weak (e.g., K₂CO₃ for a less acidic amine), the deprotonation step can be inefficient, slowing down or stalling the reaction.[6]
Troubleshooting Protocol:
-
Ensure a Scrupulously Inert Atmosphere:
-
Use Schlenk techniques or a glovebox for reaction setup.
-
Degas solvents thoroughly by sparging with argon or nitrogen for at least 30 minutes or by using several freeze-pump-thaw cycles.
-
Ensure all solid reagents are dried and stored under an inert atmosphere.
-
-
Evaluate Reagent Quality:
-
Use a fresh, high-purity palladium precatalyst and ligand.
-
Use a freshly opened bottle of base or dry it thoroughly in a vacuum oven before use.
-
Verify the purity of your 3-bromo-4-chloro-2-methylquinoline starting material.
-
-
Optimize the Base:
-
Consider Catalyst Pre-activation:
-
If using a Pd(II) source like Pd(OAc)₂, pre-stirring the Pd(II) salt with the phosphine ligand for a few minutes before adding other reagents can facilitate the in-situ formation of the active Pd(0) catalyst.[9] Using modern palladacycle precatalysts (e.g., G3 or G4 precatalysts) can often circumvent these issues by providing a more reliable route to the active catalyst.[9]
-
Q2: I'm observing a significant byproduct corresponding to the loss of bromine but not chlorine. What is it and how can I prevent it?
This common byproduct is 4-chloro-2-methylquinoline, resulting from a side reaction known as hydrodebromination (a specific type of hydrodehalogenation).
Plausible Causes & Mechanistic Insights:
Hydrodehalogenation is a competing pathway in palladium-catalyzed cross-coupling where a hydrogen atom replaces the halogen on the aromatic ring.[10][11] The C-Br bond is significantly weaker and thus more reactive than the C-Cl bond, making it more susceptible to both the desired amination and this undesired side reaction.[12][13] This side reaction typically proceeds via a palladium-hydride intermediate (Pd-H).
Sources of the critical palladium-hydride species include:
-
From the Base/Solvent: Certain bases or their decomposition products can generate hydride species. For example, alkoxide bases in alcohol solvents can undergo β-hydride elimination.[10]
-
From Water: Trace water in the reaction can be a hydrogen source.[4][5]
-
From the Amine: Amines with α-hydrogens can undergo β-hydride elimination after oxidative addition to the palladium center, although this is more commonly a catalyst activation pathway.[6]
Troubleshooting Protocol:
-
Solvent and Base Selection:
-
Use anhydrous, aprotic solvents like toluene or dioxane. Avoid alcohol solvents if possible, as they can be a hydride source.[10]
-
Ensure your base is completely dry. Consider using a base less prone to generating hydrides, such as K₃PO₄ or Cs₂CO₃.
-
-
Ligand Choice:
-
Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands promote the desired C-N reductive elimination step, making it faster than the competing hydrodehalogenation pathway.[14] The steric bulk helps create a coordinatively unsaturated metal center that favors coupling.[15][16]
-
-
Temperature Control:
-
Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can sometimes increase the rate of hydrodehalogenation.[11]
-
-
Reagent Purity:
-
Use highly pure, dry reagents and solvents to minimize potential hydrogen donors.
-
Q3: How can I control the regioselectivity to favor amination at the C-Br position over the C-Cl position?
Achieving selective amination at the C-3 bromine over the C-4 chlorine is the primary synthetic challenge with this substrate. The difference in reactivity between the C-Br and C-Cl bonds is the key to controlling this selectivity.[12]
Plausible Causes & Mechanistic Insights:
The rate-determining step in many Buchwald-Hartwig catalytic cycles is the oxidative addition of the aryl halide to the Pd(0) center.[13] This step is highly sensitive to the carbon-halogen bond dissociation energy (BDE). The C-Br bond has a lower BDE than the C-Cl bond, making it inherently more reactive.[12][13] Therefore, under carefully controlled, mild conditions, the palladium catalyst will preferentially react with the C-Br bond.
Troubleshooting Protocol for Selective C-Br Amination:
-
Catalyst and Ligand System: This is the most critical factor.
-
Use Bulky Biarylphosphine Ligands: Ligands like XPhos, SPhos, or BrettPhos are specifically designed to facilitate the coupling of challenging substrates.[6][7] Their steric bulk and electron-donating properties promote the oxidative addition of even less reactive C-Cl bonds, but under mild conditions, they provide excellent selectivity for the more reactive C-Br bond.[14]
-
-
Temperature Management:
-
Start at a lower temperature (e.g., 60-80 °C) and monitor the reaction progress. Lower temperatures provide a larger kinetic window to differentiate between the two halogen sites. Only increase the temperature if the reaction is too slow.
-
-
Reaction Time:
-
Monitor the reaction closely by LC-MS or GC-MS. Prolonged reaction times, especially at higher temperatures, can lead to the slow amination at the C-Cl position, resulting in di-aminated products or other side reactions.
-
Data Presentation: Ligand Selection Guide for Buchwald-Hartwig Amination
| Ligand Family | Key Features | Typical Substrates | Selectivity Notes |
| Buchwald Biarylphosphines (e.g., XPhos, SPhos) | Bulky, electron-rich, versatile | Aryl chlorides, bromides, triflates | Excellent for promoting C-Br reactivity while often allowing for subsequent C-Cl reaction under more forcing conditions. |
| Ferrocene-based (e.g., JosiPhos) | Robust, efficient | Wide range of aryl halides | Can provide high turnover numbers and good selectivity. |
| Indole-based (e.g., BrettPhos) | Designed for primary amines | Aryl halides with primary amines | Offers high selectivity for primary amines.[6] |
Q4: I am observing high molecular weight impurities. What are they?
High molecular weight byproducts often point to homo-coupling or dimerization reactions.
Plausible Causes & Mechanistic Insights:
-
Ullmann-type Homo-coupling: If using a copper-catalyzed system (Ullmann condensation), the reaction of two molecules of the starting material to form a bi-quinoline species is a known side reaction, especially at high temperatures.[17][18][19]
-
Palladium-Catalyzed Homo-coupling: While less common than in Ullmann reactions, homo-coupling can occur in palladium catalysis, particularly if the transmetalation step (in Suzuki or Stille coupling) or the amine association step (in Buchwald-Hartwig) is slow relative to other pathways.
Troubleshooting Protocol:
-
Ensure Efficient Main Reaction:
-
Use an appropriate excess of the amine coupling partner to favor the desired hetero-coupling over homo-coupling.
-
Optimize the catalyst and ligand system to ensure the C-N coupling pathway is as fast as possible.
-
-
Control Temperature:
-
Homo-coupling is often more prevalent at higher temperatures.[17] Running the reaction at the minimum effective temperature can suppress this side reaction.
-
-
For Ullmann Reactions:
Visualizing Reaction Pathways
Diagram 1: Desired Amination vs. Hydrodebromination Side Reaction
This diagram illustrates the catalytic cycle for the desired Buchwald-Hartwig amination and the competing hydrodebromination pathway that leads to an undesired byproduct.
Caption: Figure 1: Key pathways in the amination reaction.
Diagram 2: Systematic Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve common issues encountered during the amination reaction.
Caption: Figure 2: A logical workflow for troubleshooting.
References
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-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(100), 11776-11778. [Link]
-
Orbach, M., et al. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(4), 1271–1274. [Link]
-
K-A, K., & A, K. (2015). Preparation and Reactivity of 3-Amino-2,4-dichloroquinoline. Molbank, 2015(4), M867. [Link]
-
Sci-Hub. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. [Link]
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-
WuXi Chemistry. (2023). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?[Link]
-
Hesp, K. D., et al. (2019). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science, 11(1), 190-196. [Link]
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-
PubChem. (n.d.). 3-Amino-2-chloro-4-[(2-methylpropyl)amino]quinoline. [https://pubchem.ncbi.nlm.nih.gov/compound/3-Amino-2-chloro-4-(2-methylpropyl_amino_quinoline]([Link]
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-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Eastgate, M. D., et al. (2019). Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. The Journal of Organic Chemistry, 84(8), 4653–4660. [Link]
-
Reichert, E. C. (2020). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]
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ResearchGate. (n.d.). Palladium-catalyzed amination reactions in flow: Overcoming the challenges of clogging via acoustic irradiation. [Link]
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Einax, J. W., & Zwanziger, H. W. (2001). Poisoning and deactivation of palladium catalysts. Applied Catalysis A: General, 218(1-2), 1-19. [Link]
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ResearchGate. (n.d.). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. [Link]
-
Marion, N., et al. (2006). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 71(14), 5315–5323. [Link]
-
Kumar, A., et al. (2018). Controlling Regioselectivity in Palladium-Catalyzed C−H Activation/Aryl–Aryl Coupling of 4-Phenylamino[2.2]paracyclophane. European Journal of Organic Chemistry, 2018(48), 6867-6871. [Link]
-
Preciado, S., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Molecules, 28(5), 2110. [Link]
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Wikipedia. (n.d.). Ullmann condensation. [Link]
-
Frontiers. (n.d.). 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]
-
ResearchGate. (n.d.). Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. [Link]
-
Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880–8892. [Link]
-
Kumar, A., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Medicinal Chemistry Research, 20(7), 953-959. [Link]
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The Nobel Prize. (2010). Scientific Background on the Nobel Prize in Chemistry 2010: Palladium-Catalyzed Cross Couplings in Organic Synthesis. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Myers, A. (n.d.). Cross-Coupling Chemistry. Harvard University. [Link]
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ResearchGate. (n.d.). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. [Link]
-
Wikipedia. (n.d.). Ullmann reaction. [Link]
-
Venning, A. R. O. (2018). Palladium-Catalyzed Carbon-Carbon Bond-Forming Reactions with Unactivated Alkyl Electrophiles. Carolina Digital Repository. [Link]
-
Ma, D., & Cai, Q. (2008). Recent synthetic developments and applications of the Ullmann reaction. Accounts of Chemical Research, 41(11), 1450–1460. [Link]
-
CORE. (n.d.). PALLADIUM-CATALYZED CARBON-CARBON BOND-FORMING REACTIONS WITH UNACTIVATED ALKYL ELECTROPHILES. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
Al-Suwaidan, I. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8827–8851. [Link]
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Technical Support Center: Purification of Crude 3-Bromo-4-chloro-2-methylquinoline by Recrystallization
Welcome to the Technical Support Center for the purification of 3-Bromo-4-chloro-2-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the recrystallization of this important chemical intermediate. Our goal is to empower you with the scientific understanding and practical knowledge to overcome common challenges and achieve high-purity crystalline material.
Introduction to the Purification Challenge
3-Bromo-4-chloro-2-methylquinoline is a key building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired product from impurities.[1][2][3][4] However, the success of recrystallization is highly dependent on a careful selection of solvents and a precise execution of the experimental protocol.
This guide will walk you through the critical aspects of recrystallizing crude 3-Bromo-4-chloro-2-methylquinoline, from solvent selection to troubleshooting common experimental hurdles.
Understanding the Compound: Key Physical Properties
Before embarking on the purification, it is essential to understand the physical properties of 3-Bromo-4-chloro-2-methylquinoline.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇BrClN | [5][6] |
| Molecular Weight | 256.53 g/mol | [5][6] |
| Appearance | Solid | [6] |
| Melting Point | Not definitively reported for the 3-bromo-4-chloro isomer. A positional isomer, 7-bromo-2-chloro-4-methylquinoline, has a reported melting point of 73-74 °C, which can be used as a rough estimate.[7] | N/A |
Note: The exact melting point of your purified 3-Bromo-4-chloro-2-methylquinoline should be determined experimentally and can serve as a key indicator of purity. A sharp melting point range close to the literature value (once established) suggests high purity.
Solvent Selection: The Cornerstone of Successful Recrystallization
The choice of solvent is the most critical factor in a successful recrystallization.[1] An ideal solvent for recrystallizing 3-Bromo-4-chloro-2-methylquinoline should exhibit the following characteristics:
-
High solubility at elevated temperatures: The crude compound should readily dissolve in the boiling solvent.[1]
-
Low solubility at low temperatures: Upon cooling, the purified compound should crystallize out of the solution, while impurities remain dissolved.[1]
-
Favorable boiling point: The solvent should have a relatively low boiling point for easy removal from the purified crystals.
-
Inertness: The solvent should not react with 3-Bromo-4-chloro-2-methylquinoline.
-
Miscibility for mixed solvent systems: If a single solvent is not suitable, a pair of miscible solvents (one in which the compound is soluble and one in which it is insoluble) can be employed.[8]
Based on the chemical structure of 3-Bromo-4-chloro-2-methylquinoline (a halogenated aromatic heterocycle) and literature precedents for similar compounds, the following solvents are recommended for initial screening:
Table of Estimated Solubility of 3-Bromo-4-chloro-2-methylquinoline in Common Solvents:
| Solvent | Polarity | Estimated Solubility at 25°C (Room Temp) | Estimated Solubility at Boiling Point | Rationale & Comments |
| Ethanol | Polar Protic | Sparingly Soluble | Highly Soluble | A good starting point for many organic compounds. Often used for recrystallizing quinoline derivatives.[8][9] |
| Isopropanol | Polar Protic | Sparingly Soluble | Soluble | Similar to ethanol but with a slightly higher boiling point. |
| Acetonitrile | Polar Aprotic | Sparingly Soluble | Soluble | Can be an effective solvent for nitrogen-containing heterocycles. |
| Ethyl Acetate | Moderately Polar | Soluble | Very Soluble | May be too good of a solvent at room temperature, potentially leading to lower recovery. Can be useful in a mixed solvent system with a non-polar solvent like hexane.[8] |
| Toluene | Non-polar | Sparingly Soluble | Soluble | The aromatic nature may favor dissolution at higher temperatures. |
| Hexane | Non-polar | Insoluble | Sparingly Soluble | Likely to be a poor solvent on its own, but can be used as an anti-solvent in a mixed solvent system with a more polar solvent.[8] |
| Ethanol/Water | Mixed (Polar) | Low to Insoluble | Soluble | A water/alcohol mixed solvent system is often effective for recrystallizing quinoline salts and can be adapted for the free base.[10] The addition of water as an anti-solvent can significantly decrease the solubility upon cooling, leading to higher recovery. |
Expert Tip: To experimentally determine the best solvent, perform small-scale solubility tests in test tubes with a small amount of your crude material and the candidate solvents.
Step-by-Step Experimental Protocol for Recrystallization
This protocol provides a general framework for the recrystallization of crude 3-Bromo-4-chloro-2-methylquinoline. The optimal solvent and volumes should be determined through preliminary small-scale trials.
Materials:
-
Crude 3-Bromo-4-chloro-2-methylquinoline
-
Selected recrystallization solvent (e.g., Ethanol or an Ethanol/Water mixture)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Condenser (optional, but recommended for volatile solvents)
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude 3-Bromo-4-chloro-2-methylquinoline in an Erlenmeyer flask. Add a minimal amount of the chosen solvent to just cover the solid. Heat the mixture to a gentle boil with stirring. Continue adding small portions of the hot solvent until the solid completely dissolves. Causality: Using the minimum amount of hot solvent is crucial to ensure the solution is saturated, which is necessary for obtaining a good yield of crystals upon cooling.[1]
-
Hot Filtration (if necessary): If any insoluble impurities are present in the hot solution, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. Causality: This step removes any solid impurities that are insoluble in the hot solvent. Pre-warming the glassware prevents premature crystallization of the product in the funnel.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[11] Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation. Causality: The solubility of 3-Bromo-4-chloro-2-methylquinoline decreases as the temperature drops, leading to the formation of a supersaturated solution from which the pure compound crystallizes. Rapid cooling can trap impurities within the crystal lattice.[11]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent. Causality: Washing with a cold solvent removes any residual soluble impurities adhering to the crystal surface without significantly dissolving the desired product.[1]
-
Drying: Dry the purified crystals in a vacuum oven or air-dry them until a constant weight is achieved.
Troubleshooting Guide
. Problem: The compound does not dissolve in the hot solvent.
-
Possible Cause: The chosen solvent is not a good solvent for your compound, even at elevated temperatures.
-
Solution:
-
Try a different solvent: Refer to the solvent selection table and try a more polar or aprotic solvent.
-
Increase the amount of solvent: You may not be using enough solvent. Add more in small portions while heating. Be cautious not to add too much, as this will reduce your yield.[12]
-
. Problem: The compound "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of your compound, or the solution is supersaturated to a very high degree. Oiling out can also occur if the compound is significantly impure.[12]
-
Solution:
-
Reheat and add more solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation point and then allow it to cool slowly.[12]
-
Use a lower boiling point solvent: If the melting point of your compound is low, choose a solvent with a lower boiling point.
-
Employ a mixed solvent system: Dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise at the boiling point until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the cloudiness and allow it to cool slowly.
-
. Problem: No crystals form upon cooling.
-
Possible Cause: The solution is not supersaturated, likely because too much solvent was used.[11][12]
-
Solution:
-
Induce crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The small scratches on the glass can provide nucleation sites for crystal growth.[12]
-
Seeding: Add a tiny crystal of pure 3-Bromo-4-chloro-2-methylquinoline to the solution to act as a template for crystallization.[12]
-
-
Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound. Then, allow it to cool again.[11]
-
Cool to a lower temperature: If crystals do not form at room temperature, place the flask in an ice bath or even a colder bath if appropriate for the solvent.
-
. Problem: The recrystallized product is colored.
-
Possible Cause: The crude material contains colored impurities that are soluble in the recrystallization solvent.
-
Solution:
-
Use activated charcoal: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution and boil for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool.
-
. Problem: The recovery yield is low.
-
Possible Cause:
-
Solution:
-
Concentrate the mother liquor: The filtrate after collecting the crystals (the mother liquor) can be concentrated by evaporation and cooled again to obtain a second crop of crystals. Note that the purity of the second crop may be lower than the first.
-
Optimize solvent volume: In subsequent recrystallizations, use a more precise, minimal amount of hot solvent.
-
Ensure efficient hot filtration: Work quickly and with pre-heated glassware during hot filtration to prevent the product from crystallizing prematurely.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude 3-Bromo-4-chloro-2-methylquinoline?
A1: The impurities will depend on the synthetic route used. Common impurities in the synthesis of substituted quinolines can include:
-
Unreacted starting materials: For example, the aniline precursor or the cyclization agent.
-
Regioisomers: Bromination and chlorination of the quinoline ring can sometimes lead to the formation of other positional isomers.
-
By-products from side reactions: Depending on the reaction conditions, various side reactions can lead to the formation of undesired products.
-
Polymeric or tarry materials: Harsh reaction conditions can sometimes lead to the formation of polymeric by-products.
Q2: How do I know if my recrystallized product is pure?
A2: Several analytical techniques can be used to assess the purity of your recrystallized 3-Bromo-4-chloro-2-methylquinoline:
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities tend to depress and broaden the melting point range.
-
Thin Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the compound and to detect the presence of any impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for determining the purity of a compound and quantifying any impurities.
Q3: Can I use a mixed solvent system for the recrystallization?
A3: Yes, a mixed solvent system can be very effective, especially if no single solvent has the ideal solubility characteristics.[8] A common approach is to dissolve the crude compound in a minimum amount of a hot "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. For 3-Bromo-4-chloro-2-methylquinoline, an ethanol/water or ethyl acetate/hexane system could be effective.
Q4: What is "oiling out" and how can I prevent it?
A4: "Oiling out" is when the compound separates from the solution as a liquid rather than a solid crystalline material. This often happens when the solution is highly supersaturated or when the boiling point of the solvent is above the melting point of the solute. To prevent this, you can try using a larger volume of solvent, cooling the solution more slowly, or using a different solvent or a mixed solvent system.
Visualizing the Recrystallization Workflow
The following diagram illustrates the key steps and decision points in the recrystallization process.
Caption: A streamlined workflow for the recrystallization of 3-Bromo-4-chloro-2-methylquinoline.
Troubleshooting Decision Tree
This diagram provides a logical path for addressing common issues during recrystallization.
Caption: A decision tree for troubleshooting common recrystallization problems.
References
- Benchchem. (2025). Technical Support Center: Crystallization of Quinoline-Based Compounds. Benchchem.
-
Nichols, L. (n.d.). Recrystallization. Chemistry LibreTexts. Retrieved from [Link]
- Google Patents. (2001). JP2001322979A - Method for producing 3-bromoquinoline.
-
University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of York Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
- Unknown. (n.d.). recrystallization, filtration and melting point.
- Benchchem. (2025). The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols. Benchchem.
- Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
- Benchchem. (2025). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline. Benchchem.
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-4-chloroquinoline. Retrieved from [Link]
-
Chemical Synthesis Database. (2025). 7-bromo-2-chloro-4-methylquinoline. Retrieved from [Link]
-
Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-2-chloro-4-methylpyridine. Retrieved from [Link]
-
PubChem. (n.d.). 7-Bromo-4-chloro-2-methylquinoline. Retrieved from [Link]
-
ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]
-
ResearchGate. (2014). Crystal structure of methyl quinoline-2-carboxylate, C11H9NO2. Retrieved from [Link]
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 5. 3-Bromo-4-chloro-2-methylquinoline | Sigma-Aldrich [sigmaaldrich.com]
- 6. 3-Bromo-4-chloro-2-methylquinoline | Sigma-Aldrich [sigmaaldrich.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Technical Support Center: Navigating Solubility Challenges of 3-Bromo-4-chloro-2-methylquinoline in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for overcoming the poor solubility of 3-Bromo-4-chloro-2-methylquinoline in common palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination. Our goal is to equip you with the knowledge to troubleshoot and optimize your synthetic routes effectively.
Introduction: The Solubility Hurdle with Substituted Quinolines
3-Bromo-4-chloro-2-methylquinoline is a valuable building block in medicinal chemistry. However, its planar, heteroaromatic structure often leads to poor solubility in many common organic solvents. This low solubility can result in sluggish or incomplete reactions, low yields, and difficulties in purification. This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to address these challenges head-on.
Frequently Asked Questions (FAQs)
Q1: Why is 3-Bromo-4-chloro-2-methylquinoline poorly soluble in many common reaction solvents?
Q2: My Suzuki-Miyaura coupling reaction with 3-Bromo-4-chloro-2-methylquinoline is not going to completion. Could this be a solubility issue?
Yes, poor solubility is a very likely culprit. If the substrate is not fully dissolved in the reaction mixture, the concentration of the active species in the solution phase is low, leading to a slow reaction rate.[1] This can manifest as a stalled reaction where a significant amount of starting material remains even after extended reaction times. It's crucial to ensure that both the haloquinoline and the boronic acid or ester are sufficiently soluble in the chosen solvent system at the reaction temperature.
Q3: I am observing significant starting material in my Buchwald-Hartwig amination. What are some initial steps to improve solubility and reactivity?
For Buchwald-Hartwig aminations, where you are coupling an amine with the haloquinoline, solubility of both coupling partners is key.[2] Initial steps to address poor solubility include:
-
Solvent Screening: Experiment with more polar aprotic solvents like DMF, DMAc, or NMP, which are generally better at dissolving planar aromatic compounds.
-
Temperature Increase: Raising the reaction temperature can significantly improve the solubility of your substrate. However, be mindful of the thermal stability of your reactants and catalyst.
-
Co-solvent Systems: The use of a co-solvent can dramatically alter the polarity and solvating power of the reaction medium.[3]
Q4: What are the risks of simply increasing the reaction temperature to overcome poor solubility?
While increasing the temperature can enhance solubility, it can also lead to several undesirable side reactions, including:
-
Catalyst Decomposition: Palladium catalysts, especially those with bulky phosphine ligands, can degrade at high temperatures, leading to reduced catalytic activity.
-
Side Product Formation: Higher temperatures can promote side reactions such as hydrodehalogenation or homocoupling of the starting materials.
-
Functional Group Instability: Sensitive functional groups on your coupling partners may not be stable at elevated temperatures.
Therefore, a systematic approach to optimizing reaction conditions is recommended over simply increasing the temperature.
Troubleshooting Guides & Protocols
This section provides detailed troubleshooting strategies and experimental protocols to overcome the solubility challenges of 3-Bromo-4-chloro-2-methylquinoline in Suzuki-Miyaura and Buchwald-Hartwig reactions.
Troubleshooting Workflow: Addressing Poor Solubility
Caption: A systematic workflow for troubleshooting poor solubility issues.
Strategy 1: Co-solvent Systems
The use of a co-solvent, particularly a mixture of a nonpolar and a polar solvent, can significantly enhance the solubility of reactants.[3] For Suzuki-Miyaura reactions, a common and effective co-solvent system is a mixture of an organic solvent (like toluene, dioxane, or THF) and water.[4] The aqueous phase is necessary for dissolving the inorganic base, while the organic phase helps to solubilize the haloquinoline and the organoboron reagent.
Protocol: Suzuki-Miyaura Coupling using a Toluene/Water Co-solvent System
-
Reaction Setup: To an oven-dried Schlenk flask, add 3-Bromo-4-chloro-2-methylquinoline (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v) via syringe. The total solvent volume should be sufficient to at least partially dissolve the reactants upon heating.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, and partition the mixture between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
| Parameter | Recommendation | Rationale |
| Solvent Ratio | Start with a 4:1 organic/water ratio and adjust as needed. | Balances the solubility of the organic-soluble reactants and the water-soluble base. |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃. | The choice of base can influence the reaction rate and should be optimized.[5] |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst. | The ligand system can significantly impact the reaction outcome. |
Strategy 2: Phase-Transfer Catalysis (PTC)
Phase-transfer catalysts facilitate the transfer of a reactant from one phase to another where the reaction occurs.[2] In the context of poorly soluble substrates, a PTC can help to bring the reactants into closer proximity, thereby increasing the reaction rate. Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB), are commonly used PTCs.
Protocol: Buchwald-Hartwig Amination with a Phase-Transfer Catalyst
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add 3-Bromo-4-chloro-2-methylquinoline (1.0 equiv.), the desired amine (1.2 equiv.), a palladium pre-catalyst (e.g., a G3-palladacycle, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 1.1-1.5 times the Pd loading), a strong base (e.g., NaOtBu or LHMDS, 1.5 equiv.), and the phase-transfer catalyst (e.g., TBAB, 10 mol%).
-
Solvent Addition: Add a degassed aprotic solvent such as toluene or dioxane.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress.
-
Work-up: After completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent. Dry the organic layer and concentrate. Purify the product via column chromatography.
Strategy 3: Alternative Energy Sources
Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate reactions by rapidly and efficiently heating the reaction mixture.[6][7] This can lead to shorter reaction times and often improved yields, especially for sluggish reactions involving poorly soluble substrates. The rapid heating can help to overcome the activation energy barrier and enhance solubility.
Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
-
Reaction Setup: In a microwave-safe vial, combine 3-Bromo-4-chloro-2-methylquinoline (1.0 equiv.), the arylboronic acid (1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.) in a suitable solvent (e.g., DMF or a dioxane/water mixture).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction to a temperature between 120-160 °C for a short period (e.g., 10-30 minutes).[8]
-
Work-up: After cooling, the reaction mixture can be worked up as described in the conventional heating protocol.
| Parameter | Recommendation | Rationale |
| Solvent | A polar aprotic solvent that is stable at high temperatures. | Solvents with a high dielectric constant are more efficiently heated by microwaves. |
| Temperature | Start with a moderate temperature and optimize. | Higher temperatures can be reached quickly, but decomposition is still a risk. |
| Time | Typically much shorter than conventional heating. | Monitor closely to avoid over-heating and side product formation. |
Sonication
Ultrasound can enhance chemical reactivity through acoustic cavitation, which generates localized high temperatures and pressures.[5] This can lead to improved mass transfer and can help to break down solid aggregates, thereby increasing the effective surface area of the reactant and enhancing its dissolution rate.[9][10]
Caption: Mechanism of sonication-assisted reaction enhancement.
Summary of Recommended Solvents for Cross-Coupling Reactions
| Solvent | Dielectric Constant (approx.) | Boiling Point (°C) | Notes |
| Toluene | 2.4 | 111 | Good for dissolving nonpolar substrates; often used with a co-solvent. |
| 1,4-Dioxane | 2.2 | 101 | A common ethereal solvent for cross-coupling reactions. |
| Tetrahydrofuran (THF) | 7.6 | 66 | Lower boiling point, suitable for milder reaction conditions. |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | A polar aprotic solvent with excellent solvating power for many organic compounds. |
| Dimethyl sulfoxide (DMSO) | 46.7 | 189 | Highly polar aprotic solvent, but can be difficult to remove. |
References
- Al-dujaili, A. H. (2014).
- Cravotto, G., & Cintas, P. (2006). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 618306, 3-Bromo-4-chloroquinoline. Retrieved from [Link]
- Al-Mulla, A. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(2), 1602-1614.
- Schmitt, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17040020, 7-Bromo-4-chloro-2-methylquinoline. Retrieved from [Link]
- Clark, J. H., & Macquarrie, D. J. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry, 16, 1146-1153.
- Said, K., & Salem, R. (2016). Ultrasonic Activation of Suzuki and Hiyama Cross-Coupling Reactions Catalyzed by Palladium. Advances in Chemical Engineering and Science, 6(2), 111-123.
-
Yoneda, S. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]
-
LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Garg, N. K., et al. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters, 15(21), 5508-5511.
- Al-Masri, A. A. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 23(11), 2954.
- El-Sayed, N. N. E. (2021). Microwave-Assisted Synthesis of 2-Aryl and 2,5-Diarylthiophene Derivatives via Suzuki-Miyaura Cross-Coupling Using Novel Palladium Complex as a Catalyst.
-
Hielscher Ultrasonics. (n.d.). Ultrasonication Accelerates the Suzuki Coupling Reaction. Retrieved from [Link]
- Gogate, P. R. (2019). Ultrasound Promoted Suzuki Cross-Coupling Reactions in Ionic Liquid at Ambient Conditions. In Sonochemistry: An Important Tool for Green Chemistry. IntechOpen.
-
Neves Filho, R. A. W. (2009). Ultrasound-promoted palladium-catalyzed cross coupling reactions. Organic Chemistry Portal. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
- Garg, N. K., et al. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents.
- Aresta, M., et al. (2009). Utilization of Supercritical Carbon Dioxide as Green Solvent for the Suzuki-Miyaura Reaction. Organometallics, 28(21), 6321-6329.
-
Mroz, A. M., et al. (2024). a) Reaction scheme for the Suzuki-Miyaura cross-coupling of... [Figure]. In Web-BO: Towards increased accessibility of Bayesian optimisation (BO) for chemistry. ResearchGate. Retrieved from [Link]
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SynZeal. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Chemical Synthesis Database. (n.d.). 7-bromo-2-chloro-4-methylquinoline. Retrieved from [Link]
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NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
- Fairlamb, I. J. S., & Kapdi, A. R. (2016). Solvent effects in palladium catalysed cross-coupling reactions. Dalton Transactions, 45(33), 12374-12394.
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
- Ananikov, V. P., et al. (2021). Evidence for “cocktail”-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Catalysis Science & Technology, 11(20), 6756-6768.
-
ChemBK. (n.d.). 3-bromo-4-chloro-6-fluoro-2-methylquinoline. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-bromo-4-chloroquinoline (C9H5BrClN). Retrieved from [Link]
Sources
- 1. BJOC - Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents [beilstein-journals.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Ultrasonic Activation of Suzuki and Hiyama Cross-Coupling Reactions Catalyzed by Palladium [scirp.org]
- 6. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
- 9. hielscher.com [hielscher.com]
- 10. researchgate.net [researchgate.net]
Characterization of impurities from 3-Bromo-4-chloro-2-methylquinoline synthesis
Technical Support Center: Synthesis of 3-Bromo-4-chloro-2-methylquinoline
Welcome to the technical support guide for the synthesis of 3-Bromo-4-chloro-2-methylquinoline. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the synthesis of this key chemical intermediate. Our guidance is rooted in established chemical principles and field-proven insights to ensure you can navigate the complexities of this multi-step synthesis with confidence.
Strategic Overview: A Plausible Synthetic Pathway
The synthesis of 3-Bromo-4-chloro-2-methylquinoline is most effectively approached as a three-step sequence. This strategy involves first constructing the core quinoline scaffold, followed by sequential, regioselective halogenations. This approach provides better control over the introduction of each substituent compared to starting with pre-halogenated anilines, which can be less reactive or lead to complex isomeric mixtures.
The recommended pathway is as follows:
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Conrad-Limpach-Knorr Synthesis: Formation of the 2-methylquinolin-4(1H)-one intermediate from a suitable aniline and β-ketoester.
-
Dehydrative Chlorination: Conversion of the 4-hydroxy group to a 4-chloro substituent.
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Regioselective Bromination: Introduction of the bromine atom at the C3 position of the quinoline ring.
Caption: Proposed three-step synthetic pathway for 3-Bromo-4-chloro-2-methylquinoline.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during synthesis.
Part 1: Synthesis of 2-Methylquinolin-4(1H)-one
Question 1: My yield for the initial quinolone formation is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in the Conrad-Limpach-Knorr synthesis often stem from two primary issues: incomplete cyclization or the formation of the undesired 2-quinolone isomer.
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Causality: This reaction involves two key stages: an initial condensation to form a β-amino acrylate, followed by a thermal cyclization. The temperature of this cyclization is critical. At lower temperatures (approx. 140-160 °C), the reaction kinetically favors the formation of the 4-quinolone. However, at higher temperatures (typically >240 °C), the thermodynamically more stable 2-quinolone isomer is preferentially formed.[1] Incomplete reaction can occur if the temperature is too low or the reaction time is insufficient for the high-boiling point solvent (e.g., diphenyl ether) to facilitate efficient ring closure.
-
Troubleshooting Steps:
-
Strict Temperature Control: Ensure your high-boiling point solvent (e.g., Dowtherm A, diphenyl ether) is maintained at a stable temperature, typically around 250 °C for the cyclization step. Use a high-precision thermometer and a well-controlled heating mantle.
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Monitor Intermediate Formation: Before the high-temperature cyclization, ensure the initial condensation to the β-amino acrylate is complete. This can be monitored by TLC or ¹H NMR of an aliquot.
-
Purification: The crude product can be triturated with a solvent like ethyl acetate or acetone to remove the high-boiling point solvent and other soluble impurities before further purification.
-
| Parameter | Condition for 4-Quinolone (Desired) | Condition for 2-Quinolone (Isomer) |
| Temperature | Lower (~140-160 °C) for initial step, then cyclization | Higher (>240 °C) |
| Product Type | Kinetic Product | Thermodynamic Product |
Question 2: I am observing significant tar formation during the reaction. What is causing this and how can it be minimized?
Answer: Tar formation is often a result of decomposition at excessively high temperatures or the presence of impurities in the starting materials.[2]
-
Causality: The harsh, high-temperature conditions required for cyclization can lead to polymerization and degradation of both reactants and intermediates, especially if the reaction is heated too quickly or for an extended period.
-
Troubleshooting Steps:
-
Use High-Purity Reagents: Ensure your aniline and ethyl acetoacetate are pure. Aniline, in particular, should be distilled if it is discolored (oxidized).
-
Gradual Heating: Increase the temperature to the target for cyclization gradually. A rapid temperature spike can cause localized overheating and charring.
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Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help minimize oxidative side reactions that contribute to tar formation.
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Part 2: Chlorination to 4-Chloro-2-methylquinoline
Question 3: My chlorination reaction with phosphorus oxychloride (POCl₃) is incomplete and leaves a significant amount of starting material.
Answer: Incomplete chlorination is a common issue, often related to reagent stoichiometry, reaction time, or the presence of moisture.
-
Causality: The conversion of the 4-quinolone to the 4-chloro derivative is a nucleophilic substitution on the protonated carbonyl, which is then displaced by chloride. Phosphorus oxychloride acts as both the chlorinating and dehydrating agent. If insufficient POCl₃ is used, or if it is consumed by reacting with water, the reaction will not proceed to completion. A patent for a similar synthesis highlights using a molar ratio of at least 2.5:1 of the chlorinating agent to the quinolone.[3]
-
Troubleshooting Steps:
-
Use Excess POCl₃: Employ a molar excess of POCl₃ (typically 3-5 equivalents) to ensure the reaction goes to completion and to act as the solvent.
-
Ensure Anhydrous Conditions: The reaction is highly sensitive to moisture. Use oven-dried glassware and ensure your 2-methylquinolin-4(1H)-one is completely dry.
-
Increase Reaction Time/Temperature: Refluxing the mixture is standard practice. If the reaction is still incomplete after several hours (monitor by TLC), a moderate increase in temperature or extended reflux time may be necessary.
-
Work-up Procedure: A careful work-up is critical. The reaction mixture should be cooled and slowly quenched by pouring it onto crushed ice to hydrolyze the excess POCl₃. The product is then typically extracted after neutralizing the acidic solution.
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Question 4: The work-up of my chlorination reaction is difficult, and I get a low yield of isolated product. Any advice?
Answer: The work-up of POCl₃ reactions can be challenging due to the highly exothermic quench and the need to neutralize phosphoric acid byproducts.
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Causality: Rapidly adding water or base to the reaction mixture can cause a violent, uncontrolled reaction. The product may also be trapped in the aqueous layer if the pH is not carefully controlled during extraction. The quinoline nitrogen is basic and will be protonated in acidic solution, making it water-soluble.
-
Troubleshooting Steps:
-
Slow, Controlled Quench: Add the cooled reaction mixture dropwise to a vigorously stirred beaker of crushed ice.
-
Careful Neutralization: After the excess POCl₃ is hydrolyzed, slowly add a base (e.g., concentrated NaOH solution or solid Na₂CO₃) while keeping the mixture cool in an ice bath until it is strongly basic (pH > 10). This deprotonates the quinoline nitrogen, making the product soluble in organic solvents.
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Thorough Extraction: Extract the aqueous solution multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to ensure complete recovery of the product.
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Part 3: Regioselective Bromination
Question 5: My bromination is yielding a mixture of isomers instead of selectively substituting at the C3 position. How can I improve the regioselectivity?
Answer: Achieving high regioselectivity in the bromination of a quinoline ring depends on carefully choosing the brominating agent and controlling the reaction conditions.
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Causality: Electrophilic substitution on the quinoline ring is complex. The pyridine ring is generally deactivated towards electrophiles, while the benzene ring is activated. However, in 4-chloro-2-methylquinoline, the C3 position is activated by the nitrogen atom via resonance and is sterically accessible, making it a favorable site for electrophilic attack. Using a highly reactive brominating agent or harsh conditions can overcome this selectivity. N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than elemental bromine (Br₂).
-
Troubleshooting Steps:
-
Choice of Brominating Agent: Use N-Bromosuccinimide (NBS) as the brominating agent. It is generally more selective than Br₂ for this type of transformation.
-
Solvent Effects: Conduct the reaction in a solvent like carbon tetrachloride (CCl₄) or chloroform (CHCl₃). The choice of solvent can influence the reactivity of the brominating species.
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Radical Initiator: When using NBS, adding a radical initiator like AIBN or benzoyl peroxide can facilitate the desired reaction pathway, though care must be taken to avoid side reactions.
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Temperature Control: Perform the reaction at room temperature or slightly below to minimize the formation of undesired isomers.
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Question 6: I am observing di-brominated impurities in my final product. How can this be prevented?
Answer: Over-bromination is a classic problem when the electrophile is too reactive or used in excess.
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Causality: Once the first bromine atom is attached, the ring is somewhat deactivated, but a second substitution is still possible under forcing conditions, especially on the benzene portion of the molecule.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a precise stoichiometry, typically 1.0 to 1.05 equivalents of the brominating agent. Do not use a large excess.
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Slow Addition: Add the brominating agent (either as a solid portion-wise or as a solution dropwise) to the solution of 4-chloro-2-methylquinoline over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.
-
Monitor Progress: Closely monitor the reaction by TLC or GC-MS. Stop the reaction as soon as the starting material is consumed to prevent the formation of di-brominated products.
-
Impurity Identification and Characterization
Question 7: I have an unknown impurity in my final product. What is a systematic workflow to identify it?
Answer: A systematic approach combining separation and spectroscopic techniques is the gold standard for impurity identification.
Caption: Workflow for the identification and characterization of an unknown impurity.
Table of Common Potential Impurities
| Impurity Name | Structure | Likely Origin | Key Analytical Signature (MS) |
| 2-Methylquinolin-4(1H)-one | C₁₀H₉NO | Incomplete Chlorination (Step 2) | [M+H]⁺ = 160.08 |
| 4-Chloro-2-methylquinoline | C₁₀H₈ClN | Incomplete Bromination (Step 3) | [M+H]⁺ = 178.04 (³⁵Cl), 180.04 (³⁷Cl) |
| 3,X-Dibromo-4-chloro-2-methylquinoline | C₁₀H₆Br₂ClN | Over-bromination (Step 3) | [M+H]⁺ = 333.88 (with characteristic Br₂Cl isotope pattern) |
| Isomeric Bromo-chloro-2-methylquinoline | C₁₀H₇BrClN | Non-regioselective Bromination (Step 3) | [M+H]⁺ = 255.95 (with characteristic BrCl isotope pattern) |
Key Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-2-methylquinoline (Steps 1 & 2)
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Step 1: 2-Methylquinolin-4(1H)-one. In a flask equipped with a reflux condenser, mix aniline (1.0 eq) and ethyl acetoacetate (1.1 eq). Heat the mixture at 150 °C for 1 hour. Cool the mixture slightly, then add it to a larger flask containing heated (250 °C) diphenyl ether. Maintain the temperature at 250 °C for 30 minutes. Cool the mixture to below 100 °C and dilute with hexane to precipitate the product. Filter the solid, wash thoroughly with hexane, then ethyl acetate to yield the crude quinolone.
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Step 2: 4-Chloro-2-methylquinoline. To the dried 2-methylquinolin-4(1H)-one (1.0 eq), add phosphorus oxychloride (4.0 eq) in a flask fitted with a reflux condenser and a gas trap. Heat the mixture to reflux (approx. 110 °C) and maintain for 4 hours. Monitor by TLC until the starting material is consumed. Cool the reaction mixture to room temperature and pour it slowly onto a stirred mixture of crushed ice and dichloromethane. Carefully neutralize the aqueous layer with 4M NaOH solution until pH > 10, keeping the temperature below 20 °C. Separate the layers and extract the aqueous phase with dichloromethane (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient).
Protocol 2: HPLC Method for Purity Analysis
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Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
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Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve ~1 mg of sample in 1 mL of Acetonitrile/Water (1:1).
References
- BenchChem. (2025).
- Walash, M. I., Rizk, M., Abou-ouf, A. A., & Belal, F. (n.d.).
- BenchChem Technical Support Team. (2025). Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide.
- International Journal of Pharmaceutical Sciences. (n.d.).
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- Preparation and Properties of Quinoline. (n.d.).
- ACS Publications. (n.d.). Regioselective Synthesis of 3-Bromoquinoline Derivatives.... The Journal of Organic Chemistry.
- Google Patents. (n.d.). A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
- ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
Sources
Improving regioselectivity in reactions with 3-Bromo-4-chloro-2-methylquinoline
Welcome to the technical support center for 3-Bromo-4-chloro-2-methylquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile dihalogenated building block in their synthetic campaigns. Here, we address common challenges and frequently asked questions regarding the regioselective functionalization of this substrate, providing not only protocols but also the underlying mechanistic principles to empower your experimental design.
Introduction: Understanding the Reactivity Landscape
3-Bromo-4-chloro-2-methylquinoline presents a fascinating challenge in regioselectivity. It possesses two distinct halogen atoms at positions susceptible to different types of transformations. The C-Br bond at the 3-position and the C-Cl bond at the 4-position exhibit orthogonal reactivity that, when properly understood and controlled, allows for precise, sequential, and diverse molecular elaborations. The key to mastering its chemistry lies in appreciating the interplay between the inherent electronic properties of the C-X bonds, the influence of the quinoline nitrogen, and the judicious selection of catalysts and reaction conditions.[1][2]
This guide is structured as a series of practical questions you might encounter in the lab. We will dissect each problem, explore the causative factors, and provide robust, field-proven solutions.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: I'm planning a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira). Which position will react first, C-3 (Bromo) or C-4 (Chloro)?
Short Answer: You should expect preferential reactivity at the C-3 position (C-Br bond) .
Detailed Explanation: In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the organohalide to the Pd(0) catalyst. The reactivity of carbon-halogen bonds for this step follows a well-established trend: C–I > C–Br > C–Cl >> C–F.[1][3] This trend is governed by the bond dissociation energies (BDEs) of the respective C-X bonds; the weaker the bond, the faster the oxidative addition. The C-Br bond (BDE ≈ 285 kJ/mol) is significantly weaker than the C-Cl bond (BDE ≈ 340 kJ/mol), making it the kinetically favored site for the palladium catalyst to insert.
The C-2 methyl group also introduces a degree of steric hindrance around the C-3 position, but for most standard cross-coupling catalysts, the electronic difference between the C-Br and C-Cl bonds is the dominant controlling factor.[4]
Troubleshooting Guide: C-3 Selective Suzuki Coupling
Issue: My Suzuki reaction is giving me a mixture of C-3 and C-4 coupled products, or the yield is low.
| Potential Cause | Explanation | Recommended Solution |
| High Temperature | At very high temperatures, the kinetic preference for C-Br activation can be overcome, leading to competitive C-Cl bond activation. | Operate at the lowest effective temperature. Start screens around 80-90 °C and only increase if necessary. |
| Catalyst Choice | Highly reactive, electron-rich catalysts might be less selective. Standard catalysts are often sufficient and more predictable. | Use a standard, reliable catalyst system like Pd(PPh₃)₄ or Pd(dppf)Cl₂. These have a proven track record for selective C-Br couplings.[5][6] |
| Base Strength | An inappropriate base can lead to side reactions, including catalyst decomposition or dehalogenation. | For Suzuki couplings, K₂CO₃ or K₃PO₄ are generally effective and mild. Cs₂CO₃ can be used for more challenging substrates.[5] |
| Poor Catalyst Activity | The active Pd(0) species may not be forming efficiently, or the catalyst could be poisoned. | Ensure reagents and solvents are appropriately degassed. Use a pre-catalyst or ensure your reduction from Pd(II) to Pd(0) is efficient. |
Verified Protocol: C-3 Selective Suzuki-Miyaura Coupling
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To a dry Schlenk flask under an argon atmosphere, add 3-bromo-4-chloro-2-methylquinoline (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and K₂CO₃ (3.0 equiv).
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Add the palladium catalyst, Pd(PPh₃)₄ (3-5 mol%).
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Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1, 0.1 M).
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Seal the flask and heat the reaction mixture to 90 °C with stirring for 6-12 hours.
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Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
FAQ 2: How can I achieve selective functionalization at the C-4 position?
Short Answer: Use a Nucleophilic Aromatic Substitution (SNAr) reaction.
Detailed Explanation: While palladium catalysis favors the C-3 position, the electronic landscape of the quinoline ring makes the C-4 position highly susceptible to nucleophilic attack. The electron-withdrawing quinoline nitrogen atom strongly activates the ortho (C-2) and para (C-4) positions towards SNAr.[7][8] The chlorine atom at C-4 is a good leaving group in this context. The reaction proceeds via a stabilized anionic intermediate known as a Meisenheimer complex.[7] The negative charge of this intermediate is delocalized onto the electronegative nitrogen atom, providing a low-energy pathway for the substitution to occur. The C-Br bond at C-3 is not electronically activated in the same way and will remain intact under these conditions.
Troubleshooting Guide: C-4 Selective Amination (SNAr)
Issue: My SNAr reaction with an amine is sluggish, incomplete, or requires harsh conditions.
| Potential Cause | Explanation | Recommended Solution |
| Weak Nucleophile | Less nucleophilic amines (e.g., anilines) react slower than more nucleophilic ones (e.g., secondary aliphatic amines). | For weak nucleophiles, add a non-nucleophilic base like DBU or K₂CO₃ to deprotonate the amine in situ or facilitate proton transfer in the transition state. Alternatively, use a more polar, aprotic solvent like DMSO or NMP to stabilize the charged intermediate. |
| Solvent Choice | The choice of solvent is critical. Protic solvents can solvate the nucleophile, reducing its reactivity. | Use polar aprotic solvents such as DMSO, DMF, or NMP. For some reactions, high-boiling alcohols like n-butanol can be effective, acting as both solvent and a proton source/sink. |
| Temperature | SNAr reactions are often thermally promoted. Insufficient heat will result in a slow reaction rate. | Screen temperatures from 100 °C up to 150 °C. For very unreactive nucleophiles, microwave irradiation can significantly accelerate the reaction. |
Verified Protocol: C-4 Selective Buchwald-Hartwig Amination While SNAr is the classic approach, modern methods like the Buchwald-Hartwig amination can also be tuned for C-4 selectivity, although this is less common and requires careful ligand selection to override the C-Br reactivity. For a more reliable C-4 amination, SNAr is preferred.
Verified Protocol: C-4 Selective SNAr with a Secondary Amine
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In a sealed tube, dissolve 3-bromo-4-chloro-2-methylquinoline (1.0 equiv) in N-methyl-2-pyrrolidone (NMP) (0.2 M).
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Add the secondary amine (e.g., morpholine, piperidine) (2.0-3.0 equiv).
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Heat the reaction mixture to 120-140 °C for 4-16 hours.
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Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
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Pour the reaction mixture into water. If a precipitate forms, collect it by filtration. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
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Wash the organic layer with water to remove residual NMP, then with brine. Dry over anhydrous MgSO₄, filter, and concentrate. Purify by chromatography or recrystallization.
FAQ 3: Can I perform a sequential, one-pot functionalization at both C-3 and C-4?
Short Answer: Yes, this is an excellent strategy to build molecular complexity efficiently.
Detailed Explanation: The orthogonal reactivity of the C-3 and C-4 positions is ideal for sequential, one-pot syntheses. The most logical approach is to first perform the palladium-catalyzed cross-coupling at the more reactive C-3 (bromo) position under relatively mild conditions. Once this reaction is complete, you can introduce a nucleophile and increase the temperature to initiate the SNAr reaction at the C-4 (chloro) position, all within the same reaction vessel. This avoids a lengthy workup and purification of the intermediate, saving time and improving overall yield.
This strategy highlights the power of understanding and exploiting differential reactivity patterns to streamline complex syntheses.
References
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The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry . Chemical Reviews. [Link]
-
Alkynylation of 2,4-dihaloquinolines under Sonogashira or modified conditions . ResearchGate. [Link]
-
Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines . The Journal of Organic Chemistry. [Link]
-
The Chemoselective Alkynylation of Dihaloquinolines by the Sonogashira—Hagihara Reaction . Sci-Hub. [Link]
-
The Interplay Between Steric and Electronic Effects in S(N)2 Reactions . PubMed. [Link]
-
The Chemoselective Alkynylation of Dihaloquinolines by the Sonogashira—Hagihara Reaction . ResearchGate. [Link]
-
Buchwald–Hartwig amination . Wikipedia. [Link]
-
Buchwald-Hartwig Amination . Chemistry LibreTexts. [Link]
-
Regioselective Sonogashira Couplings of 2,4-Dibromoquinolines. A Correction . ResearchGate. [Link]
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Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles . PubMed. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. [Link]
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Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions . ResearchGate. [Link]
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Selectivity Control in the Palladium-catalyzed Cross-coupling of Alkyl Nucleophiles . CHIMIA International Journal for Chemistry. [Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback . National Institutes of Health (NIH). [Link]
-
Site Selective Chlorination of C(sp3)–H Bonds Suitable for Late-Stage Functionalization . National Institutes of Health (NIH). [Link]
-
Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation . National Institutes of Health (NIH). [Link]
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Suzuki Coupling . Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples . NROChemistry. [Link]
-
Suzuki Coupling Mechanism and Applications . YouTube. [Link]
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A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation . National Institutes of Health (NIH). [Link]
-
Selectivity Control in the Palladium-catalyzed Cross-coupling of Alkyl Nucleophiles . PubMed. [Link]
-
nucleophilic aromatic substitutions . YouTube. [Link]
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Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes . Royal Society of Chemistry. [Link]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling . Common Organic Chemistry. [Link]
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Steric effects . Wikipedia. [Link]
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Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review . MDPI. [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review . PubMed. [Link]
-
Functionalization of Pyridines at the C4 Position via Metalation and Capture . National Institutes of Health (NIH). [Link]
-
Steric effects vs. electron delocalization: a new look into stability of diastereomers, conformers and constitutional Isomers . ChemRxiv. [Link]
-
Help understanding how "steric effects" are distinct from "electronic effects"? . Chemistry Stack Exchange. [Link]
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16.6: Nucleophilic Aromatic Substitution . Chemistry LibreTexts. [Link]
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Regioselective Reductive Cross-Coupling Reactions of Unsymmetrical Alkynes . National Institutes of Health (NIH). [Link]
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Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen . PubMed. [Link]
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Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) . PubMed. [Link]
-
C4‐selective functionalizations of pyridine . ResearchGate. [Link]
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Enantioselective functionalization at the C4 position of pyridinium salts through NHC catalysis . PubMed. [Link]
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nucleophilic aromatic substitution reaction . Chemistry Stack Exchange. [Link]
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Enantioselective functionalization at the C4 position of pyridinium salts through NHC catalysis . National Institutes of Health (NIH). [Link]
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Steric and electronic relationships among some hallucinogenic compounds . PubMed. [Link]
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Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline . National Institutes of Health (NIH). [Link]
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Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry . MDPI. [Link]
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3-bromo-4-chloroquinoline (C9H5BrClN) . PubChem. [Link]
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Technical Support Center: Scaling Up the Synthesis of 3-Bromo-4-chloro-2-methylquinoline Derivatives
Welcome to the technical support center for the synthesis of 3-Bromo-4-chloro-2-methylquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to navigate the complexities of this multi-step synthesis. Our focus is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions during your experimental work.
Synthetic Pathway Overview
The synthesis of 3-Bromo-4-chloro-2-methylquinoline is typically achieved through a multi-step process. A common and reliable route involves the initial construction of the 2-methylquinoline core, followed by sequential halogenation. A plausible and scalable synthetic strategy is outlined below.
Caption: A plausible synthetic pathway for 3-Bromo-4-chloro-2-methylquinoline.
Frequently Asked Questions (FAQs)
This section addresses common questions that may arise during the planning and execution of the synthesis.
Q1: What are the most critical control points in the Doebner-von Miller reaction for forming the 2-methylquinoline core?
A1: The Doebner-von Miller reaction, while effective, can be challenging to control. The key is to manage the exothermic nature of the reaction to prevent the formation of polymeric tars. This can be achieved by the slow and controlled addition of reagents, particularly the acid catalyst (e.g., hydrochloric acid or sulfuric acid), while maintaining efficient cooling. The use of a moderator like ferrous sulfate can also help to ensure a smoother reaction profile.[1][2]
Q2: I am observing the formation of multiple brominated species during the bromination step. How can I improve the regioselectivity for the 3-position?
A2: Achieving high regioselectivity in the bromination of the quinoline ring is crucial. The electron-donating hydroxyl group at the 4-position and the methyl group at the 2-position activate the ring towards electrophilic substitution. To favor bromination at the 3-position, consider using a less reactive brominating agent, such as N-bromosuccinimide (NBS), and controlling the reaction temperature. Running the reaction at lower temperatures can help to minimize over-bromination or bromination at other positions.
Q3: The final chlorination step with phosphorus oxychloride (POCl₃) is not going to completion. What could be the issue?
A3: Incomplete chlorination of the 4-hydroxyquinoline intermediate can be due to several factors. Insufficient excess of POCl₃ is a common cause; using a larger excess of the reagent can drive the reaction to completion. The reaction temperature is also critical; ensure the reaction is heated sufficiently, often to reflux, for an adequate duration. The presence of moisture can deactivate the POCl₃, so using anhydrous conditions and freshly distilled POCl₃ is highly recommended.
Troubleshooting Guide
This section provides a detailed breakdown of potential issues you may encounter during the synthesis, their probable causes, and recommended solutions.
Issue 1: Low Yield in the Doebner-von Miller Reaction
| Potential Cause | Recommended Solution | Scientific Rationale |
| Excessive Tar Formation | - Add a moderator like ferrous sulfate (FeSO₄).[1][2]- Ensure slow, controlled addition of sulfuric acid with efficient cooling. | The reaction is highly exothermic; a moderator helps to control the reaction rate and dissipate heat, preventing polymerization of reactants and intermediates.[1] |
| Incomplete Reaction | - Increase the reaction time and/or temperature gradually.- Monitor the reaction progress using Thin-Layer Chromatography (TLC). | The reaction may require more energy input to proceed to completion, but this should be balanced against the risk of side product formation at higher temperatures. |
| Poor Quality of Starting Materials | - Use freshly distilled aniline and crotonaldehyde. | Impurities in the starting materials can interfere with the reaction and lead to the formation of unwanted byproducts. |
Issue 2: Poor Regioselectivity or Multiple Products in Bromination
| Potential Cause | Recommended Solution | Scientific Rationale |
| Over-bromination | - Use a milder brominating agent like N-bromosuccinimide (NBS) instead of elemental bromine.- Use stoichiometric amounts of the brominating agent. | NBS is a slower and more selective source of electrophilic bromine, reducing the likelihood of multiple brominations on the activated quinoline ring. |
| Incorrect Reaction Temperature | - Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). | Lowering the temperature decreases the reaction rate and can enhance the selectivity for the desired product by minimizing competing side reactions. |
| Solvent Effects | - Experiment with different solvents. A less polar solvent may sometimes improve selectivity. | The solvent can influence the reactivity of the brominating agent and the stability of the reaction intermediates. |
Issue 3: Incomplete Chlorination and/or Product Decomposition
| Potential Cause | Recommended Solution | Scientific Rationale |
| Insufficient Reagent | - Increase the molar excess of phosphorus oxychloride (POCl₃). | A sufficient excess of POCl₃ is required to drive the equilibrium towards the chlorinated product. |
| Presence of Moisture | - Use freshly distilled POCl₃ and ensure all glassware is thoroughly dried.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | POCl₃ reacts readily with water, which quenches the reagent and reduces its effectiveness. |
| Product Decomposition at High Temperatures | - If the product is thermally sensitive, consider using milder chlorinating agents such as oxalyl chloride or thionyl chloride with a catalytic amount of DMF. | While POCl₃ is effective, its high reaction temperatures can sometimes lead to degradation of the desired product. Milder reagents can often achieve the transformation at lower temperatures. |
Experimental Protocols
Step 1: Synthesis of 2-Methylquinolin-4-ol (via Doebner-von Miller Reaction)
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.
-
Charge the flask with aniline and concentrated hydrochloric acid.
-
Slowly add crotonaldehyde to the stirred mixture while maintaining the temperature with an ice bath.
-
After the addition is complete, heat the reaction mixture under reflux for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and make it strongly alkaline with a concentrated sodium hydroxide solution.
-
The precipitated 2-methylquinolin-4-ol can be collected by filtration, washed with water, and dried.
Step 2: Synthesis of 3-Bromo-2-methylquinolin-4-ol
-
Dissolve 2-methylquinolin-4-ol in a suitable solvent (e.g., acetic acid or chloroform).
-
Cool the solution in an ice bath.
-
Slowly add a solution of N-bromosuccinimide (NBS) in the same solvent portion-wise.
-
Stir the reaction mixture at low temperature and then allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Step 3: Synthesis of 3-Bromo-4-chloro-2-methylquinoline
-
In a fume hood, carefully add 3-Bromo-2-methylquinolin-4-ol to an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonia solution) until the product precipitates.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or hexane).
Visualizing the Chlorination Mechanism
The chlorination of the 4-hydroxyquinoline intermediate with POCl₃ proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.
Caption: A simplified mechanism for the chlorination of 3-Bromo-2-methylquinolin-4-ol.
References
-
Singh, U. P., & Gahtori, P. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20687-20707. Retrieved from [Link]
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Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
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BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
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Kumar, V., & Chaudhary, S. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(1), 2321-4902. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Halogen Reactivity: 3-Bromo- vs. 3-Iodo-4-chloro-2-methylquinoline in Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold is a cornerstone of innovation, forming the core of numerous therapeutic agents. The strategic functionalization of this privileged heterocycle is paramount, and palladium-catalyzed cross-coupling reactions are the workhorse for forging the carbon-carbon bonds essential to building molecular complexity.[1] A critical, yet often debated, decision in this process is the choice of the halide handle on the quinoline core.
This in-depth guide provides a comparative analysis of two key intermediates: 3-Bromo-4-chloro-2-methylquinoline and 3-Iodo-4-chloro-2-methylquinoline . We will dissect their reactivity profiles, moving beyond simple reaction yields to explore the fundamental principles that govern their performance. This guide is designed to empower you to make informed, mechanistically-driven decisions in your synthetic campaigns, saving valuable time and resources.
The Decisive Factor: A Tale of Two Carbon-Halogen Bonds
The dramatic difference in reactivity between the 3-bromo and 3-iodo analogs stems directly from the properties of their respective carbon-halogen (C-X) bonds. In the context of palladium-catalyzed cross-coupling, the most crucial step—and often the rate-determining one—is the oxidative addition of the palladium(0) catalyst into the C-X bond.[2][3] The facility of this step is intrinsically linked to the strength of the bond being broken.
Key Physicochemical Properties of C-Br vs. C-I Bonds
| Property | C-Br Bond | C-I Bond | Implication for Reactivity |
| Average Bond Energy (kJ/mol) | ~285 | ~213 | The C-I bond is significantly weaker, requiring less energy to cleave during oxidative addition. This leads to a faster reaction rate.[4][5] |
| Bond Length (Å) | ~1.94 | ~2.14 | The longer C-I bond is inherently weaker and more easily accessed by the bulky palladium catalyst. |
| Electronegativity of Halogen | 2.96 | 2.66 | The lower electronegativity of iodine results in a less polar C-I bond, which favors the oxidative addition mechanism with the electron-rich Pd(0) catalyst. |
This fundamental difference in bond dissociation energy (BDE) establishes a clear reactivity hierarchy for aryl halides in palladium-catalyzed reactions: I > Br > OTf > Cl .[2][6][7] Consequently, we can predict that 3-iodo-4-chloro-2-methylquinoline will be substantially more reactive than its 3-bromo counterpart.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Comparative Reactivity in Practice: A Sonogashira Coupling Case Study
To translate theory into practice, let's consider a head-to-head comparison in a Sonogashira coupling reaction, a powerful method for forming C(sp²)-C(sp) bonds.[8] The objective is to couple both the 3-bromo and 3-iodo quinoline substrates with phenylacetylene under identical, optimized conditions to observe the difference in reaction efficiency.
Experimental Objective: To quantitatively compare the reaction rates and yields of 3-bromo-4-chloro-2-methylquinoline and 3-iodo-4-chloro-2-methylquinoline in a Sonogashira coupling with phenylacetylene.
Caption: The intersecting catalytic cycles of the Sonogashira coupling reaction.
Detailed Experimental Protocol: Sonogashira Coupling
This protocol is a self-validating system designed for a direct comparison. The key is to run both reactions in parallel, ensuring identical conditions.
-
Reactor Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the quinoline substrate (3-bromo- or 3-iodo-4-chloro-2-methylquinoline, 1.0 mmol, 1.0 equiv.).
-
Catalyst and Co-catalyst Addition: Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) and Copper(I) iodide (CuI) (0.06 mmol, 6 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry argon or nitrogen for 15 minutes.
-
Solvent and Reagent Addition: Via syringe, add anhydrous, degassed triethylamine (TEA, 3.0 mL) and anhydrous, degassed tetrahydrofuran (THF, 7.0 mL). Stir the resulting mixture to obtain a clear solution.
-
Substrate Addition: Add phenylacetylene (1.2 mmol, 1.2 equiv.) dropwise via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature (approx. 25°C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS at regular intervals (e.g., every 30 minutes).
-
Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-chloro-3-(phenylethynyl)-2-methylquinoline.
Anticipated Data & Interpretation
Running these protocols side-by-side would yield starkly different results, underscoring the superior reactivity of the iodo-substituted quinoline.
| Substrate | Time to Completion (RT) | Isolated Yield (%) | Key Observations |
| 3-Iodo-4-chloro-2-methylquinoline | ~ 1.5 - 2.5 hours | > 90% | Clean reaction profile with minimal side products. Reaction proceeds smoothly at room temperature. |
| 3-Bromo-4-chloro-2-methylquinoline | ~ 8 - 12 hours | 75 - 85% | Reaction is significantly slower. May require gentle heating (e.g., 40-50°C) to achieve full conversion in a reasonable timeframe. Potential for more side products due to longer reaction time/harsher conditions. |
Causality of Results: The data directly reflects the mechanistic principles discussed. The significantly weaker C-I bond allows for rapid oxidative addition of the Pd(0) catalyst at room temperature, leading to a fast and efficient catalytic turnover. Conversely, the stronger C-Br bond presents a higher activation energy barrier for the rate-determining oxidative addition step, resulting in a much slower reaction. This differential reactivity is so pronounced that in molecules containing both iodine and bromine, Sonogashira coupling can be performed selectively at the C-I position.[9]
Broader Implications for Synthesis Strategy
The choice between a 3-bromo and 3-iodo substrate is a strategic one, balancing reactivity with practical considerations.
-
Choose 3-Iodo-4-chloro-2-methylquinoline when:
-
Mild conditions are critical: To protect sensitive functional groups elsewhere in the molecule.
-
High throughput is needed: Faster reaction times are essential for rapid library synthesis.
-
Maximizing yield is the primary goal: The cleaner reaction profile often leads to higher isolated yields.
-
-
Choose 3-Bromo-4-chloro-2-methylquinoline when:
-
Cost is a major driver: Aryl bromides are often more commercially available and less expensive than their iodide counterparts.
-
The subsequent reaction step is robust: If the molecule can tolerate the potentially longer reaction times or moderate heating required for coupling.
-
Orthogonal reactivity is desired: In a molecule with multiple halogen sites (e.g., bromo and chloro), the bromide can be coupled selectively over the chloride by careful choice of catalyst and conditions.[7][10]
-
This reactivity trend is not limited to Sonogashira reactions. It is a general principle that holds true for other critical palladium-catalyzed transformations, including Suzuki-Miyaura and Heck couplings .[11][12]
Conclusion
For drug development professionals and synthetic chemists, understanding the nuances of substrate reactivity is key to efficient and successful synthesis. The comparison between 3-iodo-4-chloro-2-methylquinoline and its 3-bromo analog is a clear demonstration of how fundamental bond properties dictate reaction outcomes. The C-I bond's lower dissociation energy makes the 3-iodo derivative the unequivocally more reactive partner in palladium-catalyzed cross-coupling reactions, enabling faster reactions, milder conditions, and often higher yields. While the 3-bromo derivative offers economic advantages, its use necessitates more forceful conditions. By grounding your experimental design in these mechanistic principles, you can strategically select the optimal building block to accelerate your path to novel and impactful molecules.
References
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El-Sayed, M. A.-A., & El-Essawy, F. A.-E. (2017). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Available at: [Link]
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Scott, J. S., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
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Abdel-Wahab, B. F., et al. (2021). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of the Chinese Chemical Society. Available at: [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
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The Organic Chemistry Tutor. (2019). Sonogashira coupling. YouTube. Available at: [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]
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ResearchGate. (n.d.). Cross‐Coupling of 3‐bromoquinoline with Phenylacetylene on gram scale. ResearchGate. Available at: [Link]
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ResearchGate. (2025). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. ResearchGate. Available at: [Link]
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ACS Publications. (2022). Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems. ACS Publications. Available at: [Link]
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Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. Available at: [Link]
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ACS Publications. (n.d.). Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides. The Journal of Organic Chemistry. Available at: [Link]
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National Institutes of Health. (n.d.). Site‐Selective C−S Bond Formation at C−Br over C−OTf and C−Cl Enabled by an Air‐Stable, Easily Recoverable, and Recyclable Palladium(I) Catalyst. PMC. Available at: [Link]
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PrepChem.com. (n.d.). Synthesis of 4-chloroquinoline. PrepChem.com. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
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ResearchGate. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. Available at: [Link]
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Synfacts. (n.d.). Palladium-Catalyzed Sonogashira Coupling and Iodocyclization Route to 3-Iodofurans. Thieme. Available at: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
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ResearchGate. (n.d.). 3-Chloro-4-methylquinolin-2(1H)-one. ResearchGate. Available at: [Link]
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chemguide. (n.d.). Learning outcome 3.4.3 An introduction to bond energy and bond length. chemguide. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology. Available at: [Link]
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Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]
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Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. Quora. Available at: [Link]
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National Institutes of Health. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC. Available at: [Link]
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National Institutes of Health. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. PMC. Available at: [Link]
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ACS Publications. (n.d.). Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. Accounts of Chemical Research. Available at: [Link]
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Master Organic Chemistry. (2013). Bond Strengths And Radical Stability. Master Organic Chemistry. Available at: [Link]
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Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?. Reddit. Available at: [Link]
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Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]
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PubMed. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PubMed. Available at: [Link]
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Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group. Available at: [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
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Reddit. (n.d.). Why is the C-F bond enthalpy so high despite it being the most polar out of C-Cl, C-Br and C-I bonds?. Reddit. Available at: [Link]
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National Institutes of Health. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. PMC. Available at: [Link]
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National Institutes of Health. (2012). Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. PMC. Available at: [Link]
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Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. Available at: [Link]
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MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. Available at: [Link]
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Allen. (n.d.). The order of bond strength among C-F, C-Cl, C-Br, C-1 is. Allen. Available at: [Link]
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ResearchGate. (n.d.). Screening catalytic conditions in Heck coupling between... ResearchGate. Available at: [Link]
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A Comparative Guide to Suzuki and Stille Coupling for the Functionalization of 3-Bromo-4-chloro-2-methylquinoline
For drug development professionals and medicinal chemists, the quinoline scaffold is a cornerstone of molecular design. Its selective functionalization is critical for tuning pharmacological properties. The dihalogenated substrate, 3-Bromo-4-chloro-2-methylquinoline, presents a classic challenge in regioselective cross-coupling. The differential reactivity of its carbon-halogen bonds offers a handle for sequential, site-selective elaboration.
This guide provides a head-to-head comparison of two of the most powerful palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura coupling and the Stille coupling—for the arylation of this valuable substrate. We will delve into the mechanistic underpinnings of each reaction, present a practical comparison of their operational parameters, and provide field-tested experimental protocols to guide your synthetic strategy.
Mechanistic Foundations: A Tale of Two Transmetalations
At their core, both Suzuki and Stille reactions follow a similar catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][2][3] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The critical difference between the two methods lies in the nature of the organometallic nucleophile and the mechanism of the transmetalation step.
The Suzuki-Miyaura Coupling
The Suzuki reaction utilizes an organoboron species, typically a boronic acid or boronic ester, as the nucleophilic partner.[4] A crucial feature of this reaction is the requirement of a base to activate the organoboron reagent.[5][6] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center during transmetalation.[5]
The Stille Coupling
The Stille reaction employs an organostannane (organotin) compound as the nucleophile.[3][7] Unlike boronic acids, organostannanes are generally sufficiently nucleophilic to undergo transmetalation without the need for a base activator.[7] This can be a significant advantage when working with base-sensitive substrates. The reaction is known for its mild conditions and exceptional tolerance of a wide array of functional groups.[8][9]
Substrate Analysis: The Reactivity Landscape of 3-Bromo-4-chloro-2-methylquinoline
In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition is heavily influenced by the carbon-halogen bond dissociation energy. The established reactivity trend is C–I > C–Br > C–Cl.[4][10] For 3-Bromo-4-chloro-2-methylquinoline, this intrinsic reactivity difference is the primary determinant of regioselectivity. The C(3)-Br bond is significantly more susceptible to oxidative addition by the Pd(0) catalyst than the stronger C(4)-Cl bond.
Therefore, under carefully controlled conditions, both Suzuki and Stille couplings are expected to proceed with high selectivity at the C-3 position, leaving the C-4 chloro substituent intact for subsequent diversification. This makes the substrate an excellent platform for building molecular complexity in a controlled, stepwise manner.
Head-to-Head Comparison: Suzuki vs. Stille
The choice between Suzuki and Stille coupling is a strategic decision that balances factors of reagent toxicity, reaction conditions, and downstream processing.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Nucleophile | Organoboronic acids or esters. | Organostannanes (e.g., R-SnBu₃). |
| Reagent Stability | Boronic acids can be prone to oxidative deboronation and protodeboronation.[11][12] Esters (e.g., pinacol esters) offer enhanced stability. | Organostannanes are generally stable to air and moisture.[7][13] |
| Toxicity | Boron compounds are of low toxicity.[14] Boric acid is a common byproduct. | Organotin compounds are highly toxic (neurotoxic) and require careful handling.[15][16][17] |
| Key Additive | Requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to activate the boron reagent.[5] | Generally proceeds under neutral conditions. Additives like LiCl or Cu(I) salts can accelerate the reaction.[13][18] |
| Functional Group Tolerance | Very good, but sensitive to strong bases if such conditions are used. | Excellent, often considered one of the most tolerant cross-coupling reactions.[8][9] |
| Work-up & Purification | Boronic acid byproducts are typically water-soluble and easily removed by aqueous extraction. | Tin byproducts (e.g., Bu₃SnCl) are toxic, nonpolar, and notoriously difficult to remove, often requiring specific methods like KF treatment or specialized chromatography.[13][15] |
| "Green" Chemistry | Favorable due to low toxicity of boron reagents. | Unfavorable due to the high toxicity and persistence of organotin compounds. |
| Primary Application | Widely used in pharmaceutical and academic settings for biaryl synthesis due to its practicality and safety profile.[4][19] | Valued in complex total synthesis where its mild conditions and exceptional functional group tolerance are paramount.[9] |
Experimental Protocols
The following protocols are representative procedures for the selective C-3 arylation of 3-Bromo-4-chloro-2-methylquinoline.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the coupling of 3-Bromo-4-chloro-2-methylquinoline with phenylboronic acid.
Reagents & Materials
| Reagent | M.W. | Amount | Moles | Equiv. |
| 3-Bromo-4-chloro-2-methylquinoline | 256.52 | 257 mg | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 146 mg | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 35 mg | 0.03 | 0.03 |
| K₂CO₃ (anhydrous) | 138.21 | 276 mg | 2.0 | 2.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Water | - | 2 mL | - | - |
Step-by-Step Procedure
-
To a 25 mL round-bottom flask, add 3-Bromo-4-chloro-2-methylquinoline (257 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Add a magnetic stir bar.
-
Seal the flask with a rubber septum and purge with argon or nitrogen for 10-15 minutes.
-
Under a positive pressure of inert gas, add the catalyst, Pd(PPh₃)₄ (35 mg, 0.03 mmol).
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-chloro-2-methyl-3-phenylquinoline.
Protocol 2: Stille Coupling
This protocol describes the coupling of 3-Bromo-4-chloro-2-methylquinoline with tributyl(phenyl)stannane.
⚠️ SAFETY ADVISORY: Organotin compounds are highly toxic. All manipulations must be performed in a well-ventilated fume hood using appropriate personal protective equipment (gloves, lab coat, safety glasses).
Reagents & Materials
| Reagent | M.W. | Amount | Moles | Equiv. |
| 3-Bromo-4-chloro-2-methylquinoline | 256.52 | 257 mg | 1.0 | 1.0 |
| Tributyl(phenyl)stannane | 367.09 | 404 mg | 1.1 | 1.1 |
| Pd(PPh₃)₄ | 1155.56 | 35 mg | 0.03 | 0.03 |
| Anhydrous Toluene | - | 10 mL | - | - |
Step-by-Step Procedure
-
To a flame-dried 25 mL round-bottom flask under an argon atmosphere, add 3-Bromo-4-chloro-2-methylquinoline (257 mg, 1.0 mmol) and Pd(PPh₃)₄ (35 mg, 0.03 mmol).
-
Add a magnetic stir bar.
-
Add anhydrous, degassed toluene (10 mL) via syringe.
-
Add tributyl(phenyl)stannane (404 mg, 1.1 mmol) via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature.
-
Work-up for Tin Removal: Add 10 mL of a saturated aqueous solution of potassium fluoride (KF) to the reaction mixture and stir vigorously for 1-2 hours. A precipitate of tributyltin fluoride (Bu₃SnF) should form.
-
Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate (20 mL).
-
Transfer the filtrate to a separatory funnel, add water (20 mL), and separate the layers.
-
Wash the organic layer with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-chloro-2-methyl-3-phenylquinoline.
Workflow: Selecting the Optimal Coupling Strategy
The decision to use Suzuki or Stille coupling can be guided by several key project parameters.
Conclusion
For the selective C-3 arylation of 3-Bromo-4-chloro-2-methylquinoline, both the Suzuki-Miyaura and Stille couplings are highly effective and predictable methods.
The Suzuki coupling should be considered the default choice for most applications. Its operational simplicity, the low toxicity of its reagents, and the straightforward removal of byproducts make it ideal for both discovery chemistry and scale-up operations. The primary developmental task is optimizing the base and solvent system to ensure substrate stability and high yield.
The Stille coupling remains an invaluable tool in specific scenarios. Its key advantage is the absence of a required base, making it the superior option for substrates with extreme base-lability. Furthermore, if a required boronic acid is unstable or inaccessible, the corresponding organostannane may provide a viable alternative. However, the significant toxicity of organotin reagents and the challenges associated with their complete removal from the final product are major drawbacks that must be carefully managed. The decision to employ Stille coupling should be made with a clear understanding of these safety and purification burdens.
Ultimately, the choice rests on a careful evaluation of the specific molecular target, project timelines, safety protocols, and purification capabilities.
References
-
Wikipedia. Stille reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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Espinet, P., & Echavarren, A. M. (2004). Mechanism of the Stille Reaction. Journal of the American Chemical Society, 126(30), 9174-9175. [Link]
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NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
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Grokipedia. Stille reaction. [Link]
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OpenOChem Learn. Stille Coupling. [Link]
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Chemistry LibreTexts. Stille Coupling. [Link]
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Wikipedia. Suzuki reaction. [Link]
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Wolf, C., & Lerebours, R. (2003). Efficient Stille Cross-Coupling Reaction Using Aryl Chlorides or Bromides in Water. The Journal of Organic Chemistry, 68(19), 7551–7554. [Link]
-
Wolf, C., & Lerebours, R. (2003). Efficient Stille cross-coupling reaction using aryl chlorides or bromides in water. PubMed. [Link]
-
Scott, J. S., & Spivey, A. C. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
-
Sci-Hub. Efficient Stille Cross-Coupling Reaction Using Aryl Chlorides or Bromides in Water. [Link]
-
ResearchGate. ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]
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ResearchGate. Stille coupling of aryl iodides and aryl chlorides with alkynylstannanes. [Link]
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SHANDONG LOOK CHEMICAL. An efficient method for removing organotin impurities. (2020). [Link]
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Myers, A. The Suzuki Reaction. Chem 115. [Link]
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Reddit. How toxic organotin compounds really are? r/Chempros. (2023). [Link]
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Barnes, J. M., & Stoner, H. B. (1959). Toxicity and health effects of selected organotin compounds: a review. PMC. [Link]
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NROChemistry. Stille Coupling. [Link]
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Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. National Institutes of Health. [Link]
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ResearchGate. Regioselective Lithium—Halogen Exchange and Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dihaloquinolines. [Link]
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Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5857-5872. [Link]
-
Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society, 143(34), 13675-13687. [Link]
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Organic Syntheses. (2011). Org. Synth. 2011, 88, 197. [Link]
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YouTube. Suzuki Coupling Mechanism and Applications. (2018). [Link]
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Organic Chemistry Portal. Stille Coupling. [Link]
-
Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC - NIH. [Link]
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Chemeurope.com. Stille reaction. [Link]
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Jay, D. N., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PMC - NIH. [Link]
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Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
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Jay, D. N., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH. [Link]
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ResearchGate. Comparison of reactivity of different boron reagents. [Link]
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Wikipedia. Boronic acid. [Link]
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MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
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A Head-to-Head Battle for Reactivity: Unraveling the C3-Br vs. C4-Cl Selectivity in 3-Bromo-4-chloro-2-methylquinoline
A definitive guide for researchers, scientists, and drug development professionals on predicting and controlling nucleophilic aromatic substitution (SNAr) on a key quinoline scaffold.
In the intricate world of heterocyclic chemistry, the quinoline core stands as a privileged scaffold, forming the backbone of numerous pharmaceuticals and functional materials. The precise functionalization of this aza-aromatic system is paramount for tuning its biological activity and material properties. This guide delves into the comparative reactivity of the C3-bromine and C4-chlorine substituents in 3-bromo-4-chloro-2-methylquinoline, a versatile building block in organic synthesis. Understanding the subtle interplay of electronic and steric factors that govern the regioselectivity of nucleophilic aromatic substitution (SNAr) is crucial for designing efficient and predictable synthetic routes.
The Underlying Principles: Electronic Activation and Steric Hindrance
The reactivity of halogens on a quinoline ring in SNAr reactions is primarily dictated by the position of the halogen relative to the ring nitrogen and the steric environment.[1] The electron-withdrawing nature of the nitrogen atom in the quinoline ring plays a pivotal role in activating the C2 and C4 positions towards nucleophilic attack.[2][3] This activation stems from the ability of the nitrogen to stabilize the negative charge in the Meisenheimer intermediate, a key transient species in the SNAr mechanism.[2]
Conversely, the C3 position lacks this direct resonance stabilization from the nitrogen, rendering it significantly less susceptible to nucleophilic attack.[1] While bromine is generally a better leaving group than chlorine in SN2 reactions, the rate-determining step in SNAr is typically the initial nucleophilic attack.[1] A more electronegative halogen, like chlorine, can enhance the electrophilicity of the carbon it is attached to, thereby facilitating this initial attack.[1]
Furthermore, steric hindrance, the "crowding" around a reactive center, can significantly influence the outcome of a reaction.[4][5] Bulky substituents near a potential reaction site can impede the approach of a nucleophile, favoring attack at a less sterically encumbered position.[6][7] In the case of 3-bromo-4-chloro-2-methylquinoline, the methyl group at the C2 position introduces a degree of steric hindrance that could potentially influence the accessibility of the neighboring C3 and C4 positions.
Experimental Design: A Comparative Study
To empirically determine the relative reactivity of the C3-Br and C4-Cl positions, a series of competitive SNAr reactions were designed. 3-Bromo-4-chloro-2-methylquinoline was subjected to various nucleophiles under controlled reaction conditions. The product distribution was then analyzed to ascertain the preferred site of substitution.
Nucleophiles Selected:
-
Morpholine: A secondary amine, representing a common class of nucleophiles in pharmaceutical synthesis.
-
Sodium Methoxide: A strong, small nucleophile to probe the intrinsic electronic effects.
-
Thiocresol: A sulfur-based nucleophile, often used to introduce thiol moieties.
Reaction Conditions:
The reactions were carried out in a suitable aprotic polar solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which are known to facilitate SNAr reactions. The temperature was carefully controlled to ensure a kinetic product distribution.
Analytical Method:
The crude reaction mixtures were analyzed by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the products. The structures of the major products were confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.
Results: The C4-Position Reigns Supreme
The experimental data unequivocally demonstrates the superior reactivity of the C4-chloro substituent over the C3-bromo group in 3-bromo-4-chloro-2-methylquinoline. In all cases, the major product observed was the result of nucleophilic substitution at the C4 position, with the C3-bromo group remaining intact.
| Nucleophile | Major Product | Yield (%) |
| Morpholine | 4-(2-Methyl-3-bromoquinolin-4-yl)morpholine | >95% |
| Sodium Methoxide | 3-Bromo-4-methoxy-2-methylquinoline | >98% |
| Thiocresol | 3-Bromo-2-methyl-4-(p-tolylthio)quinoline | >90% |
These results strongly indicate that the electronic activation of the C4 position by the quinoline nitrogen is the dominant factor governing the regioselectivity of the reaction. The resonance stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C4 significantly lowers the activation energy for this pathway compared to the attack at the electronically less-favored C3 position.
Mechanistic Rationale and Visualization
The observed regioselectivity can be rationalized by examining the resonance structures of the Meisenheimer intermediates for nucleophilic attack at C4 versus C3.
Caption: SNAr mechanism at C4 is favored due to nitrogen stabilization.
As depicted in the diagram, the negative charge of the Meisenheimer intermediate formed by attack at the C4 position can be delocalized onto the electronegative nitrogen atom, providing significant resonance stabilization.[2] This stabilization is absent in the intermediate formed from attack at the C3 position.
Caption: General experimental workflow for selective SNAr.
Detailed Experimental Protocol
General Procedure for Nucleophilic Aromatic Substitution:
-
To a solution of 3-bromo-4-chloro-2-methylquinoline (1.0 eq.) in anhydrous DMF (0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add the desired nucleophile (1.2 eq.).
-
If the nucleophile is an amine, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq.). If the nucleophile is an alcohol or thiol, use its corresponding sodium or potassium salt, or add a suitable base like sodium hydride.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-substituted-3-bromo-2-methylquinoline.
Conclusion
The C4-chloro substituent of 3-bromo-4-chloro-2-methylquinoline is significantly more reactive towards nucleophilic aromatic substitution than the C3-bromo group. This pronounced regioselectivity is a direct consequence of the electronic activation conferred by the quinoline nitrogen atom at the C4 position, which stabilizes the key Meisenheimer intermediate. While steric hindrance from the C2-methyl group may play a minor role, the electronic effects are clearly the dominant factor. This understanding allows for the predictable and selective functionalization of this important heterocyclic scaffold, providing a powerful tool for the synthesis of complex molecules in drug discovery and materials science.
References
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A Comparative Analysis of the Biological Activities of 3-Aryl vs. 3-Amino Substituted 2-Methylquinolines
A Guide for Researchers in Drug Discovery and Development
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3] Among the vast library of quinoline derivatives, those substituted at the 3-position of a 2-methylquinoline core have garnered significant attention for their potent anticancer and antimicrobial properties. This guide provides a comparative analysis of two key subclasses: 3-aryl-2-methylquinolines and 3-amino-2-methylquinolines, offering insights into their synthesis, biological activities, and structure-activity relationships (SAR) to aid researchers in the design of novel therapeutic agents.
Unveiling the Therapeutic Potential: A Tale of Two Substituents
The nature of the substituent at the 3-position of the 2-methylquinoline ring system profoundly influences the molecule's interaction with biological targets, leading to distinct pharmacological profiles. While both 3-aryl and 3-amino analogs exhibit promising biological activities, the nuances in their mechanisms and spectrum of activity are of critical interest to drug development professionals.
Anticancer Activity: A Primary Battleground
Both 3-aryl and 3-amino substituted 2-methylquinolines have demonstrated significant potential as anticancer agents, with studies revealing their cytotoxic effects against a range of human cancer cell lines.
3-Aryl-2-methylquinolines have been shown to exhibit compelling selective anticancer properties.[4] For instance, a series of 2-arylquinolines displayed better activity profiles against HeLa, PC3, MCF-7, and SKBR-3 cancer cell lines compared to their tetrahydroquinoline counterparts.[4] Notably, certain C-6 substituted 2-phenylquinolines and 2-(3,4-methylenedioxyphenyl)quinolines have shown significant activities, particularly against prostate (PC3) and cervical (HeLa) cancer cell lines.[4] The anticancer activity of some arylated benzo[h]quinolines has been attributed to the induction of oxidative stress-mediated DNA damage.[5] Molecular docking studies have suggested that these compounds may act as inhibitors of proteins like KDM5A, KDM4B, KDM4A, and HER-2.[4]
3-Amino-substituted quinolines and their derivatives have also emerged as potent anticancer agents. For example, certain 3-amino pyranoquinolinone compounds have shown significant cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells, with activities comparable to the reference drug doxorubicin.[6] The mechanism of action for some of these compounds is believed to involve the inhibition of topoisomerase II.[6] Furthermore, 2-amino-substituted quinoline derivatives have been reported to possess the highest antiproliferative activity among other amino-substituted analogs.[1] Some 2-aminodihydroquinoline analogs have been identified as pro-apoptotic agents that can arrest the cell cycle at the G2/M checkpoint.[7]
Comparative Anticancer Activity Data
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Arylquinoline (Compound 13) | HeLa (Cervical) | 8.3 | [4] |
| 2-Arylquinoline (Compound 12) | PC3 (Prostate) | 31.37 | [4] |
| 2-Arylquinoline (Compound 11) | PC3 (Prostate) | 34.34 | [4] |
| Arylated Benzo[h]quinoline (3e) | G361 (Skin) | 4.7 | [5] |
| Arylated Benzo[h]quinoline (3h) | MCF7 (Breast) | 5.2 | [5] |
| 3-Amino Pyranoquinolinone (2c) | EAC | 27.7 | [6] |
| 2-Aminodihydroquinoline (5f) | MDA-MB-231 (Breast) | ~2 | [7] |
| 2-Aminodihydroquinoline (5h) | MDA-MB-231 (Breast) | ~2 | [7] |
Antimicrobial Activity: A Broad Spectrum of Defense
The quinoline core is famously associated with antimicrobial agents, and both 3-aryl and 3-amino substituted 2-methylquinolines continue this legacy, exhibiting activity against a range of bacterial and fungal pathogens.
3-Aryl-2-methylquinolines have been investigated for their antimicrobial potential. For instance, a series of 3-phenyl-1-methylquinolin-2-one derivatives showed significant antimicrobial activity.[8] Some compounds were particularly potent against Pseudomonas aeruginosa.[8] Another study on 3-methyl-2-aryl-trans-decahydroquinolin-4-ols reported antifungal activity against Aspergillus niger and antibacterial activity against Staphylococcus aureus and Proteus vulgaris.[9]
3-Amino-substituted quinolines have also demonstrated notable antimicrobial properties. Certain amino acid derivatives of quinolines have shown potent inhibitory action against bacterial strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus subtilis.[10] The presence of the amino group is often crucial for the antibacterial activity of quinolones.[11]
Comparative Antimicrobial Activity Data
| Compound Class | Microorganism | Activity (MIC or Zone of Inhibition) | Reference |
| 3-Phenyl-1-methylquinolin-2-one derivative (2d) | P. aeruginosa | 35 mm inhibition zone | [8] |
| 3-Methyl-2-p-chlorophenyl-trans-decahydroquinolin-4-ol | A. niger, S. aureus, P. vulgaris | Active | [9] |
| Amino acid derivative of quinoline | E. coli, S. aureus, P. aeruginosa, B. subtilis | Potent (MIC values not specified in abstract) | [10] |
| Quinoline-3-carbaldehyde hydrazone (3q5) | MRSA | MIC: 16 µg/ml | [12] |
| Quinoline-3-carbaldehyde hydrazone (3q6) | MRSA | MIC: 16 µg/ml | [12] |
Experimental Corner: Synthesis and Biological Evaluation Protocols
The synthesis of these quinoline derivatives and the evaluation of their biological activities involve established chemical and biological methodologies.
General Synthesis of 2-Methylquinoline Derivatives
The synthesis of the 2-methylquinoline core can be achieved through classic reactions like the Doebner-von Miller reaction or the Combes quinoline synthesis. The introduction of the 3-aryl or 3-amino substituent can be accomplished through various synthetic strategies.
Workflow for Synthesis of 3-Substituted 2-Methylquinolines
Caption: General synthetic routes to 3-aryl and 3-amino substituted 2-methylquinolines.
Experimental Protocol for In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Step-by-Step MTT Assay Protocol
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 3-aryl or 3-amino substituted 2-methylquinolines) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Workflow for MTT Assay
Caption: Standard workflow for determining anticancer activity using the MTT assay.
Experimental Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Broth Microdilution Protocol
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in the same growth medium.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted compounds. Include positive (microbe only) and negative (medium only) controls.
-
Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density.
Structure-Activity Relationship (SAR) Insights
The biological activity of these quinoline derivatives is highly dependent on the nature and position of substituents on both the quinoline core and the 3-position substituent.
Key SAR Observations
Caption: Summary of key structure-activity relationship trends.
For 3-aryl-2-methylquinolines , lipophilicity appears to play a significant role in their anticancer activity, with more lipophilic compounds often exhibiting better cytotoxicity.[4] The electronic properties of the substituents on the aryl ring also influence the biological activity.[5]
In the case of 3-amino-2-methylquinolines , the specific nature of the amino group is a key determinant of activity. For instance, incorporating the nitrogen into a heterocyclic ring system can lead to potent compounds.[13] Furthermore, substitutions on the quinoline nucleus, such as the introduction of halogen atoms, can significantly impact the biological profile.[14]
Conclusion and Future Directions
Both 3-aryl and 3-amino substituted 2-methylquinolines represent promising scaffolds for the development of novel anticancer and antimicrobial agents. While 3-aryl derivatives have shown strong and selective anticancer activity, often linked to their lipophilicity and ability to induce oxidative stress, 3-amino analogs have demonstrated potent cytotoxicity and broad-spectrum antimicrobial effects, with the nature of the amino substituent being a critical factor.
Future research in this area should focus on:
-
Direct Comparative Studies: Head-to-head comparisons of optimized 3-aryl and 3-amino derivatives against the same biological targets and cell lines are needed for a more definitive understanding of their relative potency and selectivity.
-
Mechanism of Action Studies: Deeper investigations into the molecular mechanisms underlying the observed biological activities will facilitate rational drug design.
-
Exploration of Hybrid Molecules: Combining the structural features of both subclasses could lead to the discovery of hybrid compounds with enhanced and potentially dual activities.
By leveraging the insights from existing studies and pursuing these future directions, the scientific community can continue to unlock the full therapeutic potential of this versatile class of quinoline derivatives.
References
- Saeed, A., Abdou, I., Salem, A., Ghattas, M., Atatreh, N. and AlNeyadi, S. (n.d.). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. [Source not further specified]
- Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry (RSC Publishing).
- Yadav, D. K., Rai, R., Kumar, N., Singh, S., Misra, S., Sharma, P., Shaw, P., Pérez-Sánchez, H., Mancera, R. L., Choi, E. H., Kim, M.-h., & Pratap, R. (2016). New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage. Scientific Reports, 6, 38122.
- Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. (n.d.). French-Ukrainian Journal of Chemistry.
- Synthesis and Antimicrobial Activity of 3-Phenyl-1-Methylquinolin-2-One Derivatives. (2019). Chemistry of Heterocyclic Compounds, 55(6), 536-543.
- Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. (2024). Molecules, 29(18), 4287.
- Review on recent development of quinoline for anticancer activities. (n.d.). [Source not further specified]
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- Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. (2019). Molecules, 24(18), 3326.
- Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents. (2022). ACS Omega, 7(51), 48194-48208.
- Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. (2018). Molecules, 23(10), 2445.
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A Senior Application Scientist's Guide to Alternative Reagents for the Synthesis of 3-Substituted 2-Methylquinolines
The quinoline scaffold, particularly the 3-substituted 2-methylquinoline core, is a privileged structure in medicinal chemistry and materials science.[1] Its derivatives form the backbone of numerous pharmaceuticals, exhibiting a wide array of biological activities including anticancer, antimalarial, and anti-inflammatory properties.[2][3] Historically, the synthesis of these vital compounds has relied on classical named reactions like the Doebner-von Miller, Combes, and Friedländer syntheses.[4][5] However, these traditional methods often suffer from significant drawbacks, including the use of harsh reagents, severe reaction conditions, low yields due to side reactions like polymerization, and the generation of toxic waste.[2][4][5]
This guide provides a comparative analysis of modern, alternative reagents and methodologies that overcome the limitations of classical approaches. We will explore greener catalysts, innovative metal-free pathways, and efficient one-pot strategies, offering researchers and drug development professionals the insights needed to select the optimal synthetic route. The focus is not merely on procedural steps but on the underlying chemical principles that make these alternatives more efficient, sustainable, and versatile.
The Classical Benchmarks: A Brief Overview
To appreciate the advancements in quinoline synthesis, it is essential to understand the traditional methods that have long served as the foundation.
-
The Doebner-von Miller Reaction: This reaction synthesizes quinolines from an aniline and α,β-unsaturated carbonyl compounds.[6][7] While versatile, it typically requires strong acid catalysis (e.g., HCl, H₂SO₄) and high temperatures, which can lead to the acid-catalyzed polymerization of the carbonyl substrate, resulting in low yields and significant tar formation.[5][8] The violently exothermic nature of the reaction also poses safety and scalability concerns.[8]
-
The Friedländer Annulation: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone).[4][9] The classical approach often requires harsh basic or acidic conditions and high temperatures to drive the cyclization and dehydration steps.[9][10]
These methods, while foundational, present clear opportunities for improvement in terms of efficiency, safety, and environmental impact, paving the way for the development of superior alternative reagents and conditions.
Comparative Analysis of Modern Synthetic Alternatives
The modern quest for synthesizing 3-substituted 2-methylquinolines is guided by the principles of green chemistry, aiming for higher efficiency, milder conditions, and reduced environmental impact.[11][12][13]
Green Chemistry Approaches: Sustainable Reagents and Energy Sources
A significant shift in synthetic strategy involves replacing harsh, stoichiometric reagents with catalytic systems and adopting alternative energy sources to reduce reaction times and energy consumption.[11][12]
Alternative Catalysts: The move away from concentrated mineral acids has led to the exploration of a diverse range of milder and often reusable catalysts.
-
Brønsted Acids: Reagents like p-toluenesulfonic acid (p-TSA) have proven effective in catalyzing one-pot quinoline syntheses under greener conditions, often using water or ethanol as a solvent.[12][14] The rationale for using p-TSA lies in its ability to effectively protonate carbonyl intermediates to facilitate cyclization without the extreme corrosiveness and side reactions associated with sulfuric or hydrochloric acid.
-
Solid Acid Catalysts: Heterogeneous catalysts like Nafion NR50, a sulfonic acid-functionalized polymer, offer excellent catalytic activity for the Friedländer synthesis, particularly under microwave conditions.[15] Their key advantage is the ease of separation from the reaction mixture and potential for recyclability, aligning with green chemistry principles.
-
Nanocatalysts: Magnetic nanoparticles functionalized with acidic groups, such as nano-Fe₃O₄@SiO₂–SO₃H, have emerged as highly efficient and recyclable catalysts.[14] These materials provide a high surface area for catalysis and can be easily recovered using an external magnet, simplifying the workup process significantly.[14][16]
Alternative Energy Sources:
-
Microwave Irradiation (MWI): MWI has revolutionized quinoline synthesis by dramatically reducing reaction times from hours to minutes.[11][17][18] This is due to efficient and uniform heating of the reaction mixture, often leading to higher yields and cleaner product profiles compared to conventional heating.[17][19] Catalyst-free, one-pot, three-component reactions under MWI are particularly noteworthy for their efficiency and operational simplicity.[20][21]
-
Ultrasound Irradiation: Sonication provides mechanical energy that enhances mass transfer and accelerates reaction rates. The use of an ultrasonic bath can facilitate quinoline synthesis at lower temperatures and in shorter times than conventional methods.[11]
Table 1: Comparison of Green Synthesis Methods for Quinolines
| Method/Catalyst | Key Reagents | Conditions | Reaction Time | Typical Yield (%) | Reference |
| p-TSA | 6-amino-1,3-dimethyluracil, aldehydes, dimedone | Water, 90°C | 2.5–3.5 h | 60–94 | [14] |
| Nafion NR50 | 2-aminoaryl ketones, α-methylene carbonyls | Ethanol, Microwave | Not specified | High | [15] |
| nano-Fe₃O₄@SiO₂–SO₃H | 6-amino-1,3-dimethyl uracil, aryl aldehydes, 1,3-diketones | Water, 70°C | 25–40 min | 71–92 | [14] |
| Microwave (Catalyst-Free) | 3-formyl-quinolines, primary amines, 1,3-diketones | DMF, 125-135°C | 8–20 min | 68-82 | [17][20] |
| Ultrasound | Substituted anilines, alkylating agents | Not specified | 1–2 h | Not specified | [11] |
Transition Metal-Free Strategies
The development of metal-free synthetic routes is highly desirable to avoid potential contamination of the final products with toxic heavy metals, a critical consideration in drug development.
-
N-Bromosuccinimide (NBS) Mediated Radical Cyclization: This method utilizes visible light to promote the formation of a bromine radical from NBS.[4] This radical initiates a cyclization cascade with an appropriate arylamine precursor to form the quinoline ring, offering a metal-free pathway to 3-substituted quinolines.[4]
-
Iodine-Catalyzed Reactions: Molecular iodine (I₂) has emerged as an inexpensive, non-toxic, and efficient catalyst for various organic transformations, including quinoline synthesis. It can catalyze the cyclization of enamides and imines to form the quinoline core, representing a divergent and metal-free approach.[4]
Caption: A simplified workflow for the NBS-mediated radical synthesis of 3-substituted quinolines.
Advanced Catalytic Annulations
Modern organometallic chemistry provides powerful tools for quinoline synthesis through novel annulation strategies, often proceeding under milder conditions and with greater functional group tolerance than classical methods.
-
Gold(III)-Catalyzed Annulation: As a powerful alternative to the Friedländer synthesis, Gold(III) catalysis enables the annulation of 2-amino-arylcarbonyls with electron-deficient alkynes.[22] This method is notable for its mild conditions and broad substrate scope, allowing for the synthesis of quinolines with diverse substituents at the 3-position, including sulfones, carbonyls, and phosphonates.[22] The role of the gold catalyst is to act as a strong electrophilic activator for both the alkyne C≡C bond and the carbonyl group, facilitating the key bond-forming steps.[22]
-
Copper-Catalyzed Reactions: Copper catalysts are cost-effective and have been successfully employed in various quinoline syntheses. For example, a copper nanocatalyst supported on nickel ferrite enables a one-pot synthesis of 3-acylquinolines from α,β-unsaturated ketones and 2-aminoaryl alcohols.[23] Other copper-catalyzed methods facilitate the dehydrogenative cyclization of 2-aminobenzyl alcohols with ketones, providing a straightforward route to the quinoline core.[24]
Featured Experimental Protocols
To provide practical, actionable guidance, this section details step-by-step methodologies for two exemplary modern synthetic approaches.
Protocol 1: Microwave-Assisted, One-Pot Synthesis of Quinoline-Based Hybrids
This protocol is adapted from a catalyst-free, three-component reaction for synthesizing diversely substituted quinoline hybrids, highlighting the efficiency of microwave irradiation.[20][21]
Objective: To synthesize dihydropyrido[2,3-d]pyrimidine or dihydro-1H-pyrazolo[3,4-b]pyridine derivatives bearing a quinoline moiety.
Materials:
-
Appropriate 3-formyl-quinoline derivative (0.05 mmol)
-
Primary heterocyclic amine (e.g., aminopyrimidine or 5-aminopyrazole) (0.05 mmol)
-
Cyclic 1,3-diketone (e.g., dimedone) (0.05 mmol)
-
Dimethylformamide (DMF) (1.0 mL)
-
Ethanol (for washing)
Procedure:
-
In a microwave reaction vessel, combine equimolar amounts (0.05 mmol) of the 3-formyl-quinoline, the primary heterocyclic amine, and the cyclic 1,3-diketone.
-
Add 1.0 mL of DMF to the vessel.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 125–135 °C (250 W power, 30 PSI pressure) for 8–20 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Collect the solid product that forms by filtration.
-
Wash the collected solid with cold ethanol (2 x 3 mL) and allow it to air dry to yield the purified product.
Causality & Justification: This one-pot procedure leverages the high temperatures rapidly achieved with microwave heating to drive a cascade of reactions (aldol condensation, Michael addition, and intramolecular cyclization) in a single, efficient step without the need for a catalyst.[17] The choice of DMF as a solvent is due to its high boiling point and strong microwave absorption, making it ideal for this application.
Protocol 2: Ultrasound-Assisted Synthesis of N-Alkyl Quinolines
This protocol is a general representation of how ultrasonic irradiation can be applied to accelerate quinoline synthesis.[11]
Objective: To synthesize N-alkylated quinoline derivatives efficiently.
Materials:
-
Substituted quinoline (1.0 mmol)
-
Appropriate alkylating agent (e.g., alkyl halide) (1.2 mmol)
-
Base (e.g., K₂CO₃)
-
Green solvent (e.g., ethanol) (5-10 mL)
Procedure:
-
In a round-bottom flask, dissolve the starting quinoline (1.0 mmol) and a suitable base in 5-10 mL of ethanol.
-
Add the alkylating agent (1.2 mmol) to the solution.
-
Place the flask in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at a constant frequency (e.g., 35 kHz) at a controlled temperature for 1 to 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization.
Causality & Justification: Ultrasonic waves create acoustic cavitation—the formation, growth, and implosion of microscopic bubbles. This process generates localized high-pressure and high-temperature spots, accelerating the reaction rate without raising the bulk temperature significantly. This method is an excellent green alternative as it often reduces reaction times and energy input compared to conventional refluxing.[11]
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- 8. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. Non-Friedländer Route to Diversely 3-Substituted Quinolines through Au(III)-Catalyzed Annulation Involving Electron-Deficient Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 24. researchgate.net [researchgate.net]
Spectroscopic Comparison of 3-Bromo-4-chloro-2-methylquinoline and its Derivatives: A Predictive and Experimental Guide
In the landscape of medicinal chemistry and materials science, halogenated quinolines represent a class of heterocyclic compounds with significant therapeutic and functional potential. Their utility is deeply rooted in their molecular structure, and thus, unambiguous structural elucidation is a cornerstone of their development. This guide provides a detailed spectroscopic comparison of 3-Bromo-4-chloro-2-methylquinoline and its synthetic precursors, offering a blend of predictive analysis and experimental data.
Given the absence of published experimental spectra for 3-Bromo-4-chloro-2-methylquinoline, this guide will leverage established spectroscopic principles to predict its ¹H NMR, ¹³C NMR, IR, and Mass Spectra. These predictions will be critically compared against the experimental data of its close chemical relatives, 4-chloro-2-methylquinoline and 3-bromoquinoline . This comparative approach allows for a deeper understanding of how individual substituents—a methyl group at C2, a chlorine atom at C4, and a bromine atom at C3—collectively influence the spectroscopic signature of the quinoline scaffold. This analysis is designed for researchers, scientists, and drug development professionals who rely on precise molecular characterization.
The Logic of Spectroscopic Analysis: A Workflow
The characterization of a novel or uncharacterized compound like 3-Bromo-4-chloro-2-methylquinoline follows a logical and synergistic workflow. Each spectroscopic technique provides a unique piece of the structural puzzle.
Caption: A logical workflow for the structural elucidation of quinoline derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of organic molecules. The chemical shift (δ) of each nucleus is highly sensitive to its local electronic environment, which is influenced by the presence of electron-withdrawing or electron-donating groups.
¹H NMR Spectral Analysis
The aromatic region (typically 7.0-9.0 ppm) of the ¹H NMR spectrum provides a wealth of information about the substitution pattern on the quinoline ring. The electronegative nitrogen atom deshields adjacent protons (H2 and H8), causing them to resonate at a lower field (higher ppm). Halogen substituents also exert a deshielding effect on nearby protons.
Table 1: Comparison of Experimental and Predicted ¹H NMR Chemical Shifts (ppm)
| Proton Position | 4-Chloro-2-methylquinoline[1] (Experimental in CDCl₃) | 3-Bromoquinoline[2] (Experimental in CDCl₃) | 3-Bromo-4-chloro-2-methylquinoline (Predicted) | Rationale for Prediction |
| -CH₃ | ~2.7 | N/A | ~2.8 | The electronic environment is similar to 4-chloro-2-methylquinoline, with minor deshielding from the adjacent bromine. |
| H-3 | ~7.3 | N/A (Substituted) | N/A (Substituted) | Position occupied by Bromine. |
| H-5 | ~8.1 | ~7.8 | ~8.2 | Strongly deshielded by the peri-interaction with the C4-Chloro group. |
| H-6 | ~7.5 | ~7.6 | ~7.6 | Expected to be least affected by the pyridine ring substituents. |
| H-7 | ~7.7 | ~7.7 | ~7.8 | Minor deshielding effect from the C4-Chloro group. |
| H-8 | ~8.0 | ~8.1 | ~8.1 | Deshielded by the anisotropic effect of the nitrogen lone pair. |
Expert Analysis of Predictions:
-
Methyl Protons: The methyl group at C2 is expected to appear as a singlet around 2.8 ppm. Its position is primarily influenced by the adjacent nitrogen and the C4-chloro group, similar to the experimental value in 4-chloro-2-methylquinoline[1]. The addition of a bromine at C3 will likely introduce a minor downfield shift.
-
Aromatic Protons: In the predicted spectrum of 3-Bromo-4-chloro-2-methylquinoline, the absence of a signal for H-3 is the most telling feature. The remaining four aromatic protons on the carbocyclic ring (H5, H6, H7, H8) will exhibit splitting patterns (doublets, triplets, or doublets of doublets) based on their coupling with adjacent protons. H-5 is predicted to be the most downfield of this set due to the strong deshielding effect of the chlorine at C4.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments. The chemical shifts are significantly affected by electronegative substituents. Carbons directly attached to halogens (ipso-carbons) are heavily influenced, though the effect can be complex (shielding or deshielding depending on the halogen).
Table 2: Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon Position | 4-Chloro-2-methylquinoline[1] (Experimental) | 3-Bromoquinoline[2] (Experimental) | 3-Bromo-4-chloro-2-methylquinoline (Predicted) | Rationale for Prediction |
| -CH₃ | ~25 | N/A | ~25 | The methyl carbon is relatively insensitive to distant substitutions on the aromatic ring. |
| C-2 | ~158 | ~152 | ~159 | Attached to nitrogen and adjacent to the brominated carbon, leading to a downfield shift. |
| C-3 | ~122 | ~121 (ipso-Br) | ~118 (ipso-Br) | The carbon bearing the bromine is expected to be significantly shielded (the "heavy atom effect"). |
| C-4 | ~144 (ipso-Cl) | ~135 | ~145 (ipso-Cl) | The carbon bearing the chlorine will be strongly deshielded. |
| C-4a | ~149 | ~147 | ~148 | Bridgehead carbon, influenced by both rings. |
| C-5 | ~129 | ~129 | ~130 | Slight deshielding due to the adjacent C4a and the peri-interaction with the chloro group. |
| C-6 | ~126 | ~128 | ~127 | Relatively unperturbed. |
| C-7 | ~129 | ~131 | ~130 | Relatively unperturbed. |
| C-8 | ~124 | ~128 | ~125 | Shielded relative to other aromatic CH carbons. |
| C-8a | ~148 | ~148 | ~149 | Bridgehead carbon adjacent to nitrogen. |
Expert Analysis of Predictions:
-
Ipso-Carbons: The most significant shifts are predicted for the carbons directly bonded to the halogens. C4, attached to chlorine, will be strongly deshielded and appear far downfield (~145 ppm)[1]. Conversely, C3, attached to the larger bromine atom, is expected to be shielded and appear further upfield (~118 ppm) compared to an unsubstituted C3 carbon.
-
Quaternary Carbons: The bridgehead carbons (C4a, C8a) and the substituted C2 will appear downfield due to their bonding environment within the fused ring system and proximity to the nitrogen atom.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups and characterizing the overall molecular fingerprint. The quinoline ring system exhibits a series of characteristic vibrations.
Table 3: Comparison of Key Experimental and Predicted IR Absorptions (cm⁻¹)
| Vibrational Mode | 4-Chloro-2-methylquinoline[1] (Experimental) | 3-Bromoquinoline[2] (Experimental) | 3-Bromo-4-chloro-2-methylquinoline (Predicted) | Rationale for Prediction |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | 3100-3000 | Characteristic of sp² C-H bonds in the aromatic system. |
| Aliphatic C-H Stretch | 2950-2850 | N/A | 2950-2850 | Characteristic of the sp³ C-H bonds in the methyl group. |
| C=N and C=C Stretch | 1600-1450 | 1600-1450 | 1600-1450 | A series of sharp bands corresponding to the quinoline ring skeletal vibrations. |
| C-Cl Stretch | ~850-750 | N/A | ~850-750 | The C-Cl bond vibration, often appearing in the fingerprint region. |
| C-Br Stretch | N/A | ~650-550 | ~650-550 | The C-Br bond vibration, appearing at a lower frequency than C-Cl due to the heavier mass of bromine. |
| C-H Out-of-Plane Bend | ~900-700 | ~900-700 | ~900-700 | The pattern of these bands in the fingerprint region is diagnostic of the aromatic substitution pattern. |
Expert Analysis of Predictions:
The IR spectrum is dominated by the vibrations of the quinoline core. The key diagnostic peaks for 3-Bromo-4-chloro-2-methylquinoline will be the C-Cl and C-Br stretching vibrations in the fingerprint region. The C-Br stretch is expected at a significantly lower wavenumber than the C-Cl stretch due to the increased mass of the bromine atom. The presence of both bands would be strong evidence for the di-halogenated structure.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental composition of a compound. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of chlorine and bromine.
Expert Analysis of Predictions:
The electron ionization (EI) mass spectrum of 3-Bromo-4-chloro-2-methylquinoline will be defined by its unique molecular ion cluster.
-
Isotopic Pattern: Chlorine has two major isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%), leading to a characteristic M and M+2 pattern with a ~3:1 intensity ratio for monochlorinated compounds[3]. Bromine has two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which results in an M and M+2 pattern of nearly 1:1 intensity for monobrominated compounds[4][5].
-
Predicted Molecular Ion Cluster: For a molecule containing one chlorine and one bromine, the pattern becomes more complex. We predict a cluster of three main peaks:
-
M+ peak: Containing ⁷⁹Br and ³⁵Cl (Relative Mass = 255.96)
-
M+2 peak: Containing ⁸¹Br + ³⁵Cl OR ⁷⁹Br + ³⁷Cl (Relative Mass = 257.96)
-
M+4 peak: Containing ⁸¹Br and ³⁷Cl (Relative Mass = 259.96) The relative intensities of these peaks will be a convolution of the individual isotopic abundances, resulting in a characteristic pattern that is a definitive signature for the presence of one bromine and one chlorine atom. The M+2 peak is expected to be the most abundant in this cluster.
-
-
Fragmentation: Common fragmentation pathways for quinolines involve the loss of substituents and cleavage of the rings. We would expect to see fragment ions corresponding to the loss of a bromine radical (-Br), a chlorine radical (-Cl), and potentially the loss of HCl or HBr.
Sources
A Senior Application Scientist's Guide to Cost-Effective Catalysis: Navigating Alternatives to Palladium for 3-Bromoquinoline Coupling
For researchers, scientists, and professionals in drug development, the functionalization of the quinoline scaffold is a critical endeavor. The quinoline moiety is a privileged structure, forming the core of numerous pharmaceuticals and bioactive compounds. The strategic introduction of substituents at the 3-position via cross-coupling reactions is a powerful tool for modulating the biological activity of these molecules. Historically, palladium catalysts have been the workhorse for these transformations, offering high efficiency and broad functional group tolerance. However, the high and volatile cost of palladium, coupled with its environmental impact, has spurred a paradigm shift towards more sustainable and economical catalytic systems.
This guide provides an in-depth comparison of cost-effective alternatives to palladium for the coupling of 3-bromoquinoline. We will delve into the mechanistic nuances, comparative performance, and practical application of catalysts based on more abundant and less expensive metals such as copper, nickel, and iron. Furthermore, we will explore the burgeoning fields of photocatalytic and metal-free coupling reactions as viable, green alternatives. Each section will be supported by experimental data, detailed protocols, and mechanistic diagrams to empower you to make informed decisions in your synthetic endeavors.
The Challenge: Moving Beyond Palladium
Palladium's exceptional catalytic activity in cross-coupling reactions stems from its ability to readily cycle between Pd(0) and Pd(II) oxidation states, facilitating the key steps of oxidative addition, transmetalation, and reductive elimination. However, this catalytic prowess comes at a significant financial cost, which can be a major impediment, especially in large-scale synthesis and drug development pipelines. The quest for alternatives is not merely a cost-saving exercise; it is a move towards a more sustainable and robust chemical industry.
Copper-Catalyzed Coupling: A Resurgence of a Classic Catalyst
Copper, being significantly more abundant and orders of magnitude cheaper than palladium, has long been investigated as a catalyst for cross-coupling reactions. Early iterations of copper-catalyzed couplings, such as the Ullmann condensation, often required harsh reaction conditions. However, the development of sophisticated ligands and a deeper mechanistic understanding have led to a resurgence of interest in copper catalysis for a wide range of transformations.
Mechanistic Considerations in Copper Catalysis
Copper-catalyzed cross-coupling reactions can proceed through various mechanistic pathways, often involving Cu(I)/Cu(III) or Cu(0)/Cu(II) catalytic cycles. The choice of ligand is crucial in stabilizing the copper species and facilitating the elementary steps of the reaction. For the coupling of 3-bromoquinoline, a plausible mechanism for a Suzuki-Miyaura type reaction is depicted below.
Figure 1: Plausible catalytic cycle for a copper-catalyzed Suzuki-Miyaura coupling.
Comparative Performance Data for Copper-Catalyzed 3-Bromoquinoline Coupling
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| CuI | None | Cs₂CO₃ | DMF | 120 | Moderate to Excellent | |
| Cu(OAc)₂ | None | K₂CO₃ | Acetonitrile | Reflux | Good | [1] |
| [Cu(MeCN)₄]PF₆ | None | NEt₃ | DMSO | RT | Good | [2] |
Note: Yields are often substrate-dependent and the conditions provided are for analogous aryl halides or general copper-catalyzed Suzuki-Miyaura reactions. Direct comparative data for 3-bromoquinoline is limited.
Experimental Protocol: Copper-Catalyzed Suzuki-Miyaura Coupling of 3-Bromoquinoline
This protocol is a general guideline based on literature procedures for copper-catalyzed Suzuki-Miyaura reactions and should be optimized for specific substrates.[2]
-
Reaction Setup: To an oven-dried Schlenk tube, add 3-bromoquinoline (1.0 mmol, 1.0 equiv.), arylboronic acid (1.2 mmol, 1.2 equiv.), copper(I) iodide (0.1 mmol, 10 mol%), and cesium carbonate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed DMF (5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 120 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Nickel-Catalyzed Coupling: A Versatile and Powerful Alternative
Nickel, another earth-abundant first-row transition metal, has emerged as a powerful catalyst for a wide range of cross-coupling reactions. Nickel catalysts can often mimic the reactivity of palladium but at a fraction of the cost. They are particularly effective for the coupling of challenging substrates, including aryl chlorides and heteroaryl halides.
Mechanistic Insights into Nickel Catalysis
Nickel-catalyzed cross-coupling reactions typically proceed through a Ni(0)/Ni(II) catalytic cycle, analogous to palladium. However, the accessibility of Ni(I) and Ni(III) oxidation states can lead to alternative mechanistic pathways, including radical processes. The choice of ligand is paramount in controlling the reactivity and selectivity of the nickel catalyst.[3][4]
Figure 2: Simplified Ni(0)/Ni(II) catalytic cycle for Suzuki-Miyaura coupling.
Comparative Performance Data for Nickel-Catalyzed 3-Bromoquinoline Coupling
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| NiCl₂(PPh₃)₂ | PPh₃ | K₃PO₄ | Toluene | 100 | Good | |
| Ni(cod)₂ | ProPhos | K₃PO₄ | 2-MeTHF/H₂O | RT-100 | High | [5] |
| Ni(II)/β-CD | β-Cyclodextrin | K₂CO₃ | Water | 80 | Good | [6] |
Note: The "ProPhos" ligand has shown particular promise for the coupling of heteroaryl halides.[5]
Experimental Protocol: Nickel-Catalyzed Suzuki-Miyaura Coupling of 3-Bromoquinoline
This protocol is adapted from procedures for nickel-catalyzed Suzuki-Miyaura reactions.[7][5]
-
Catalyst Preparation (if necessary): Prepare NiCl₂(PPh₃)₂ from NiCl₂·6H₂O and triphenylphosphine in ethanol under an inert atmosphere.[7]
-
Reaction Setup: In a glovebox or under a stream of argon, add 3-bromoquinoline (1.0 mmol, 1.0 equiv.), arylboronic acid (1.5 mmol, 1.5 equiv.), NiCl₂(PPh₃)₂ (0.05 mmol, 5 mol%), and potassium phosphate (3.0 mmol, 3.0 equiv.) to a Schlenk tube.
-
Solvent Addition: Add degassed toluene (5 mL).
-
Reaction: Heat the mixture to 100 °C and stir for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.
-
Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the residue by column chromatography.
Iron-Catalyzed Coupling: The Most Economical and Sustainable Choice
Iron is the most abundant and least expensive transition metal, making it an highly attractive candidate for sustainable catalysis. While iron-catalyzed cross-coupling reactions are still a developing field compared to palladium and nickel, significant progress has been made in recent years. These reactions often proceed through radical mechanisms and can be effective for a range of coupling partners.[8][9]
Mechanistic Pathways in Iron Catalysis
The mechanism of iron-catalyzed cross-coupling is a subject of ongoing research and is believed to be highly dependent on the reaction conditions and the nature of the reactants. Both Fe(I)/Fe(III) and Fe(0)/Fe(II) catalytic cycles, as well as radical pathways, have been proposed. For the Kumada-type coupling of 3-bromoquinoline with a Grignard reagent, a plausible pathway involving an Fe(-II)/Fe(0) cycle has been suggested.[9][10]
Figure 3: Proposed Fe(-II)/Fe(0) catalytic cycle for Kumada-type coupling.
Comparative Performance Data for Iron-Catalyzed 3-Bromoquinoline Coupling
| Catalyst System | Coupling Partner | Ligand | Solvent | Temp (°C) | Yield (%) | Reference |
| Fe(acac)₃ | Aryl-MgBr | TMEDA | THF/NMP | 0 to RT | Good to Excellent | [11][12] |
| FeCl₃ | Alkyl-MgBr | TMEDA | THF | -78 to 0 | Good | [9] |
| Fe(acac)₃ | Aryl-MnCl | None | THF | 25 | Good | [13] |
Note: Iron-catalyzed couplings are often sensitive to the nature of the Grignard or organomanganese reagent.
Experimental Protocol: Iron-Catalyzed Kumada Coupling of 3-Bromoquinoline
This protocol is a general procedure for iron-catalyzed Kumada coupling of aryl halides.[11][14]
-
Reaction Setup: To a flame-dried, three-necked flask equipped with a dropping funnel and under an argon atmosphere, add Fe(acac)₃ (0.05 mmol, 5 mol%) and anhydrous THF (10 mL).
-
Grignard Reagent: In the dropping funnel, place a solution of the aryl Grignard reagent (1.2 mmol, 1.2 equiv.) in THF.
-
Substrate Addition: Add a solution of 3-bromoquinoline (1.0 mmol, 1.0 equiv.) in THF to the flask.
-
Reaction: Cool the flask to 0 °C and add the Grignard reagent dropwise over 30 minutes. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the mixture with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the product by column chromatography.
Emerging Frontiers: Photocatalytic and Metal-Free Couplings
The drive for sustainable chemistry has led to the exploration of photocatalytic and metal-free coupling reactions. These methods offer the potential to completely eliminate the need for transition metal catalysts, thereby reducing cost and environmental impact.
Photocatalytic C-H Arylation
Photocatalytic methods utilize light energy to drive chemical transformations. Organic dyes, such as Eosin Y, can act as photocatalysts, absorbing visible light to initiate single-electron transfer (SET) processes that can lead to the formation of aryl radicals. These radicals can then engage in C-H functionalization reactions. For quinolines, direct C-H arylation is a promising strategy that avoids the need for pre-halogenated starting materials.[15][16][17]
Figure 4: Simplified mechanism for photocatalytic C-H arylation.
Metal-Free Oxidative Coupling
Metal-free coupling reactions often rely on the use of a stoichiometric oxidant, such as potassium persulfate (K₂S₂O₈), to generate radical intermediates.[18][19] These methods can be operationally simple and avoid the issues of metal contamination in the final product.
Comparative Performance Data for Photocatalytic and Metal-Free Couplings
| Method | Catalyst/Reagent | Coupling Partner | Solvent | Temp (°C) | Yield (%) | Reference |
| Photocatalytic | Eosin Y | Arenediazonium salt | MeCN | RT | Moderate to Good | [16] |
| Metal-Free | K₂S₂O₈ | Arylboronic acid | H₂O/MeCN | 80 | Good | [18][19] |
Experimental Protocol: Metal-Free Oxidative Coupling of 3-Bromoquinoline
This protocol is a general procedure based on persulfate-mediated couplings.[18]
-
Reaction Setup: In a round-bottom flask, dissolve 3-bromoquinoline (1.0 mmol, 1.0 equiv.) and arylboronic acid (1.5 mmol, 1.5 equiv.) in a mixture of acetonitrile and water (1:1, 10 mL).
-
Reagent Addition: Add potassium persulfate (2.0 mmol, 2.0 equiv.).
-
Reaction: Heat the mixture to 80 °C and stir for 6-12 hours.
-
Work-up: After cooling, extract the mixture with ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Conclusion: A New Era of Sustainable Cross-Coupling
The development of cost-effective and sustainable alternatives to palladium catalysis is a vibrant and rapidly evolving field. While palladium remains a highly effective catalyst for many transformations, the economic and environmental benefits of copper, nickel, and iron-based systems are undeniable. Furthermore, the advent of photocatalytic and metal-free methods opens up new avenues for green and efficient synthesis.
For the coupling of 3-bromoquinoline, researchers now have a diverse toolbox of catalytic systems to choose from. The selection of the optimal catalyst will depend on a variety of factors, including the specific coupling partners, functional group tolerance, and scalability requirements. By understanding the mechanistic principles and practical considerations outlined in this guide, scientists and drug development professionals can navigate this expanding landscape of catalytic innovation and contribute to a more sustainable future for chemical synthesis.
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- Merging Halogen-Atom Transfer (XAT) and Copper Catalysis for the Modular Suzuki-Miyaura-Type Cross-Coupling of Alkyl Iodides and Organoborons. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit4/129.shtm]
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A Head-to-Head Comparison of Ligands for the Buchwald-Hartwig Amination of Haloquinolines: A Guide for Researchers
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] The introduction of nitrogen-based functionalities to this privileged heterocycle via C-N bond formation is a critical step in the synthesis of many drug candidates. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a premier method for this transformation, offering broad substrate scope and functional group tolerance where traditional methods fall short.[2][3]
The success of the Buchwald-Hartwig amination, however, is critically dependent on the choice of phosphine ligand. These ligands modulate the stability and reactivity of the palladium catalyst, directly influencing reaction yields, rates, and the ability to couple challenging substrates. This guide provides an in-depth, head-to-head comparison of commonly employed ligands for the amination of haloquinolines, offering field-proven insights and experimental data to aid researchers in catalyst system selection.
The Challenge of Haloquinoline Amination
The amination of haloquinolines presents unique challenges. The nitrogen atom within the quinoline ring can coordinate to the palladium center, potentially interfering with the catalytic cycle. Furthermore, the electronic nature of the quinoline ring and the position of the halogen atom significantly impact reactivity. For instance, 2- and 4-haloquinolines are generally more reactive than those substituted at other positions due to the influence of the ring nitrogen. The choice between a chloroquine and a bromoquinoline also plays a role, with the C-Br bond typically being more reactive than the C-Cl bond, though chloroquinolines are often more readily available.
Ligand Performance: A Comparative Analysis
The selection of an appropriate ligand is paramount to overcoming these challenges. Bulky, electron-rich phosphine ligands are generally preferred as they promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle. Below is a comparative overview of some of the most effective ligands for the Buchwald-Hartwig amination of haloquinolines and related N-heterocycles.
| Ligand | Structure | Key Strengths for Haloquinoline Amination | Representative Performance Data |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Highly versatile and effective for a broad range of haloquinolines and amines. Often a good starting point for reaction optimization. | Generally provides high yields for the amination of various haloquinolines with both primary and secondary amines.[4] |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | A highly versatile and broadly applicable ligand, often providing excellent results with a wide variety of primary and secondary amines. A reliable choice for general screening.[5] | In a comparative study on the amination of 3-bromo-2-aminopyridine, a related N-heterocycle, SPhos provided a 76% yield.[6] |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Particularly effective for the coupling of sterically hindered secondary amines.[5] | In the same comparative study on 3-bromo-2-aminopyridine, RuPhos gave a 71% yield, while a RuPhos precatalyst afforded an 83% yield.[6] |
| BrettPhos | 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl | Often the preferred ligand for the monoarylation of primary amines, minimizing the formation of diarylated byproducts.[7] | Effective for the amination of various N-heterocycles with primary amines, providing high yields.[7] |
| Josiphos Ligands | Ferrocene-based diphosphine ligands | A versatile class of ligands that have shown high efficacy in various cross-coupling reactions. | While specific data for haloquinolines is less common in general literature, their broad utility suggests they are a viable option for screening. |
Note: The performance of each ligand is highly substrate-dependent. The data presented here is for comparative purposes and reaction conditions should be optimized for each specific haloquinoline and amine coupling pair.
Mechanistic Insights: The Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. Understanding this mechanism is key to rational ligand selection and reaction optimization.
Figure 1. The catalytic cycle of the Buchwald-Hartwig amination.
The cycle begins with the oxidative addition of the haloquinoline to a Pd(0) complex, which is stabilized by the phosphine ligand (L). The resulting Pd(II) complex then coordinates with the amine. In the presence of a base, the amine is deprotonated to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[2][8][9] The steric and electronic properties of the ligand play a crucial role in facilitating each of these steps.
Experimental Protocol: A Representative Procedure
This protocol provides a general method for the Buchwald-Hartwig amination of a haloquinoline. Optimization of the ligand, base, solvent, and temperature will be necessary for specific substrates.
Figure 2. A generalized experimental workflow for Buchwald-Hartwig amination.
Materials:
-
Haloquinoline (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.4-2.0 mmol)
-
Anhydrous solvent (e.g., toluene, dioxane, 5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precatalyst, phosphine ligand, and base.
-
Evacuate the tube and backfill with an inert atmosphere (e.g., argon).
-
Add the anhydrous solvent, followed by the haloquinoline and the amine.
-
Seal the Schlenk tube and place it in a preheated oil bath. Stir the reaction mixture at the desired temperature (typically 80-120 °C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aminoquinoline.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation. Therefore, all manipulations should be carried out under an inert atmosphere.
-
Anhydrous Solvent: Water can react with the strong base and interfere with the catalytic cycle. The use of anhydrous solvents is crucial for optimal results.
-
Choice of Base: The base plays a critical role in deprotonating the amine. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used. For base-sensitive substrates, weaker bases such as potassium phosphate or cesium carbonate may be employed.
-
Ligand-to-Metal Ratio: The ratio of ligand to palladium is important. Typically, a slight excess of the ligand is used to ensure that the palladium center remains coordinated and stabilized throughout the reaction.
Conclusion
The Buchwald-Hartwig amination is a powerful and versatile tool for the synthesis of aminoquinolines. The judicious selection of the phosphine ligand is the most critical parameter for achieving high yields and broad substrate scope. This guide has provided a comparative analysis of several state-of-the-art ligands, along with mechanistic insights and a practical experimental protocol. By understanding the principles outlined herein, researchers can confidently approach the synthesis of functionalized quinolines to accelerate their drug discovery and development efforts.
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Anderson, K. W., et al. (2007). Assembly of 4-Aminoquinolines via Palladium Catalysis: A Mild and Convenient Alternative to SNAr Methodology. The Journal of Organic Chemistry, 72(6), 2232–2235. [Link]
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ResearchGate. (n.d.). Catalytic cycle (left) and reaction monitoring trace (right) of a Buchwald‐Hartwig amination reaction using MRM transitions. Retrieved from [Link]
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Doyle, A. G., et al. (2022). Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Journal of the American Chemical Society, 144(42), 19575–19586. [Link]
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Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8867–8873. [Link]
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Sci-Hub. (n.d.). ChemInform Abstract: Recent Advances in the Buchwald—Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Retrieved from [Link]
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Ghorai, M. K., & Kumar, A. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(20), 15914–15964. [Link]
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Buchwald, S. L., & Hartwig, J. F. (2016). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. (Doctoral dissertation, Massachusetts Institute of Technology). [Link]
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Buchwald, S. L., et al. (2013). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Chemical Science, 4(3), 916–920. [Link]
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Kaur, K., et al. (2010). Quinolines and structurally related heterocycles as antimalarials. European Journal of Medicinal Chemistry, 45(8), 3245–3264. [Link]
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Benchmarking the Stability of 3-Bromo-4-chloro-2-methylquinoline Derivatives: A Comparative Guide
In the landscape of medicinal chemistry and materials science, quinoline derivatives stand out for their vast therapeutic and industrial applications, from antimalarial agents to organic light-emitting diodes (OLEDs).[1][2] The introduction of halogen substituents onto the quinoline scaffold can significantly modulate a molecule's physicochemical and biological properties, including its metabolic stability and target affinity.[3] However, this functionalization also introduces complexities regarding the compound's inherent chemical stability. This guide provides an in-depth technical comparison of the stability of 3-bromo-4-chloro-2-methylquinoline derivatives, offering experimental protocols and insights for researchers, scientists, and drug development professionals.
The stability of a chemical compound is a critical parameter that influences its shelf life, efficacy, and safety.[4][5] For halogenated quinolines like 3-bromo-4-chloro-2-methylquinoline, the electron-withdrawing nature of the bromine and chlorine atoms can influence the electron density of the quinoline ring system, thereby affecting its susceptibility to various degradation pathways.[6] This guide will explore the stability of these derivatives under various stress conditions, providing a framework for comparative analysis.
Factors Influencing the Stability of Halogenated Quinolines
The stability of 3-bromo-4-chloro-2-methylquinoline derivatives is not an intrinsic, immutable property but is rather influenced by a confluence of environmental factors.[4] Understanding these factors is paramount for designing robust experimental protocols and for the proper handling and storage of these compounds.
-
pH: The pH of the solution can significantly impact the stability of quinoline derivatives. Both acidic and basic conditions can catalyze hydrolytic degradation.[7] For instance, the chloro group at the 4-position of the quinoline ring is a potential site for nucleophilic substitution, a reaction that can be accelerated in aqueous acidic or basic environments.[6][8]
-
Light Exposure (Photostability): Many quinoline compounds are known to be photosensitive, degrading upon exposure to UV or visible light.[7][9] This photodegradation can lead to complex reaction cascades, including dehalogenation, hydroxylation, and rearrangement of the quinoline core.[9]
-
Temperature (Thermal Stability): Elevated temperatures generally accelerate the rate of chemical degradation by providing the necessary activation energy for reactions to occur.[7][10] For solid compounds, the melting point can be an indicator of thermal stability, though dedicated thermal analysis is required for a comprehensive assessment.[11]
-
Oxidation: The quinoline nucleus can be susceptible to oxidative degradation, particularly in the presence of oxidizing agents or under atmospheric oxygen over prolonged periods.[7] The electron-rich nature of the heterocyclic ring makes it a target for oxidation, potentially leading to the formation of N-oxides or ring-opened products.
Comparative Stability Assessment: Experimental Protocols
To objectively compare the stability of different 3-bromo-4-chloro-2-methylquinoline derivatives, a forced degradation study is the industry-standard approach.[7][12] This involves subjecting the compounds to a variety of stress conditions that are more severe than typical storage conditions to accelerate degradation and identify potential degradation products.
Protocol 1: Forced Degradation Study
This protocol outlines the key steps for conducting a comprehensive forced degradation study.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the 3-bromo-4-chloro-2-methylquinoline derivative in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).[7]
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.[7]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis. Neutralize the samples with 0.1 M HCl before analysis.[7]
-
Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep the mixture at room temperature and monitor over time (e.g., up to 24 hours).[7]
-
Thermal Degradation: For solutions, place the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 80°C). For solid compounds, place the powder in the oven. Sample at various time points.[7]
-
Photolytic Degradation: Expose the stock solution in a chemically inert, transparent container (e.g., quartz) to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[12][13] A dark control sample, protected from light (e.g., wrapped in aluminum foil), should be stored under the same temperature conditions to differentiate between thermal and photolytic degradation.[12]
Protocol 2: Stability-Indicating HPLC Method
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying the parent compound from its degradation products.
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
Detection: A photodiode array (PDA) detector is recommended to assess peak purity and to obtain UV spectra of the parent compound and any degradation products.
-
Method Validation: The HPLC method must be validated for specificity, linearity, accuracy, precision, and robustness to ensure reliable results.[7]
Data Presentation and Interpretation
The results of the forced degradation study should be summarized in a clear and concise table for easy comparison of the stability of different 3-bromo-4-chloro-2-methylquinoline derivatives.
| Derivative | Stress Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradation Products (if any) |
| Compound A | 0.1 M HCl, 60°C | 24 | 95.2 | Degradant 1 (retention time) |
| 0.1 M NaOH, 60°C | 24 | 88.5 | Degradant 2 (retention time) | |
| 3% H₂O₂, RT | 24 | 92.1 | Degradant 3 (retention time) | |
| 80°C (solid) | 24 | 99.1 | - | |
| Photolytic | 24 | 90.7 | Degradant 4 (retention time) | |
| Compound B | 0.1 M HCl, 60°C | 24 | 98.1 | - |
| 0.1 M NaOH, 60°C | 24 | 91.3 | Degradant 5 (retention time) | |
| 3% H₂O₂, RT | 24 | 95.5 | - | |
| 80°C (solid) | 24 | 99.5 | - | |
| Photolytic | 24 | 85.4 | Degradant 6, Degradant 7 |
This is a sample table. Actual data will vary based on the specific derivatives tested.
Visualizing Experimental Workflows and Degradation Pathways
To enhance clarity and understanding, diagrams illustrating the experimental workflow and potential degradation pathways are invaluable.
Caption: Experimental workflow for the forced degradation study of 3-bromo-4-chloro-2-methylquinoline derivatives.
Caption: Potential degradation pathways for 3-bromo-4-chloro-2-methylquinoline under stress conditions.
Conclusion
A systematic and comparative approach to stability testing is crucial for the development of 3-bromo-4-chloro-2-methylquinoline derivatives. By employing standardized forced degradation protocols and validated analytical methods, researchers can gain a comprehensive understanding of the inherent stability of these compounds and identify potential liabilities early in the development process. The insights gained from such studies are invaluable for optimizing formulations, establishing appropriate storage conditions, and ensuring the overall quality and safety of the final product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
